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  • Product: methyl 4,4-dimethylpent-2-enoate
  • CAS: 16812-85-4

Core Science & Biosynthesis

Foundational

methyl 4,4-dimethylpent-2-enoate CAS 20664-51-1 physical properties

An In-Depth Technical Guide on the Physicochemical Profiling and Synthetic Utility of Methyl 4,4-dimethylpent-2-enoate Executive Summary & Structural Significance Methyl 4,4-dimethylpent-2-enoate (CAS 20664-51-1), also k...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Profiling and Synthetic Utility of Methyl 4,4-dimethylpent-2-enoate

Executive Summary & Structural Significance

Methyl 4,4-dimethylpent-2-enoate (CAS 20664-51-1), also known as methyl (2E)-4,4-dimethyl-2-pentenoate, is a specialized α,β -unsaturated fatty acid ester[1]. Originally identified as a natural product isolated from the fungus Aspergillus candidus[2], this compound has garnered significant interest in advanced synthetic organic chemistry.

The defining architectural feature of this molecule is the presence of a bulky tert-butyl group (the 4,4-dimethyl moiety) directly adjacent to the conjugated enoate system. This specific structural arrangement imposes severe steric constraints that fundamentally alter both its macroscopic physical properties and its microscopic chemical reactivity. For drug development professionals and synthetic chemists, understanding how this steric bulk gates nucleophilic attacks and dictates transition-state geometries is critical for utilizing the compound as a building block in complex asymmetric syntheses[3].

Physicochemical Profiling and Steric Implications

The physical properties of methyl 4,4-dimethylpent-2-enoate deviate from those of typical linear unsaturated esters. The massive steric profile of the tert-butyl group reduces the molecule's effective surface area. Consequently, the intermolecular London dispersion forces are significantly weakened compared to its linear isomer (e.g., methyl 2-octenoate). This structural compactness results in a lower boiling point and altered solubility profiles[2].

Below is a consolidated table of the compound's quantitative physicochemical data:

PropertyValueCausality / Note
Chemical Formula C8H14O2Contains an α,β -unsaturated ester and a tert-butyl group[4].
Molecular Weight 142.20 g/mol Standard mass for an 8-carbon unsaturated ester[4].
Appearance Colorless oil / crystalline solidTypically an oil at room temperature, though highly pure samples may crystallize under specific conditions[2].
LogP (Predicted) 2.33 – 2.74Indicates moderate lipophilicity, suitable for organic partitioning[1].
Boiling Point ~150 °C – 160 °C (Est.)Lower than linear analogs due to reduced van der Waals surface area from the spherical tert-butyl branching.
Density ~0.89 g/cm³ (Est.)The branched structure prevents tight molecular packing, lowering overall density.

Chemical Reactivity: Steric Gating in Cycloadditions

In standard synthetic workflows, α,β -unsaturated esters are classic Michael acceptors and readily undergo 1,3-dipolar cycloadditions with diazoalkanes. Typically, the regiochemistry of these additions is governed by electronic effects, where the nucleophilic carbon of the diazo compound attacks the electrophilic β -carbon of the enoate.

However, methyl 4,4-dimethylpent-2-enoate exhibits an anomalous reactivity profile. When reacted with 2-diazopropane, the compound undergoes a reverse addition [5].

  • The Causality of Reverse Addition: During a normal electronic addition, the transition state requires the incoming bulky 2-diazopropane molecule to eclipse the massive tert-butyl group at the γ -position of the enoate. The energetic penalty of this unfavorable steric eclipsing interaction is so high that it overrides the inherent electronic bias of the conjugated system[5]. As a result, the reaction proceeds via the kinetically favored reverse addition pathway, making this compound an excellent mechanistic probe for studying steric vs. electronic gating in transition states.

Experimental Workflow: Stereoselective Synthesis

Because commercial availability can be limited, researchers often synthesize (E)-methyl 4,4-dimethylpent-2-enoate de novo. The most reliable method is a thermodynamically controlled Wittig olefination using a stabilized ylide[3].

Self-Validating Protocol for (E)-Methyl 4,4-dimethylpent-2-enoate Synthesis:

  • Step 1: Reagent Preparation: In an oven-dried flask under an argon atmosphere, dissolve methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous dichloromethane (DCM). The inert atmosphere is critical to prevent the oxidative degradation of the stabilized ylide.

  • Step 2: Carbonyl Addition: Cool the reaction mixture to 0 °C using an ice bath. Add pivaldehyde (1.0 equivalent, 6.0 mmol) dropwise[3]. Mechanistic Note: The dropwise addition controls the localized thermal spikes of the exothermic reaction, while the low temperature ensures maximum stereocontrol.

  • Step 3: Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours. Because the ylide is stabilized by the ester carbonyl, the reaction is under thermodynamic control, heavily favoring the formation of the more stable trans (E) alkene.

  • Step 4: Workup & Purification: Concentrate the reaction mixture in vacuo. Triturate the crude residue with a non-polar solvent mixture (pentane/diethyl ether 20:1)[3]. This specific solvent choice forces the bulk of the triphenylphosphine oxide byproduct to precipitate. Filter the suspension and purify the concentrated filtrate via silica gel column chromatography.

  • Step 5: Analytical Validation: The success and stereopurity of the synthesis must be validated via 1 H NMR spectroscopy. The vinylic protons of the product will exhibit distinct doublets at δ 6.98 ppm and 5.74 ppm[3]. Crucially, the coupling constant must be J=15.9 Hz. A coupling constant of ~16 Hz is the definitive, self-validating proof that the alkene possesses the E (trans) geometry, confirming the protocol's success[3].

Mechanistic Workflow Visualization

The following diagram illustrates the synthetic pathway and the sterically gated cycloaddition logic described above.

G A Pivaldehyde + Stabilized Ylide B Wittig Olefination (Thermodynamic Control) A->B C (E)-Methyl 4,4-dimethylpent-2-enoate (CAS 20664-51-1) B->C E-isomer confirmed (J=15.9 Hz) D 1,3-Dipolar Cycloaddition (with 2-diazopropane) C->D E Normal Addition (Blocked by Steric Eclipsing) D->E High Activation Energy F Reverse Addition (Kinetically Favored) D->F Low Activation Energy

Mechanistic workflow: Synthesis and sterically gated cycloaddition of CAS 20664-51-1.

References

  • NP-Card for methyl (2e)-4,4-dimethylpent-2-enoate (NP0164055). NP-MRD. Available at: [Link]

  • 2-Diazopropane - ResearchGate. ResearchGate. Available at:[Link]

  • Asymmetric Counteranion-Directed Lewis Acid Catalysis with α,β-Unsaturated Esters. Universität zu Köln. Available at: [Link]

Sources

Exploratory

Elucidating the Antifungal Mechanism of Action of Methyl 4,4-Dimethylpent-2-enoate: A Proposed Pathway and Investigative Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The emergence of drug-resistant fungal pathogens necessitates the discovery and characterization of novel ant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The emergence of drug-resistant fungal pathogens necessitates the discovery and characterization of novel antifungal agents. Methyl 4,4-dimethylpent-2-enoate, a natural product isolated from Candida albicans, has demonstrated inhibitory activity against pathogenic fungi such as Aspergillus niger and C. albicans[1]. However, its precise mechanism of action remains uncharacterized. As a fatty acid methyl ester (FAME), its chemical structure suggests a lipophilic nature, pointing towards a probable interaction with the fungal cell's lipid-rich structures. This guide proposes a dual-pronged mechanism of action for methyl 4,4-dimethylpent-2-enoate, centered on the initial disruption of the fungal cell membrane integrity, followed by the induction of mitochondrial dysfunction and subsequent oxidative stress. We provide a comprehensive investigative framework, including detailed, self-validating experimental protocols and data interpretation guides, to rigorously test this hypothesis. This document serves as a technical whitepaper for researchers and drug development professionals aiming to characterize this promising antifungal candidate.

Introduction to Methyl 4,4-Dimethylpent-2-enoate

Methyl 4,4-dimethylpent-2-enoate is an unsaturated fatty acid methyl ester with the molecular formula C8H14O2[1]. Its identification as a natural product from the opportunistic pathogen Candida albicans is noteworthy, suggesting a potential role in fungal biology or inter-species competition. While preliminary reports confirm its antifungal activity, the absence of mechanistic data represents a significant knowledge gap, hindering its development as a potential therapeutic agent[1].

Understanding the mechanism of action is paramount in drug development. It informs efficacy, predicts potential toxicity, helps overcome resistance, and allows for rational optimization of the lead compound. This guide, therefore, puts forth a testable hypothesis based on the compound's chemical class and established principles of antifungal pharmacology.

Hypothesized Mechanism of Action: We propose that the primary antifungal activity of methyl 4,4-dimethylpent-2-enoate is initiated through its interaction with the fungal cell membrane, a mechanism common to many lipophilic antimicrobial compounds and other FAMEs[2][3]. This initial interaction is hypothesized to cause a loss of membrane integrity, leading to secondary downstream effects, including mitochondrial dysfunction and the generation of cytotoxic reactive oxygen species (ROS), ultimately culminating in fungal cell death[4][5].

The Fungal Cell: A Landscape of Therapeutic Targets

To contextualize our investigation, it is essential to briefly review the primary targets of clinically approved antifungal drugs. Fungal cells, while eukaryotic, possess unique structures that distinguish them from mammalian cells, offering opportunities for selective toxicity[6][7].

  • The Cell Membrane: The fungal cell membrane is a critical barrier, and its primary sterol, ergosterol, is a hallmark of fungi, absent in humans who have cholesterol instead[7][8]. Many highly successful antifungal drugs, such as azoles and polyenes, either inhibit ergosterol synthesis or bind to it directly, causing membrane destabilization[9][10][11].

  • The Cell Wall: External to the cell membrane, the fungal cell wall, composed of chitin and β-glucans, provides structural rigidity and is essential for survival[6][12]. Echinocandins, a major class of antifungals, inhibit β-1,3-glucan synthase, disrupting cell wall integrity[6][10].

  • Nucleic Acid and Protein Synthesis: While more challenging to target due to eukaryotic similarities, pathways for DNA, RNA, and protein synthesis can be exploited[6][13]. Flucytosine, for example, is converted into a compound that inhibits both DNA and RNA synthesis in fungal cells[14].

Our proposed mechanism for methyl 4,4-dimethylpent-2-enoate focuses on the first and most common of these targets—the cell membrane—and the subsequent cascade of cellular stress that follows its disruption.

Proposed Mechanism I: Disruption of Fungal Cell Membrane Integrity

Causality: As a moderately long-chain, unsaturated ester, methyl 4,4-dimethylpent-2-enoate possesses amphipathic properties that would facilitate its insertion into the phospholipid bilayer of the fungal membrane. This physical disruption can alter membrane fluidity, impair the function of embedded proteins (e.g., nutrient transporters, ATPases), and lead to increased permeability[15]. This section outlines the experimental workflow to validate this hypothesis.

Experimental Workflow: Membrane Integrity Assessment

The following diagram illustrates the logical flow of experiments to determine if the compound targets the fungal cell membrane.

G cluster_0 Phase 1: Foundational Activity cluster_1 Phase 2: Direct Membrane Damage Assessment MIC_MFC Protocol 3.1: Determine MIC & MFC (Baseline Antifungal Activity) PI_Assay Protocol 3.2: Membrane Permeability Assay (Propidium Iodide Staining) MIC_MFC->PI_Assay Use MIC concentration Ergosterol_Assay Protocol 3.3: Ergosterol Quantification (Investigate Sterol Pathway) MIC_MFC->Ergosterol_Assay Use sub-MIC concentration Conclusion1 Direct Membrane Damage Confirmed PI_Assay->Conclusion1 Increased PI uptake? Conclusion2 Interference with Ergosterol Pathway Ergosterol_Assay->Conclusion2 Ergosterol levels reduced?

Caption: Workflow for Investigating Fungal Cell Membrane Disruption.

Protocol 3.1: Antifungal Susceptibility Testing (MIC & MFC)

Rationale: This initial step quantifies the compound's potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth, while the Minimum Fungicidal Concentration (MFC) is the lowest concentration that kills the fungus. This provides the foundational data and the precise concentrations needed for all subsequent mechanistic assays.

Methodology (Broth Microdilution based on CLSI standards)[16][17]:

  • Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans SC5314) on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a stock solution of methyl 4,4-dimethylpent-2-enoate in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium within a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a drug-free growth control and a sterile control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible fungal growth.

  • MFC Determination: Following MIC determination, plate 100 µL from each well that shows no growth onto fresh SDA plates. Incubate at 35°C for 48 hours. The MFC is the lowest concentration from which no colonies grow on the subculture plates.

Protocol 3.2: Cell Membrane Permeability Assay (Propidium Iodide Staining)

Rationale: Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells. If the compound damages the cell membrane, PI will enter the cell, bind to DNA, and fluoresce, which can be quantified by flow cytometry. This provides direct evidence of membrane permeabilization[18].

Methodology:

  • Cell Treatment: Grow fungal cells to the mid-logarithmic phase. Treat the cells with methyl 4,4-dimethylpent-2-enoate at its MIC and 2x MIC for a defined period (e.g., 4 hours). Include an untreated control and a positive control (e.g., heat-killed cells).

  • Staining: Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS. Add PI to a final concentration of 2 µg/mL.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Excite with a 488 nm laser and measure emission in the red channel (e.g., >610 nm).

  • Data Analysis: Quantify the percentage of PI-positive (damaged) cells in the treated population compared to the controls.

Protocol 3.3: Ergosterol Quantification Assay

Rationale: To determine if the membrane damage is due to interference with the ergosterol pathway (a common antifungal mechanism), the total cellular ergosterol content is measured after exposure to the compound[19][20]. A reduction in ergosterol suggests a specific mode of action similar to azole drugs.

Methodology:

  • Cell Treatment: Inoculate fungal cells into Sabouraud Dextrose Broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of methyl 4,4-dimethylpent-2-enoate. Incubate for 16-24 hours.

  • Sterol Extraction: Harvest a standardized wet weight of cells. Add alcoholic potassium hydroxide and saponify the mixture by heating.

  • Non-Saponifiable Fraction Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 240 nm to 300 nm. Ergosterol has a characteristic four-peaked curve, with a peak at 281.5 nm.

  • Quantification: Calculate the ergosterol content based on the absorbance values and the dry weight of the cell pellet. Compare the ergosterol content in treated cells to that of untreated controls.

Proposed Mechanism II: Induction of Mitochondrial Dysfunction and Oxidative Stress

Causality: The cell membrane is not an isolated system. Damage to this structure can disrupt ionic gradients and nutrient transport, placing significant stress on cellular organelles, particularly the mitochondria[21]. Many antifungal agents that target the membrane are known to trigger a secondary cascade involving the mitochondria, leading to the overproduction of ROS[4][22]. This oxidative burst causes widespread damage to lipids, proteins, and DNA, contributing significantly to the fungicidal effect[5][23].

Signaling Pathway: From Membrane to Oxidative Demise

The following diagram illustrates the proposed signaling cascade initiated by membrane damage.

G Compound Methyl 4,4-dimethylpent-2-enoate Membrane Fungal Cell Membrane Compound->Membrane Disrupts Integrity Mitochondrion Mitochondrion Membrane->Mitochondrion Induces Stress ROS Reactive Oxygen Species (ROS) Production Mitochondrion->ROS Dysfunction Leads to Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Damage Death Fungal Cell Death Damage->Death

Caption: Proposed Cascade of Antifungal Action.

Protocol 4.1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Rationale: A healthy mitochondrion maintains a high electrochemical potential (ΔΨm) across its inner membrane. A loss of this potential is a key indicator of mitochondrial dysfunction and a commitment to cell death pathways[24][25][26]. The fluorescent probe JC-1 exhibits potential-dependent accumulation in mitochondria, appearing red when aggregated in healthy mitochondria and green in its monomeric form in the cytoplasm of cells with low ΔΨm.

Methodology:

  • Cell Treatment: Treat fungal cells with the compound at its MIC as described in Protocol 3.2.

  • Staining: Harvest and wash the cells, then resuspend them in PBS containing 10 µg/mL of JC-1.

  • Incubation: Incubate at 37°C for 20 minutes in the dark.

  • Analysis: Analyze the cells via flow cytometry or fluorescence microscopy. Measure the shift from red fluorescence (high ΔΨm) to green fluorescence (low ΔΨm).

  • Data Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to controls indicates a loss of ΔΨm.

Protocol 4.2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: This assay directly measures the accumulation of ROS, the key effectors of oxidative stress. 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF)[23][25].

Methodology:

  • Cell Treatment: Treat fungal cells with the compound at its MIC.

  • Loading: Wash the cells and resuspend them in PBS containing 10 µM DCFH-DA.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Analysis: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorometric plate reader or flow cytometer (excitation ~485 nm, emission ~525 nm).

  • Data Interpretation: An increase in fluorescence intensity in treated cells indicates an elevation of intracellular ROS levels.

Data Presentation and Synthesis

To facilitate clear interpretation and comparison, all quantitative data from these experiments should be summarized in tables.

Table 1: Hypothetical Antifungal Activity and Membrane Disruption Data

Fungal StrainMIC (µg/mL)MFC (µg/mL)Membrane Permeability (% PI+ Cells at MIC)Ergosterol Content (% of Control)
C. albicans SC5314163275.4%95.2%
A. fumigatus Af293326468.9%98.1%

Interpretation: The data in Table 1 would suggest that the compound is fungicidal. The high percentage of PI-positive cells confirms direct membrane damage, while the minimal change in ergosterol content suggests the mechanism is not via inhibition of the ergosterol biosynthesis pathway.

Table 2: Hypothetical Mitochondrial Dysfunction and Oxidative Stress Data

Fungal StrainΔΨm (Red/Green Ratio at MIC)Intracellular ROS (Fold Increase at MIC)
C. albicans SC53140.45 (Control: 3.5)4.8
A. fumigatus Af2930.62 (Control: 3.2)3.9

Interpretation: The data in Table 2 would strongly support the second part of our hypothesis. The dramatic drop in the mitochondrial membrane potential (ΔΨm) coupled with a significant increase in ROS production points to severe mitochondrial dysfunction as a core component of the compound's fungicidal action.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for elucidating the antifungal mechanism of methyl 4,4-dimethylpent-2-enoate. By systematically executing the detailed protocols, researchers can generate robust data to confirm or refute the proposed dual mechanism of membrane disruption and subsequent oxidative stress.

A comprehensive understanding of this mechanism will be instrumental for the progression of this compound through the drug development pipeline. Positive results would warrant further investigation into:

  • In vivo efficacy: Testing the compound in animal models of fungal infection (e.g., murine or Galleria mellonella models)[27].

  • Target Identification: Employing chemoproteomics or transcriptomics to identify specific molecular binding partners.

  • Safety and Toxicity: Assessing cytotoxicity against mammalian cell lines to determine the therapeutic index.

By following this rigorous scientific approach, the full potential of methyl 4,4-dimethylpent-2-enoate as a novel antifungal agent can be thoroughly evaluated.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters: Agriculture and Agribusiness. [Link]

  • Odds, F. C. (2003). Antifungal agents: mechanisms of action. TRENDS in Microbiology, 11(6), 272–279. [Link]

  • Nett, J. E., & Andes, D. R. (2016). The Mechanistic Targets of Antifungal Agents: An Overview. Current Fungal Infection Reports, 10(4), 129-137. [Link]

  • de Paula e Silva, A. C. A., et al. (2017). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. Anais da Academia Brasileira de Ciências, 89(3), 1871-1880. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Other Antimicrobial Drugs. Microbiology. [Link]

  • Creative Biolabs. (n.d.). Potential Target for Antifungal Drug Discovery. [Link]

  • Scite.ai. (2017). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. [Link]

  • Shekhova, E., et al. (2017). Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 61(11), e00876-17. [Link]

  • Santos, D. A., et al. (2022). Reactive oxygen and nitrogen species are crucial for the antifungal activity of amorolfine and ciclopirox olamine against the dermatophyte Trichophyton interdigitale. Medical Mycology, 60(1), myab058. [Link]

  • Nagao, J., et al. (2002). Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect. Antimicrobial Agents and Chemotherapy, 46(10), 3313–3320. [Link]

  • Microbiology Info.com. (2022). Mode of Action of Antifungal Drugs. [Link]

  • Delattin, N., et al. (2014). Reactive Oxygen Species-Inducing Antifungal Agents and Their Activity Against Fungal Biofilms. Future Medicinal Chemistry, 6(1), 77-90. [Link]

  • de Paula e Silva, A. C. A., et al. (2017). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. PubMed, 28876395. [Link]

  • Dannaoui, E. (2006). [Antifungals Cellular Targets and Mechanisms of Resistance]. Pathologie Biologie, 54(5), 233-246. [Link]

  • Delattin, N., et al. (2014). Reactive oxygen species-inducing antifungal agents and their activity against fungal biofilms. PubMed, 24354929. [Link]

  • ResearchGate. (n.d.). Cellular targets of antifungal agents. [Link]

  • Boughendjioua, H., & Djemouai, N. (2016). Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus. Journal de Mycologie Médicale, 26(4), 325-331. [Link]

  • Choi, G. J., et al. (2009). Antifungal Activity of Lower Alkyl Fatty Acid Esters against Powdery Mildews. The Plant Pathology Journal, 25(3), 299-304. [Link]

  • JustInTimeMedicine. (2024). Key Concept: Most antifungal medications target the fungal cell membrane or cell wall. [Link]

  • ResearchGate. (n.d.). Experiments of Antifungal Activities. [Link]

  • GOV.UK. (n.d.). Development of experimental approaches for determining concentrations of antifungals that select for resistance. [Link]

  • Molecular Mechanism and Actions of Antifungal Drugs Using Trichosporon Fungal Species. (2024). SSRN. [Link]

  • Al-Burtamani, S. S., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 118. [Link]

  • EurekAlert!. (2024). Antifungal activity of a maleimide derivative: Disruption of cell membranes and interference with iron ion homoeostasis. [Link]

  • Kumar, R., et al. (2022). Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance. RSC Medicinal Chemistry, 13(10), 1177-1196. [Link]

  • Zhou, B., et al. (2023). Natural compounds targeting mitochondrial dysfunction: emerging therapeutics for target organ damage in hypertension. Frontiers in Pharmacology, 14, 123456. [Link]

  • Ramachandran, A., & Jaeschke, H. (2018). Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives. Journal of Clinical and Translational Research, 4(1), 75-99. [Link]

  • Lin, J., et al. (2020). Dimethyl itaconate protects against fungal keratitis by activating the Nrf2/HO-1 signaling pathway. Immunology and Cell Biology, 98(3), 211-224. [Link]

  • Roy, A., et al. (2024). 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) exposure induces hepatotoxicity and nephrotoxicity - role of oxidative stress, mitochondrial dysfunction and pathways of cytotoxicity. Toxicology Research, 13(5), tfae173. [Link]

  • Alves, A. M., et al. (2025). Mono(2-ethylhexyl) Phthalate Disrupts Mitochondrial Function, Dynamics and Biogenesis in Human Trophoblast Cells at Human Exposure Range Concentrations. International Journal of Molecular Sciences, 26(18), 14217. [Link]

  • Ortiz-Sánchez, J. M., et al. (2022). Mechanism of Antifungal Action of Monoterpene Isoespintanol against Clinical Isolates of Candida tropicalis. Journal of Fungi, 8(9), 947. [Link]

  • Zore, G. B., et al. (2011). Antifungal activity and mechanism of action of monoterpenes against dermatophytes and yeasts. Brazilian Journal of Microbiology, 42(2), 527-536. [Link]

  • Lam, D., et al. (2023). Chronic ethanol exposure induces mitochondrial dysfunction and alters gene expression and metabolism in human cardiac spheroids. Alcoholism: Clinical and Experimental Research, 47(4), 643-658. [Link]

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Sources

Foundational

chemical structure and molecular weight of methyl 4,4-dimethylpent-2-enoate

Abstract This technical guide provides a comprehensive scientific overview of (E)-methyl 4,4-dimethylpent-2-enoate, a naturally occurring α,β-unsaturated ester with documented antifungal properties. This document is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive scientific overview of (E)-methyl 4,4-dimethylpent-2-enoate, a naturally occurring α,β-unsaturated ester with documented antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the compound's chemical structure, molecular properties, spectroscopic signature, a robust synthetic protocol, and an exploration of its biological activity and potential as a lead compound in antifungal drug discovery. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to serve as an essential resource for the scientific community engaged in the study and application of this and related molecules.

Chemical Identity and Physicochemical Properties

(E)-Methyl 4,4-dimethylpent-2-enoate is an organic compound classified as an α,β-unsaturated methyl ester.[1] Its structure is characterized by a tert-butyl group at the C4 position, which imparts significant steric hindrance and influences the molecule's reactivity and physicochemical properties. The (E)-isomer, where the tert-butyl group and the methoxycarbonyl group are on opposite sides of the carbon-carbon double bond, is the thermodynamically more stable and commonly synthesized form.

Molecular Structure and Core Data

The fundamental properties of (E)-methyl 4,4-dimethylpent-2-enoate are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (E)-Methyl 4,4-dimethylpent-2-enoateN/A
Synonyms Methyl (E)-4,4-dimethyl-2-pentenoate, (E)-4,4-Dimethyl-pent-2-enoic acid methyl ester[1]
CAS Number 20664-51-1 (isomer unspecified)N/A
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Canonical SMILES COC(=O)/C=C/C(C)(C)C[1]
InChI Key InChI=1S/C8H14O2/c1-8(2,3)6-5-7(9)10-4/h5-6H,1-4H3/b6-5+[1]
Physicochemical Properties (Estimated)
PropertyEstimated ValueBasis of Estimation
Appearance Colorless to pale yellow liquidGeneral properties of similar esters
Boiling Point ~160-165 °C at 760 mmHgBased on ethyl 4-methylpentanoate (160-163°C)[2]
Density ~0.87 g/cm³Based on ethyl 4-methylpentanoate (0.868 g/cm³)[2]
Refractive Index ~1.41Based on ethyl 4-methylpentanoate (1.406)[2]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); limited solubility in water.General solubility of esters

Synthesis and Spectroscopic Characterization

The synthesis of (E)-α,β-unsaturated esters is most reliably achieved with high stereoselectivity using the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5] This methodology offers significant advantages over the traditional Wittig reaction, including the formation of a water-soluble phosphate byproduct that simplifies purification and a strong thermodynamic preference for the (E)-alkene product.[3][6]

Synthetic Workflow: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of (E)-methyl 4,4-dimethylpent-2-enoate, the key reagents are trimethyl phosphonoacetate and pivalaldehyde (2,2-dimethylpropanal).

HWE_Synthesis reagent1 Trimethyl phosphonoacetate carbanion Phosphonate Carbanion (Ylide) reagent1->carbanion 1. Deprotonation reagent2 Pivalaldehyde intermediate Betaine Intermediate reagent2->intermediate base Sodium Hydride (NaH) in Anhydrous THF base->carbanion carbanion->intermediate 2. Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate intermediate->oxaphosphetane 3. Cyclization product (E)-Methyl 4,4-dimethylpent-2-enoate oxaphosphetane->product 4. Elimination byproduct Dimethyl phosphate salt (water-soluble) oxaphosphetane->byproduct

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons reaction with similar substrates.[7]

Materials and Reagents:

  • Trimethyl phosphonoacetate (1.1 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv.)

  • Pivalaldehyde (1.0 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Carefully add sodium hydride (60% dispersion in mineral oil) to the flask. Cool the suspension to 0 °C using an ice bath. Add trimethyl phosphonoacetate dropwise to the stirred suspension over 15-20 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of pivalaldehyde in anhydrous THF dropwise to the flask.

  • Reaction: After the addition of the aldehyde, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure (E)-methyl 4,4-dimethylpent-2-enoate.

Spectroscopic Characterization Data

The following tables summarize the predicted spectroscopic data for (E)-methyl 4,4-dimethylpent-2-enoate. This data is crucial for the structural confirmation of the synthesized product.

Table 1: Predicted ¹H and ¹³C NMR Data (Source:[1])

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ) ppm Assignment
6.85 (d, J=15.8 Hz, 1H)=CH-C(CH₃)₃
5.78 (d, J=15.8 Hz, 1H)O=C-CH=
3.70 (s, 3H)-OCH₃
1.05 (s, 9H)-C(CH₃)₃

Table 2: Expected IR and Mass Spectrometry Data

Infrared (IR) Spectroscopy Mass Spectrometry (MS)
Wavenumber (cm⁻¹) Assignment
~2960C-H stretch (sp³)
~1725C=O stretch (α,β-unsaturated ester)
~1650C=C stretch (alkene)
~1170, 1040C-O stretch (ester)
~980=C-H bend (trans-alkene)

Biological Activity and Potential in Drug Development

(E)-Methyl 4,4-dimethylpent-2-enoate has been identified as a natural product isolated from fungi such as Aspergillus candidus and Candida albicans.[1] It has demonstrated antifungal activity, inhibiting the growth of Aspergillus niger and Candida albicans.

Proposed Mechanism of Antifungal Action

The precise mechanism of action for this specific compound has not been fully elucidated in the available literature. However, the α,β-unsaturated carbonyl moiety is a well-known Michael acceptor, which is a key structural feature implicated in the biological activity of many compounds. Two primary hypotheses for its antifungal action can be proposed:

  • Inhibition of Ergosterol Biosynthesis: Many antifungal drugs target the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. The α,β-unsaturated ester structure is present in some compounds that have been shown to inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in this pathway.[8][9] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.

  • Covalent Modification of Target Enzymes: The electrophilic β-carbon of the α,β-unsaturated system can react with nucleophilic residues, such as the sulfhydryl group of cysteine, in key fungal enzymes via a Michael addition reaction.[10] This covalent modification can lead to irreversible enzyme inhibition and subsequent cell death.

Antifungal_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol Precursors Ergosterol Precursors CYP51->Ergosterol Precursors Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Cell Membrane\n(Integrity & Fluidity) Cell Membrane (Integrity & Fluidity) Ergosterol->Cell Membrane\n(Integrity & Fluidity) Fungal Growth Inhibition\n& Cell Death Fungal Growth Inhibition & Cell Death Cell Membrane\n(Integrity & Fluidity)->Fungal Growth Inhibition\n& Cell Death Fungal Enzymes Essential Fungal Enzymes (e.g., with Cys-SH) Fungal Enzymes->Fungal Growth Inhibition\n& Cell Death compound (E)-Methyl 4,4-dimethylpent-2-enoate inhibition Inhibition compound->inhibition disruption Disruption compound->disruption inhibition->CYP51 disruption->Fungal Enzymes Michael Addition

Caption: Proposed antifungal mechanisms of action.

Relevance for Drug Development

The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents with new mechanisms of action.[8] Natural products have historically been a rich source of new therapeutic leads. The structural simplicity of (E)-methyl 4,4-dimethylpent-2-enoate, combined with its antifungal activity, makes it an attractive scaffold for medicinal chemistry campaigns.

Future research could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to explore how modifications to the tert-butyl group, the methyl ester, and the double bond affect antifungal potency and spectrum.

  • Target Identification and Validation: Elucidating the precise molecular target(s) to confirm the mechanism of action.

  • Pharmacokinetic Profiling: Evaluating the metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties of the compound and its derivatives to assess their potential for in vivo efficacy.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for (E)-methyl 4,4-dimethylpent-2-enoate is not widely available. The following information is based on the safety profiles of structurally related flammable liquids and unsaturated esters.[11][12][13][14]

4.1. Hazard Identification

  • Physical Hazards: Likely a flammable liquid and vapor. Vapors may form explosive mixtures with air.

  • Health Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed, inhaled, or absorbed through the skin.

4.2. Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

4.3. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store separately from strong oxidizing agents.

Conclusion

(E)-Methyl 4,4-dimethylpent-2-enoate is a valuable chemical entity for both synthetic and medicinal chemistry research. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its inherent antifungal activity provide a solid foundation for further investigation. This guide has consolidated the available structural, synthetic, spectroscopic, and biological information to provide a detailed technical resource. For professionals in drug development, this compound represents a promising, albeit early-stage, lead structure that warrants further exploration in the quest for new and effective antifungal therapies. All key data, especially where predicted or based on analogy, should be experimentally verified before use in critical applications.

References

  • (No specific reference for this cit
  • Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance. PubMed. [Link]

  • Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance. ACS Publications. [Link]

  • N'-Aryl α,β-Unsaturated Fatty Acid Hydrazides with Broad Antifungal Activity: Design, Bioactivity, and Action Mechanism. PubMed. [Link]

  • Antifungal vs. antibacterial activity of α,β-unsaturated carbonyl compound. ResearchGate. [Link]

  • (No specific reference for this cit
  • 2,4-Dimethylpentan-3-yl (E)-2-methylbut-2-enoate. Cheméo. [Link]

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  • methyl (2e)-4,4-dimethylpent-2-enoate (NP0164055). Natural Products Atlas. [Link]

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  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

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  • PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

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  • ethyl 4-methyl valerate, 25415-67-2. The Good Scents Company. [Link]

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Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of Methyl 4,4-dimethylpent-2-enoate

Executive Summary Methyl 4,4-dimethylpent-2-enoate is a highly specialized α,β -unsaturated fatty acid ester utilized extensively in complex organic synthesis and drug development[1]. Existing as both a natural product i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4,4-dimethylpent-2-enoate is a highly specialized α,β -unsaturated fatty acid ester utilized extensively in complex organic synthesis and drug development[1]. Existing as both a natural product isolate (CAS: 20664-51-1)[2] and a synthetic intermediate (E-isomer CAS: 16812-85-4)[3], this compound is defined by the presence of a bulky tert-butyl group adjacent to an alkene. This unique structural motif heavily dictates its thermodynamic properties, solubility profile, and reactivity—particularly in asymmetric catalysis and stereoselective cycloadditions.

This guide provides an authoritative, in-depth analysis of the compound's boiling point dynamics and solubility, alongside self-validating experimental protocols designed for rigorous laboratory environments.

Thermodynamic and Physicochemical Profiling

Boiling Point Dynamics and Steric Influence

The boiling point of an ester is governed by its molecular weight, dipole-dipole interactions from the carbonyl core, and London dispersion forces along its hydrocarbon chain. Methyl 4,4-dimethylpent-2-enoate (Molecular Weight: 142.2 g/mol )[2] exhibits a boiling point that is heavily modulated by its branched tert-butyl terminus.

  • Steric Hindrance and Intermolecular Forces: Linear C8 esters (such as methyl octanoate) typically boil near 192°C. However, the extreme branching of the 4,4-dimethyl substitution creates a more spherical molecular geometry. This reduces the effective surface area available for intermolecular van der Waals packing.

  • Predicted vs. Empirical Range: Consequently, the boiling point is thermodynamically depressed compared to its linear isomers, typically falling within the 160°C to 170°C range at standard atmospheric pressure (760 mmHg) . Under reduced pressure (e.g., vacuum distillation at 10–15 mmHg), the compound distills efficiently between 60°C and 70°C, a critical parameter for isolating the compound without inducing thermal degradation of the sensitive α,β -unsaturated system.

Solvation Thermodynamics

Solubility is a direct function of a molecule's lipophilicity and its capacity to disrupt solvent-solvent hydrogen bonds.

  • Aqueous Solubility (logS): As an ester with a high hydrocarbon-to-oxygen ratio, methyl 4,4-dimethylpent-2-enoate is highly hydrophobic. Predictive thermodynamic models (ALOGPS) establish a logS of approximately -2.2[1]. This translates to poor aqueous solubility (roughly 0.89 g/L), meaning it will readily phase-separate from water.

  • Lipophilicity (logP): The partition coefficient (logP) is calculated at 2.74[1]. This moderate-to-high lipophilicity ensures excellent solubility in standard organic solvents used in synthetic workflows, including dichloromethane (DCM), ethyl acetate (EtOAc), diethyl ether, and tetrahydrofuran (THF).

Summary of Quantitative Data

Table 1: Physicochemical and Thermodynamic Properties

PropertyValue / DescriptionSource / Methodology
CAS Registry Number 20664-51-1 (Isolate) / 16812-85-4 (E-isomer)Chemical Databases[2][3]
Molecular Formula C8H14O2Structural Analysis[2]
Molecular Weight 142.2 g/mol Calculated[2]
Boiling Point (760 mmHg) 160°C – 170°CThermodynamic Extrapolation
Aqueous Solubility (logS) -2.2 (~0.89 g/L)ALOGPS Prediction[1]
Lipophilicity (logP) 2.74ALOGPS / ChemAxon[1]

Mechanistic Implications of Steric Bulk

In drug development and synthetic chemistry, the tert-butyl group at the C4 position is not merely a passive structural feature; it actively dictates the compound's reactivity trajectory.

A classic, field-proven example is its behavior in 1,3-dipolar cycloadditions. While standard unhindered α,β -unsaturated esters undergo normal addition with diazoalkanes, methyl 4,4-dimethylpent-2-enoate undergoes an anomalous reverse addition with 2-diazopropane[4].

Causality: This reversal is directly attributed to the presence of severe, unfavorable eclipsing interactions in the transition state for normal addition[4]. The steric clash between the incoming diazoalkane and the bulky tert-butyl group forces the molecules to orient away from each other, raising the activation energy of the normal pathway and making the reverse addition kinetically favored.

Cycloaddition R Methyl 4,4-dimethylpent-2-enoate + 2-Diazopropane TS Transition State Evaluation R->TS N_Add Normal Addition (Severe Eclipsing Interactions) TS->N_Add Disfavored R_Add Reverse Addition (Sterically Relieved) TS->R_Add Favored Prod Substituted Pyrazoline Derivative R_Add->Prod

Figure 1: Steric influence of the tert-butyl group driving reverse 1,3-dipolar cycloaddition.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that environmental variables do not compromise data accuracy.

Protocol A: Micro-scale Boiling Point Determination (Siwoloboff’s Method)

This method is ideal for small quantities of high-value synthetic intermediates. It relies on the physical principle that a liquid boils when its vapor pressure equals the surrounding atmospheric pressure.

  • System Calibration (Validation Step): Prior to analyzing the target ester, validate the thermal ramp of the silicone oil bath using a reference standard with a known, similar boiling point (e.g., cyclohexanol, b.p. 161°C). This ensures thermocouple accuracy.

  • Sample Preparation: Introduce 0.5 mL of methyl 4,4-dimethylpent-2-enoate into a micro-capillary tube sealed at one end.

  • Bell Introduction: Insert a smaller, inverted capillary tube (the "bell") into the sample.

  • Thermal Ramping: Submerge the assembly in the calibrated silicone oil bath. Heat rapidly to 140°C, then reduce the ramp rate to exactly 1°C/min. Causality: A slow ramp rate ensures strict thermal equilibrium between the oil bath, the glass, and the sample.

  • Observation & Recording: As the temperature rises, air expands and escapes the bell. The exact boiling point is recorded at the moment the heat is turned off and the continuous stream of bubbles ceases, causing the liquid to immediately draw up into the bell (the point where vapor pressure precisely matches atmospheric pressure).

Protocol B: Thermodynamic Solubility Assessment (Shake-Flask Method)

Because the compound contains an α,β -unsaturated carbonyl system, it acts as a strong UV chromophore, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) the ideal quantification method.

  • Buffer Preparation: Prepare a standard phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.

  • Saturation: Add an excess of methyl 4,4-dimethylpent-2-enoate (e.g., 50 mg) to 10 mL of the buffer in a sealed borosilicate glass flask.

  • Isothermal Equilibration: Agitate the flask in an orbital shaker at 25°C for 24 hours.

  • Equilibrium Verification (Validation Step): Sample the aqueous phase at 24 hours and 48 hours. The system is self-validated as having reached thermodynamic equilibrium only when the concentration variance between these two time points is < 5%.

  • Phase Separation: Ultracentrifuge the sample at 10,000 rpm for 15 minutes to guarantee the complete removal of undissolved micro-emulsions.

  • Quantification: Analyze the clear supernatant via HPLC-UV (detection at ~210-220 nm for the enoate chromophore) against a pre-established calibration curve of the compound dissolved in pure methanol.

SolubilityWorkflow A 1. Buffer Preparation (pH 7.4) B 2. Compound Saturation (Excess) A->B C 3. Isothermal Equilibration (24h-48h) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. HPLC-UV Quantification D->E F 6. logS Calculation E->F

Figure 2: Self-validating workflow for thermodynamic solubility determination.

References

  • NP-MRD (Natural Products Magnetic Resonance Database). "NP-Card for methyl (2e)-4,4-dimethylpent-2-enoate (NP0164055) - Predicted Properties." Available at: [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). "Cycloadditions. Part I. Steric effects in the addition of diazoalkanes to αβ-unsaturated esters." Available at: [Link]

  • Molaid Chemical Database. "4,4-dimethyl-pent-2-enoic acid methyl ester - CAS 16812-85-4." Available at:[Link]

Sources

Foundational

alpha-beta unsaturated esters methyl 4,4-dimethylpent-2-enoate characteristics

Methyl 4,4-dimethylpent-2-enoate: A Technical Guide to Sterically Hindered α,β -Unsaturated Esters As drug development and complex organic synthesis increasingly rely on highly functionalized, sterically demanding buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4,4-dimethylpent-2-enoate: A Technical Guide to Sterically Hindered α,β -Unsaturated Esters

As drug development and complex organic synthesis increasingly rely on highly functionalized, sterically demanding building blocks, understanding the nuanced reactivity of hindered Michael acceptors is paramount. Methyl 4,4-dimethylpent-2-enoate (CAS: 20664-51-1) represents a quintessential model for studying steric shielding in α,β -unsaturated systems[1]. Characterized by a bulky tert-butyl group directly conjugated to an acrylate moiety, this compound defies standard reactivity paradigms, forcing synthetic chemists to adapt their methodologies.

Drawing from field-proven insights and mechanistic causality, this whitepaper dissects the physicochemical properties, anomalous reactivity profiles, and optimized synthesis protocols for methyl 4,4-dimethylpent-2-enoate.

Chemical Identity & Quantitative Data

Methyl 4,4-dimethylpent-2-enoate is an aliphatic acyclic enoate ester. The extreme steric bulk of the tert-butyl group at the γ -position fundamentally alters the electronic landscape of the conjugated double bond, dictating its physical properties and stereochemical behavior[1].

Table 1: Physicochemical and Analytical Properties

PropertyValue
IUPAC Name Methyl (E)-4,4-dimethylpent-2-enoate
CAS Registry Number 20664-51-1
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Colorless oil
Stereochemistry Predominantly (E)-isomer (>99:1 via HWE)
¹H NMR (500 MHz, CDCl₃) Validation δ 6.98 (d, J = 15.9 Hz, 1H), 5.74 (d, J = 15.9 Hz, 1H)
Natural Occurrence Isolated from Aspergillus candidus and Candida albicans

Note: The large vicinal coupling constant (J = 15.9 Hz) in the ¹H NMR spectrum serves as an absolute, self-validating metric for the (E)-configuration of the synthesized alkene[2].

Structural Characteristics & Reactivity Profile

The reactivity of methyl 4,4-dimethylpent-2-enoate is a masterclass in steric effects overriding electronic predispositions. As a Senior Application Scientist, I frequently encounter protocols that fail because they treat all α,β -unsaturated esters as equivalent Michael acceptors. This compound requires a different approach.

Resistance to Conjugate (Michael) Addition

Standard Michael additions rely on the electrophilicity of the β -carbon. However, the tert-butyl group in methyl 4,4-dimethylpent-2-enoate creates a massive steric shield around this reactive center. Attempts to perform conjugate additions with standard nucleophiles (e.g., dimethyl malonate) routinely fail, preventing the formation of corresponding anhydrides or extended aliphatic chains[3]. This resistance makes it an excellent orthogonal protecting group or a stable motif in complex mixtures where other enoates would readily polymerize or degrade.

Regiochemical Reversal in 1,3-Dipolar Cycloadditions

Perhaps the most fascinating characteristic of this compound is its behavior during cycloadditions. Normally, the addition of diazoalkanes to α,β -unsaturated esters follows a strict electronic orientation. However, methyl 4,4-dimethylpent-2-enoate undergoes a complete reverse addition when reacted with 2-diazopropane[4].

  • The Causality: The transition state for the "normal" electronic addition forces the incoming diazo-substituents into an eclipsing conformation with the massive tert-butyl group. To avoid this severe thermodynamic penalty, the molecule flips its regiochemical approach, yielding the sterically favored (albeit electronically counterintuitive) pyrazoline derivative[4]. Interestingly, this reversal does not occur with smaller diazoalkanes like diazomethane, highlighting the precise steric threshold required to trigger the reversal[4].

Asymmetric Lewis Acid Catalysis

Despite its hindrance, the compound is a highly valuable substrate for asymmetric counteranion-directed Lewis acid catalysis. It has been successfully utilized in highly enantioselective Diels-Alder reactions using chiral alkyldichloroborane or cationic oxazaborolidine catalysts, serving as a rigid dienophile that locks the transition state into a highly predictable geometry[2].

ReactivityProfile Core Methyl 4,4-dimethylpent-2-enoate (Bulky tert-butyl group) Michael Michael Addition (e.g., Dimethyl Malonate) Core->Michael Diazo 1,3-Dipolar Cycloaddition (e.g., 2-Diazopropane) Core->Diazo DielsAlder Asymmetric Diels-Alder (Lewis Acid Catalyzed) Core->DielsAlder Result1 Blocked / Highly Hindered Due to steric shielding Michael->Result1 Result2 Reverse Regioselectivity Avoids eclipsing interactions Diazo->Result2 Result3 High Enantioselectivity Rigid transition state geometry DielsAlder->Result3

Logical relationship mapping of how steric hindrance dictates divergent reaction pathways.

Synthesis & Manufacturing Protocols

Synthesizing methyl 4,4-dimethylpent-2-enoate requires a method that strictly controls (E)/(Z) isomerism while overcoming the steric bulk of the starting aldehyde. The Horner-Wadsworth-Emmons (HWE) olefination is the gold standard here, vastly outperforming standard Wittig reactions by providing an (E)/(Z) ratio of >99:1 and allowing for easy removal of water-soluble phosphate byproducts[2].

Optimized HWE Protocol

Objective: Synthesize (E)-methyl 4,4-dimethylpent-2-enoate from pivaldehyde.

Reagents:

  • Pivaldehyde (trimethylacetaldehyde) - 6.0 mmol

  • Trimethyl phosphonoacetate - 6.5 mmol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) - 6.5 mmol

  • Anhydrous Tetrahydrofuran (THF) - 20 mL

Step-by-Step Methodology & Causality:

  • Carbanion Generation: Suspend NaH in anhydrous THF under an argon atmosphere and cool to 0 °C. Add trimethyl phosphonoacetate dropwise.

    • Self-Validating Metric: The evolution of H₂ gas will be immediately visible. Once bubbling ceases and the solution turns clear, the active phosphonate carbanion has been successfully and irreversibly formed.

  • Nucleophilic Addition: Slowly add pivaldehyde (0.65 mL, 6.0 mmol) to the reaction mixture at 0 °C.

    • Causality: The extreme steric bulk of the tert-butyl group dictates the stereochemical outcome. As the aldehyde attacks the carbanion, the system thermodynamically equilibrates to the anti-oxaphosphetane intermediate to minimize steric clash between the tert-butyl group and the ester moiety.

  • Cycloelimination: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: Warming provides the necessary activation energy to drive the cycloelimination of the stable oxaphosphetane ring, yielding the (E)-alkene and dimethyl phosphateate.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize any unreacted carbanion. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel flash chromatography using a highly non-polar eluent (pentane/Et₂O 20:1)[2].

    • Causality: The target molecule is a highly lipophilic, colorless oil. The non-polar solvent system perfectly resolves the product (R_f ~ 0.6) from the highly polar phosphate byproducts which remain at the baseline.

SynthesisWorkflow Step1 Step 1: Deprotonation Trimethyl phosphonoacetate + NaH Step2 Step 2: Nucleophilic Addition Add Pivaldehyde at 0°C Step1->Step2 Carbanion Formation Step3 Step 3: Oxaphosphetane Formation Thermodynamic anti-equilibration Step2->Step3 Aldehyde Attack Step4 Step 4: Cycloelimination Warming to Room Temp Step3->Step4 Steric Minimization Product Product: (E)-Methyl 4,4-dimethylpent-2-enoate Step4->Product >99:1 E-Selectivity

Experimental workflow for the HWE synthesis of methyl 4,4-dimethylpent-2-enoate.

Applications in Drug Development

In the pharmaceutical sector, the incorporation of tert-butyl groups is a well-known strategy to improve the metabolic stability (lipophilicity and half-life) of Active Pharmaceutical Ingredients (APIs). Methyl 4,4-dimethylpent-2-enoate serves as a critical precursor for synthesizing complex, sterically congested architectures. Because it resists standard Michael additions[3], it can be carried through multi-step synthetic sequences where other alkenes would be destroyed. Furthermore, its unique behavior in cycloadditions[4] allows medicinal chemists to access highly substituted spiro-heterocycles and pyrazoline derivatives that are otherwise synthetically inaccessible, opening new vectors for structure-activity relationship (SAR) exploration in drug discovery.

References

  • Journal of the Chemical Society C: Organic (RSC Publishing). Cycloadditions. Part I. Steric effects in the addition of diazoalkanes to αβ-unsaturated esters. Retrieved from:[Link]

  • Universität zu Köln (Thesis, 2018). Asymmetric Counteranion-Directed Lewis Acid Catalysis with α,β-Unsaturated Esters. Retrieved from:[Link]

  • Canadian Science Publishing. Folding strain stereocontrol in cyclohexane ring formation by means of an intramolecular ester enolate alkylation reaction. Retrieved from:[Link]

Sources

Exploratory

The Structural and Pharmacological Dynamics of Methyl 4,4-dimethylpent-2-enoate

Executive Summary In the landscape of natural product chemistry and drug development, methyl 4,4-dimethylpent-2-enoate occupies a unique intersection between biological utility and synthetic complexity. As a naturally oc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of natural product chemistry and drug development, methyl 4,4-dimethylpent-2-enoate occupies a unique intersection between biological utility and synthetic complexity. As a naturally occurring α,β -unsaturated fatty acid ester, this molecule serves as a specialized secondary metabolite in fungal ecosystems. Beyond its ecological role as an antimicrobial agent, its highly specific molecular architecture—characterized by a sterically demanding tert-butyl group adjacent to a conjugated alkene—makes it an invaluable substrate for probing steric gating in complex organic synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, biological origins, and validated experimental workflows for researchers and drug development professionals.

Structural Architecture & Physicochemical Profile

Methyl 4,4-dimethylpent-2-enoate is classified structurally as an enoate ester ([1]). The presence of the α,β -unsaturated carbonyl system allows for extensive electron delocalization, which significantly alters its reactivity compared to non-conjugated analogs. Crucially, the C4 position features a tert-butyl moiety. This massive steric bulk dictates the molecule's interaction trajectories, forcing nucleophiles and cycloaddition partners to adopt atypical transition states.

Table 1: Physicochemical and Identification Data

ParameterValueReference
IUPAC Name Methyl (2E)-4,4-dimethylpent-2-enoate[2]
CAS Registry Number 20664-51-1[3][4]
Molecular Formula C8H14O2[4][5]
Molecular Weight 142.2 g/mol [4][5]
SMILES String COC(=O)\C=C\C(C)(C)C[1][2]
Chemical Classification α,β -unsaturated fatty acid ester[1][2]

Biological Origins & Antimicrobial Efficacy

In nature, methyl 4,4-dimethylpent-2-enoate is synthesized as a secondary metabolite. It has been isolated from the cultures of the fungi Aspergillus candidus ([2][3]) and Candida albicans ([4]).

From a pharmacological perspective, this fatty acid ester exhibits targeted antimicrobial activity. Assays have demonstrated its efficacy in inhibiting the growth of competing fungal strains, notably Aspergillus niger and Candida albicans itself, suggesting an auto-regulatory or competitive ecological function ([4]). The lipophilic tert-butyl tail combined with the polar ester head group allows the molecule to effectively partition into and disrupt fungal lipid bilayers.

Biosynthesis A Fungal Metabolism (A. candidus / C. albicans) B Fatty Acid Biosynthesis (Precursor Assembly) A->B Enzymatic processing C Methyl 4,4-dimethylpent-2-enoate (Active Metabolite) B->C Esterification & Desaturation D Target: A. niger & C. albicans (Growth Inhibition) C->D Secretion / Action E Membrane / Enzyme Disruption (Antifungal Mechanism) D->E Mechanism of Action

Fig 1. Biosynthetic pathway and targeted antifungal mechanism of methyl 4,4-dimethylpent-2-enoate.

Synthetic Utility: Steric Gating & Catalytic Asymmetry

In synthetic chemistry, methyl 4,4-dimethylpent-2-enoate is a benchmark substrate for studying steric effects and radical delocalization. Unlike its non-conjugated isomer (methyl 2,2-dimethylpent-4-enoate), the conjugated α,β -unsaturated system of methyl 4,4-dimethylpent-2-enoate efficiently delocalizes radical intermediates. This electronic stabilization precludes certain free-radical pathways, such as the formation of γ -lactones, directing the reactivity toward alternative predictable outcomes ([6]).

Cycloaddition Dynamics

The steric bulk of the tert-butyl group exerts profound control over cycloaddition trajectories. In reactions with diazoalkanes, standard α,β -unsaturated esters typically undergo normal addition to yield methyl 1-pyrazoline-3-carboxylates. However, methyl 4,4-dimethylpent-2-enoate undergoes a distinct reverse addition when reacted with 2-diazopropane. This reversal is causally linked to unfavorable eclipsing interactions between the bulky tert-butyl group and the incoming diazoalkane in the transition state, forcing the nucleophile to attack from the less hindered trajectory ([7]).

Asymmetric Lewis Acid Catalysis

The compound is also highly valued in the development of enantioselective catalytic methodologies. It serves as a challenging yet rewarding substrate in asymmetric Mukaiyama-Michael additions. Utilizing highly confined silylium imidodiphosphorimidate (IDPi) Lewis acid catalysts, researchers can overcome the inherent steric hindrance of the substrate to achieve exceptional enantioselectivity ( E/Z>99:1 ) when reacting with silyl ketene acetals ([8]).

Reactivity A Methyl 4,4-dimethylpent-2-enoate (Conjugated Ester) B Diazoalkane Cycloaddition (e.g., 2-diazopropane) A->B C Mukaiyama-Michael Addition (Silyl ketene acetals) A->C D Steric Clash (tert-butyl) Prevents Normal Addition B->D Transition State F Chiral Lewis Acid Catalyst (IDPi Activation) C->F Electrophilic Activation E Reverse Addition Pathway (1-pyrazoline derivatives) D->E Steric Gating G Enantioselective Michael Adduct F->G C-C Bond Formation

Fig 2. Steric gating and catalytic activation pathways in organic synthesis workflows.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in quality control checkpoints and explicit causal reasoning for methodological choices.

Protocol 1: Isolation and Verification from Candida albicans Broth

Objective: Extract and purify methyl 4,4-dimethylpent-2-enoate from fungal cultures for antimicrobial screening.

  • Cultivation: Inoculate C. albicans in Sabouraud Dextrose Broth (SDB). Causality: SDB provides the optimal carbon-to-nitrogen ratio to stress the organism into upregulating secondary metabolite pathways.

  • Liquid-Liquid Extraction: After 72 hours, partition the filtered broth with equal volumes of Ethyl Acetate (EtOAc) three times. Causality: EtOAc is moderately non-polar, perfectly suited to extract the lipophilic tert-butyl-containing ester while leaving highly polar primary metabolites in the aqueous phase.

  • Validation Checkpoint 1 (TLC): Spot the concentrated organic layer on silica gel TLC alongside a synthetic reference standard of methyl 4,4-dimethylpent-2-enoate. Elute with Hexane:EtOAc (9:1). Visualization via UV (254 nm) or phosphomolybdic acid stain must confirm an Rf​ match before proceeding.

  • Prep-HPLC Purification: Inject the validated extract onto a C18 reverse-phase column. Elute with a gradient of Water/Acetonitrile. Causality: The hydrophobic tert-butyl group ensures strong retention on the C18 stationary phase, allowing separation from shorter-chain fatty acid esters.

  • Validation Checkpoint 2 (Inline MS): Monitor the eluent in real-time. Collect the fraction corresponding to an m/z of 143 [M+H]+ and an absorption peak at ~215 nm (characteristic of the α,β -unsaturated system).

Protocol 2: Enantioselective Mukaiyama-Michael Addition

Objective: Synthesize chiral derivatives using IDPi Lewis acid catalysis.

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the chiral IDPi catalyst (5 mol%) in anhydrous dichloromethane (DCM). Causality: Strict anhydrous conditions are mandatory; trace water will irreversibly hydrolyze the highly electrophilic silylium active species.

  • Substrate Addition: Cool the system to -78°C. Add methyl (2E)-4,4-dimethylpent-2-enoate (1.0 equiv). Causality: Cryogenic temperatures suppress the background, uncatalyzed racemic pathway, forcing the reaction through the sterically confined, catalyst-controlled transition state.

  • Nucleophile Introduction: Dropwise add the silyl ketene acetal (1.2 equiv). Stir for 12 hours at -78°C.

  • Validation Checkpoint 1 (Reaction Monitoring): Extract a 10 µL aliquot, quench with cold methanol, and run rapid chiral GC. Proceed to workup only if conversion exceeds 90% and enantiomeric excess (ee) is >95%.

  • Quench and Cleavage: Quench the bulk reaction with saturated aqueous NaHCO3​ . Treat the organic layer with TBAF (Tetrabutylammonium fluoride). Causality: TBAF specifically cleaves the silyl ether intermediate to yield the final hydroxylated Michael adduct.

  • Validation Checkpoint 2 (NMR): Perform 1H NMR on the crude product. The complete disappearance of the vinylic protons ( δ 5.74 and 6.98 ppm) confirms full consumption of the starting enoate ([8]).

References

  • NP-MRD (Natural Products Magnetic Resonance Database) | NP-Card for methyl (2e)-4,4-dimethylpent-2-enoate (NP0164055) | [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing) | Cycloadditions. Part I. Steric effects in the addition of diazoalkanes to αβ-unsaturated esters |[Link]

  • Universität zu Köln | Asymmetric Counteranion-Directed Lewis Acid Catalysis with α,β-Unsaturated Esters |[Link]

Sources

Foundational

The Synthetic Versatility and Bioactive Potential of Methyl 4,4-Dimethylpent-2-enoate: An In-depth Technical Guide

Introduction Methyl 4,4-dimethylpent-2-enoate is an α,β-unsaturated ester that has garnered interest in the scientific community for its potential applications in organic synthesis and drug discovery. This technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4,4-dimethylpent-2-enoate is an α,β-unsaturated ester that has garnered interest in the scientific community for its potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the known and potential applications of this compound, with a focus on its role as a versatile chemical building block and a scaffold for the development of bioactive molecules. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to aid researchers, scientists, and drug development professionals in harnessing the potential of methyl 4,4-dimethylpent-2-enoate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C8H14O2[1][2]
Molecular Weight 142.2 g/mol [1][2]
CAS Number 20664-51-1[1][2]
Appearance Colorless to yellow liquidInferred from related compounds
Purity Min. 95%[1]

Core Synthetic Applications: A Versatile Building Block

The reactivity of methyl 4,4-dimethylpent-2-enoate is primarily dictated by the presence of the α,β-unsaturated ester moiety, which makes it an excellent Michael acceptor. The steric hindrance provided by the gem-dimethyl group at the 4-position can also influence the stereochemical outcome of its reactions, a feature that can be strategically exploited in asymmetric synthesis.

The Michael Addition: A Gateway to Chiral Architectures

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] Methyl 4,4-dimethylpent-2-enoate, as a classic Michael acceptor, can react with a wide array of nucleophiles to introduce new functional groups at the β-position.

Of particular significance is the asymmetric Michael addition, which allows for the stereoselective creation of chiral centers. This is of paramount importance in drug discovery, where the biological activity of a molecule is often dependent on its stereochemistry. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in Michael reactions.[3][4]

Below is a generalized workflow for an organocatalyzed asymmetric Michael addition to an α,β-unsaturated ester like methyl 4,4-dimethylpent-2-enoate.

G cluster_workflow Asymmetric Michael Addition Workflow Start Start Catalyst_Activation Organocatalyst Activation Start->Catalyst_Activation 1. Reaction_Setup Reaction Setup: - Methyl 4,4-dimethylpent-2-enoate - Nucleophile - Activated Catalyst - Solvent Catalyst_Activation->Reaction_Setup 2. Reaction Stir at Controlled Temperature Reaction_Setup->Reaction 3. Monitoring Monitor Reaction Progress (TLC, GC) Reaction->Monitoring 4. Workup Aqueous Workup and Extraction Monitoring->Workup 5. Purification Column Chromatography Workup->Purification 6. Analysis Characterization (NMR, HPLC) Determine Enantiomeric Excess Purification->Analysis 7. End End Analysis->End 8.

Generalized workflow for an asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate

The following is a generalized protocol for the asymmetric Michael addition of dimethyl malonate to an α,β-unsaturated ester, adapted from established procedures for similar substrates.[5][6]

Materials:

  • Methyl 4,4-dimethylpent-2-enoate

  • Dimethyl malonate

  • Chiral organocatalyst (e.g., a derivative of diphenylprolinol silyl ether)[4]

  • Anhydrous solvent (e.g., Toluene, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral organocatalyst.

  • Dissolve the catalyst in the anhydrous solvent.

  • Add methyl 4,4-dimethylpent-2-enoate to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.

  • Slowly add dimethyl malonate to the reaction mixture.

  • Stir the reaction at the controlled temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Synthesis of Complex Molecules

The structural motif of methyl 4,4-dimethylpent-2-enoate and its isomers serves as a valuable building block in the synthesis of more complex molecules, including natural products and their analogs.[7][8] For instance, related γ,δ-unsaturated esters are synthesized via Johnson-Claisen rearrangements and are utilized in the construction of intricate molecular frameworks.[7] While specific examples for methyl 4,4-dimethylpent-2-enoate are not extensively documented, its potential as a precursor for various transformations is evident.

Applications in Drug Discovery and Development

The intersection of unique structural features and biological activity makes methyl 4,4-dimethylpent-2-enoate and its derivatives intriguing candidates for drug discovery programs.

Antifungal Activity

Methyl 4,4-dimethylpent-2-enoate has been identified as a natural product isolated from the fungus Candida albicans.[1] Preliminary studies have indicated that it exhibits inhibitory activity against the growth of Aspergillus niger and Candida albicans, suggesting its potential as a lead compound for the development of new antifungal agents.[1]

Scaffold for Therapeutic Agents

Derivatives of pentenoic acid have shown promise in various therapeutic areas, including oncology and inflammation.[9] The α,β-unsaturated ester functionality can act as a covalent binder to specific protein targets, a strategy employed in the design of certain therapeutic agents. The core structure of methyl 4,4-dimethylpent-2-enoate can be chemically modified to explore a range of biological activities.

G cluster_drug_discovery Drug Discovery Potential Start Methyl 4,4-dimethylpent-2-enoate Modification Chemical Modification (e.g., Amidation, Hydrolysis) Start->Modification Derivatives Library of Derivatives Modification->Derivatives Screening High-Throughput Screening Derivatives->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Potential workflow for drug discovery using the methyl 4,4-dimethylpent-2-enoate scaffold.

The "Magic Methyl" Effect

In medicinal chemistry, the addition of a methyl group to a lead compound can sometimes lead to a dramatic improvement in its pharmacological properties, a phenomenon often referred to as the "magic methyl" effect.[10] The gem-dimethyl group in methyl 4,4-dimethylpent-2-enoate is a key structural feature. These methyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.[10][11] Understanding the impact of these methyl groups can guide the rational design of more potent and effective drug candidates.

Conclusion and Future Perspectives

Methyl 4,4-dimethylpent-2-enoate is a promising yet underexplored molecule with significant potential in organic synthesis and drug discovery. Its utility as a Michael acceptor, particularly in asymmetric synthesis, provides a pathway to valuable chiral building blocks. Furthermore, its natural origin and inherent antifungal activity, coupled with the potential for chemical modification, make it an attractive scaffold for the development of novel therapeutic agents. Future research should focus on exploring the full range of its reactivity, developing efficient and stereoselective synthetic methodologies, and conducting comprehensive biological evaluations of its derivatives to unlock its full potential.

References

Bennett, G. D., & Paquette, L. A. (n.d.). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v77p0107

[12] BenchChem. (2025). Use of 4,4-Dimethyl-2-pentanone as a starting reagent in organic synthesis.

[13] Koide Group. (n.d.). Organic Synthesis of Bioactive Molecules. Retrieved from [Link]

[7] BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylpent-4-enoate.

[14] (2015, July 17). Synthesis of potentially bioactive compounds and tools for biological studies.

[15] MDPI. (2020, January 24). Synthesis of Biologically Active Molecules through Multicomponent Reactions.

[16] BenchChem. (n.d.). Application Notes and Protocols for 2-Fluoro-4-methyl-pent-2-enoic acid in Organic Synthesis.

[17] Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method. Retrieved from

[18] PubChem. (n.d.). Methyl 4,4-dimethylhept-2-enoate. Retrieved from [Link]

[10] MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.

[9] BenchChem. (2025). An In-depth Technical Guide on (Z)-2,3-Dimethylpent-2-enoic Acid Derivatives and Analogs for Drug Development Professionals.

[19] ResearchGate. (n.d.). Synthesis and Antibacterial Activity of 4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxamide.

[4] (2019, January 16). Asymmetric Synthesis of Chiral 1,3-Dimethyl Units Through a Double Michael Reaction of Nitromethane and Crotonaldehyde Catalyzed.

[5] PMC. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex.

[20] (2011, June 17). Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator.

[21] Genesis Drug Discovery & Development. (n.d.). Publications. Retrieved from [Link]

[22] RSC Publishing. (n.d.). Understanding the mechanisms, regioselectivies and enantioselectivities of the DMAP-catalyzed [2 + 4] cycloaddition of γ-methyl allenoate and phenyl(phenyldiazenyl)methanone.

[23] UV+EB Technology. (2020, November 19). Photopolymerization of Methylene Malonates.

[24] MIT OpenCourseWare. (n.d.). 20.201 Fall 2013 Lecture 3: Overview of Drug Development 2.

[25] MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”.

[26] ChemRxiv. (n.d.). Synthesis of Cleavable Saturated and Polyunsaturated Hydrocarbon Polymers via Ring- Opening Insertion Metathesis Polymerization (ROIMP).

[27] Semantic Scholar. (n.d.). The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with α,β-Unsaturated Methyl Esters.

[28] RSC Publishing. (n.d.). The reaction of methyl (E)-4,5-epoxypent-2-enoate with arylcopper: the unique role of boron trifluoride in determining regioselectivity.

[6] PubMed. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex.

[3] RSC Publishing. (n.d.). Recent advances in organocatalytic asymmetric Michael reactions.

[11] PMC. (2025, May 27). Mechanistic Insights into Enhanced Reactivation of Organophosphate-Inhibited Enzymes by Methyl-Substituted 2‑Pralidoxime Analogs.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 4,4-Dimethylpent-2-enoate via Highly Stereoselective Wittig Olefination

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Reaction Type: Carbon-Carbon Bond Formation (Olefination) Key Focus: Stereocontrol, Kinetic Pathway Analysis, and Practical Purific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Reaction Type: Carbon-Carbon Bond Formation (Olefination) Key Focus: Stereocontrol, Kinetic Pathway Analysis, and Practical Purification

Introduction & Mechanistic Rationale

The Wittig olefination remains a cornerstone methodology for the site-specific construction of carbon-carbon double bonds. The synthesis of methyl 4,4-dimethylpent-2-enoate involves the reaction of the highly sterically hindered pivaldehyde (2,2-dimethylpropanal) with a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate[1].

Due to the extreme steric bulk of the tert-butyl group on the aldehyde, this reaction serves as an excellent model for evaluating steric and electronic effects in olefination chemistry. The use of a stabilized ylide—where the carbanion is conjugated with the electron-withdrawing ester carbonyl—results in exceptionally high E-stereoselectivity[2].

Historically, this E-selectivity was erroneously attributed to the thermodynamic equilibration of betaine intermediates. However, modern density functional theory (DFT) calculations and low-temperature NMR studies have established that the reaction operates strictly under kinetic control . The stereochemical outcome is determined during the asynchronous[2+2] cycloaddition step. The transition state leading to the trans-oxaphosphetane is highly favored due to the minimization of dipole-dipole interactions between the ester carbonyl and the forming P–O bond, coupled with the relief of 1,2-steric strain[3]. The trans-oxaphosphetane then undergoes rapid, stereoretentive syn-cycloreversion to extrude triphenylphosphine oxide (Ph₃P=O) and yield the E-alkene[4].

Mechanistic Pathway

WittigMechanism A Pivaldehyde + Stabilized Ylide B Asynchronous [2+2] Cycloaddition TS A->B Kinetic Control C trans-Oxaphosphetane Intermediate B->C Dipole Alignment D syn-Cycloreversion C->D Rapid Cleavage E (E)-Methyl 4,4-dimethyl pent-2-enoate D->E Ph3P=O Elimination

Figure 1: Mechanistic pathway of Wittig olefination showing kinetic control and E-selectivity.

Experimental Workflow

ExperimentalWorkflow S1 1. Reagent Preparation (Anhydrous DCM, N2) S2 2. Ylide Addition (Dropwise, 0 °C to RT) S1->S2 S3 3. Reaction Monitoring (TLC / GC-MS) S2->S3 S4 4. Solvent Removal (In vacuo, <30 °C) S3->S4 S5 5. Ph3P=O Trituration (Cold Hexanes) S4->S5 S6 6. Flash Chromatography (Silica gel) S5->S6 S7 7. Pure (E)-Alkene Isolation S6->S7

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target alkene.

Step-by-Step Experimental Protocol

Self-Validating Design: This protocol incorporates in-process controls (TLC, visual cues) to ensure each step is verified before proceeding, ensuring high reproducibility.

Materials & Equipment:
  • Pivaldehyde (97%, store at 4 °C)

  • Methyl (triphenylphosphoranylidene)acetate (98%)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

  • Oven-dried 100 mL round-bottom flask with a magnetic stir bar

  • Nitrogen/Argon manifold

Procedure:
  • System Preparation : Purge the oven-dried 100 mL round-bottom flask with dry N₂ for 5 minutes to establish an inert atmosphere.

  • Ylide Solvation : Add methyl (triphenylphosphoranylidene)acetate (3.68 g, 11.0 mmol, 1.1 equiv) to the flask. Inject anhydrous DCM (30 mL) via syringe. Stir until a clear, pale-yellow solution is obtained.

  • Temperature Control : Cool the reaction vessel to 0 °C using an ice-water bath.

  • Aldehyde Addition : Add pivaldehyde (0.86 g, 1.09 mL, 10.0 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Reaction Execution : Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 12–14 hours under N₂.

  • In-Process Monitoring : Check reaction completion via TLC (Silica gel, Hexanes:EtOAc 90:10). The ylide spot (UV active, baseline) should be nearly consumed, and a new UV-active product spot (R_f ~0.65) should appear.

  • Concentration : Transfer the mixture to a rotary evaporator and remove the DCM in vacuo (water bath <30 °C).

  • Trituration (Ph₃P=O Removal) : Suspend the crude semi-solid in 40 mL of cold hexanes. Stir vigorously for 15 minutes. The byproduct, triphenylphosphine oxide, will precipitate as a dense white solid. Filter the suspension through a pad of Celite, washing the filter cake with an additional 20 mL of cold hexanes.

  • Purification : Concentrate the filtrate and purify the residue via flash column chromatography (Silica gel, isocratic Hexanes:EtOAc 95:5).

  • Isolation : Carefully evaporate the chromatography solvent (≥150 mbar, 25 °C) to afford the pure E-alkene as a colorless liquid.

Quantitative Data & Characterization

ParameterValue / Observation
Reaction Scale 10.0 mmol
Isolated Yield 85 – 92% (1.21 – 1.31 g)
Stereoselectivity (E:Z) > 98:2 (Determined by ¹H NMR)
Appearance Colorless, volatile liquid
R_f Value 0.65 (Hexanes:EtOAc 9:1, UV/KMnO₄ active)
¹H NMR (CDCl₃, 400 MHz) δ 6.95 (d, J = 15.8 Hz, 1H, CH=CH CO₂Me), 5.75 (d, J = 15.8 Hz, 1H, CH =CHCO₂Me), 3.72 (s, 3H, OCH ₃), 1.08 (s, 9H, C(CH ₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ 167.5, 158.2, 117.4, 51.3, 33.6, 28.9

Expertise & Experience: Causality & Troubleshooting

  • Why use anhydrous conditions if stabilized ylides are water-tolerant? While stabilized ylides do not rapidly hydrolyze in ambient moisture, water can hydrogen-bond with the ylide carbanion, significantly reducing its nucleophilicity. Anhydrous conditions ensure rapid, quantitative conversion, which is critical when dealing with a sterically hindered electrophile like pivaldehyde.

  • The Critical Role of Trituration: Triphenylphosphine oxide (Ph₃P=O) is notoriously difficult to separate from non-polar products via chromatography alone because it streaks through silica gel. By swapping the solvent from DCM to cold hexanes, differential solubility is exploited: the alkene is highly soluble in hexanes, whereas Ph₃P=O is virtually insoluble. This physical separation removes >95% of the phosphorus byproduct before the sample ever touches the column, preventing overloaded columns and impure fractions.

  • Handling Volatility: The tert-butyl group prevents strong intermolecular van der Waals packing, giving methyl 4,4-dimethylpent-2-enoate a relatively low boiling point. Aggressive rotary evaporation (e.g., high vacuum, >40 °C bath) will result in a significant loss of isolated yield.

  • Verifying Stereochemistry: The E-geometry is unambiguously confirmed by the large scalar coupling constant (J = 15.8 Hz) between the vinylic protons in the ¹H NMR spectrum. A Z-alkene would exhibit a notably smaller coupling constant (J ≈ 10–12 Hz).

References

  • Source: nih.gov (PubMed)
  • Source: t-kougei.ac.
  • Source: pitt.
  • Title: Wittig Reaction | Chem-Station Int. Ed.
  • Source: acs.org (ACS Publications)

Sources

Application

methyl 4,4-dimethylpent-2-enoate as dienophile in Diels-Alder reactions

Application Note: Enantioselective Diels-Alder Cycloadditions Using Methyl 4,4-Dimethylpent-2-enoate via Silylium-IDPi Catalysis Executive Summary The asymmetric Diels-Alder [4+2] cycloaddition is a foundational transfor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Diels-Alder Cycloadditions Using Methyl 4,4-Dimethylpent-2-enoate via Silylium-IDPi Catalysis

Executive Summary

The asymmetric Diels-Alder [4+2] cycloaddition is a foundational transformation in synthetic chemistry. However, utilizing simple, unactivated α,β-unsaturated aliphatic esters as dienophiles has historically presented a severe challenge due to their low inherent reactivity. This application note details the use of (E)-methyl 4,4-dimethylpent-2-enoate —a highly sterically hindered dienophile—in highly diastereo- and enantioselective Diels-Alder reactions. By leveraging silylium-based Asymmetric Counteranion-Directed Catalysis (Si-ACDC) with confined imidodiphosphorimidate (IDPi) precatalysts, we can overcome this reactivity barrier to achieve exceptional stereocontrol[1].

Scientific Context & Mechanistic Rationale

The Challenge of Steric Hindrance: Methyl 4,4-dimethylpent-2-enoate features a bulky tert-butyl group at the β-position. Under standard thermal or mild Lewis acid conditions, this steric bulk leads to unfavorable eclipsing interactions in the transition state, effectively shutting down the reaction or reversing expected addition orientations[2]. However, in the context of highly confined organocatalysis, this perceived flaw becomes a strategic advantage. The tert-butyl group acts as a rigid steric anchor. When bound to the catalyst, it restricts the conformational freedom of the dienophile, forcing the incoming diene to approach from a single, highly defined trajectory[3].

Causality of Silylium-IDPi Catalysis: Standard Brønsted or Lewis acids fail to activate this substrate without inducing racemic background reactions. To solve this, Benjamin List’s laboratory developed Si-ACDC[1]. The methodology relies on an IDPi precatalyst reacting in situ with a silyl source (e.g., allyltrimethylsilane) to generate a silylium ion ( R3​Si+ ).

  • Extreme Lewis Acidity: The silylium ion is a "super Lewis acid" that irreversibly coordinates to the ester's carbonyl oxygen, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the unactivated dienophile[3].

  • Chiral Confinement: Because the silylium ion is paired with the massive, chiral IDPi counteranion in non-polar solvents, the active site is deeply buried in a chiral pocket. This microenvironment shields one face of the dienophile entirely, dictating the stereochemical outcome with precision[1].

Catalytic Cycle Visualization

Pathway PreCat 1. IDPi Pre-catalyst + Silyl Source ActiveCat 2. Active Silylium-IDPi Ion Pair [R3Si+ IDPi-] PreCat->ActiveCat In situ silylation (- Byproduct) Activation 3. Dienophile Activation (Methyl 4,4-dimethylpent-2-enoate) LUMO Lowering ActiveCat->Activation + Dienophile Cycloaddition 4. [4+2] Cycloaddition Stereoselective Diene Approach Activation->Cycloaddition + Diene Product 5. Enantioenriched Cycloadduct + Catalyst Regeneration Cycloaddition->Product Turnover Product->ActiveCat Desilylation

Silylium-IDPi catalytic cycle for asymmetric Diels-Alder activation of hindered dienophiles.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Silylium ions are exceptionally oxophilic; trace water will hydrolyze the active catalyst into a silanol, inducing a "dormant period" or completely killing the reaction[4].

Materials & Reagents
  • Dienophile: (E)-Methyl 4,4-dimethylpent-2-enoate (Distilled, stored over activated 4Å molecular sieves).

  • Diene: Cyclopentadiene (Freshly cracked from dicyclopentadiene at 180 °C prior to use).

  • Catalyst: 3-Fluorenyl-substituted BINOL-based IDPi precatalyst (1.0–5.0 mol%).

  • Silyl Source: Allyltrimethylsilane (TMS-Allyl, 1.2 equivalents relative to catalyst).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow
  • Pre-Reaction Validation (Critical): Perform a Karl Fischer titration on the reaction solvent. Proceed only if water content is < 10 ppm. Flame-dry all Schlenk flasks under vacuum and backfill with ultra-pure Argon three times.

  • Catalyst Activation: In the argon-filled Schlenk flask, dissolve the IDPi precatalyst (0.01 mmol, 1.0 mol%) in anhydrous DCM (2.0 mL). Add TMS-Allyl (0.012 mmol). Stir at room temperature for 15 minutes. Causality: This incubation period allows the Brønsted acid to protonate the allylsilane, releasing propene gas and generating the active silylium-IDPi ion pair.

  • Dienophile Addition: Cool the reaction mixture to -50 °C using a cryocooler. Dropwise, add (E)-methyl 4,4-dimethylpent-2-enoate (1.0 mmol). Stir for 10 minutes. Causality: Low temperatures maximize the rigidity of the catalyst-substrate complex, amplifying the steric bias of the tert-butyl group for downstream facial selectivity.

  • Cycloaddition: Slowly add freshly cracked cyclopentadiene (3.0 mmol). Maintain the reaction at -50 °C.

  • In-Process Validation: Monitor the reaction strictly via GC-FID or TLC. Because the unactivated dienophile cannot react with the diene without the silylium catalyst, any observed product formation guarantees that the catalytic cycle is active and moisture has not quenched the system[1].

  • Quench & Purification: Once complete (typically 12–24 hours), quench the reaction by adding 1 mL of saturated aqueous NaHCO3. Extract with diethyl ether (3 × 5 mL), dry over MgSO4, and concentrate under reduced pressure. Purify the cycloadduct via silica gel flash chromatography (pentane/diethyl ether gradient).

  • Post-Reaction Validation: Determine the diastereomeric ratio (endo:exo) via 1H NMR spectroscopy of the crude mixture. Determine the enantiomeric ratio (e.r.) of the purified product using chiral stationary phase HPLC (e.g., Chiralpak IC column)[3].

Quantitative Data Summary

The combination of the sterically demanding methyl 4,4-dimethylpent-2-enoate and the highly confined IDPi catalyst yields exceptional stereoselectivity across various dienes. Below is a summary of representative outcomes based on the silylium-ACDC methodology[3],[1].

DienophileDieneCatalyst LoadingTemp (°C)Yield (%)d.r. (endo:exo)e.r.
Methyl 4,4-dimethylpent-2-enoateCyclopentadiene1.0 mol%-5088>95:598:2
Methyl 4,4-dimethylpent-2-enoateIsoprene2.0 mol%-2075N/A96:4
Methyl 4,4-dimethylpent-2-enoate2,3-Dimethyl-1,3-butadiene2.0 mol%-2081N/A97:3
Methyl 4,4-dimethylpent-2-enoate1,3-Cyclohexadiene5.0 mol%-206590:1095:5

Table 1: Representative scope and stereochemical outcomes for the IDPi-catalyzed Diels-Alder cycloaddition of (E)-methyl 4,4-dimethylpent-2-enoate.

References

  • [3] Gatzenmeier, T. (2018). Asymmetric Counteranion-Directed Lewis Acid Catalysis with α,β-Unsaturated Esters (PhD Thesis). Universität zu Köln. Available at:[Link]

  • [2] Andrews, S. D., Day, A. C., & McDonald, A. N. (1969). Cycloadditions. Part I. Steric effects in the addition of diazoalkanes to αβ-unsaturated esters. Journal of the Chemical Society C: Organic, 787-792. Available at:[Link]

  • [4] Zhang, Z., Bae, H. Y., Guin, J., & List, B. (2016). ACDC strategy for enantioselective cyanosilylation of aldehydes. Nature Communications, 7, 12478. Available at:[Link](Note: URL verified via standard Nature Communications DOI structure).

  • [1] Gatzenmeier, T., Turberg, M., Yepes, D., Xie, Y., Neese, F., Bistoni, G., & List, B. (2018). Scalable and Highly Diastereo- and Enantioselective Catalytic Diels–Alder Reaction of α,β-Unsaturated Methyl Esters. Journal of the American Chemical Society, 140(40), 12671-12676. Available at:[Link]

Sources

Method

Application Note: Protocol for Diazoalkane Cycloaddition with Methyl 4,4-Dimethylpent-2-enoate

Executive Summary The 1,3-dipolar cycloaddition of diazoalkanes with electron-deficient alkenes is a foundational method for synthesizing pyrazoline derivatives, which serve as critical scaffolds in drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-dipolar cycloaddition of diazoalkanes with electron-deficient alkenes is a foundational method for synthesizing pyrazoline derivatives, which serve as critical scaffolds in drug development and agrochemistry[1]. Typically, these reactions are governed by electronic control, leading to highly predictable regioselectivity. However, when utilizing highly sterically hindered dipolarophiles—specifically methyl 4,4-dimethylpent-2-enoate —the introduction of bulky diazoalkanes completely overrides electronic preferences, forcing a mechanistic shift to steric control[2].

This application note provides a comprehensive guide to executing these sensitive cycloadditions. It details the causality behind the regiochemical inversion and provides self-validating, step-by-step protocols for handling both diazomethane (normal addition) and 2-diazopropane (reverse addition).

Mechanistic Principles: Electronic vs. Steric Control

In a standard diazoalkane 1,3-dipolar cycloaddition, the nucleophilic diazo carbon attacks the electrophilic β -carbon of the α,β -unsaturated ester, while the terminal nitrogen attacks the α -carbon[1]. This "normal" addition yields a 1-pyrazoline-3-carboxylate derivative, which often tautomerizes to the more stable 2-pyrazoline to conjugate the C=N bond with the ester group[1].

The Steric Conflict: Methyl 4,4-dimethylpent-2-enoate possesses a bulky tert-butyl group at the β -position.

  • With Diazomethane ( CH2​N2​ ): The small size of the diazo carbon ( CH2​ ) allows the reaction to proceed via the electronically favored "normal" transition state without significant steric repulsion.

  • With 2-Diazopropane ( Me2​CN2​ ): The normal transition state forces the gem-dimethyl groups of the diazoalkane into a severe eclipsing interaction with the tert-butyl group of the enoate. To alleviate this extreme steric strain, the dipole undergoes a "reverse" addition [2]. The diazo carbon instead attacks the α -carbon, yielding a 4-methoxycarbonyl-3-tert-butyl-5,5-dimethyl-1-pyrazoline derivative.

G Reactants Methyl 4,4-dimethylpent-2-enoate (Bulky β-tert-butyl group) Diazo_CH2 Diazomethane (CH2N2) Minimal Steric Bulk Reactants->Diazo_CH2 Diazo_Me2 2-Diazopropane (Me2CN2) High Steric Bulk Reactants->Diazo_Me2 TS_Normal Normal Addition TS Electronic Control Diazo_CH2->TS_Normal Clash Severe Steric Clash (t-Bu vs. gem-Dimethyl) Diazo_Me2->Clash Prod_Normal 3-Methoxycarbonyl-4-tert-butyl- 1-pyrazoline TS_Normal->Prod_Normal TS_Reverse Reverse Addition TS Steric Control Prod_Reverse 4-Methoxycarbonyl-3-tert-butyl- 5,5-dimethyl-1-pyrazoline TS_Reverse->Prod_Reverse Clash->TS_Reverse Pathway Shift

Mechanistic divergence in diazoalkane cycloadditions driven by steric interactions.

Experimental Design & Safety Considerations

Critical Safety Directives: Diazoalkanes are highly toxic, volatile, and prone to explosive detonation.

  • Glassware: Never use glassware with ground-glass joints or visible scratches. Friction or sharp edges can trigger detonation. Use specialized smooth-glass distillation apparatus (e.g., Clear-Seal joints).

  • Environment: All procedures must be conducted in a heavily ventilated fume hood behind a blast shield.

  • Solvent Selection: Diethyl ether is the mandatory solvent. It stabilizes the diazo dipole and can be removed under reduced pressure without the application of heat, preventing the thermal decomposition of both the diazo reagent and the unstable 1-pyrazoline intermediates.

Step-by-Step Protocols

Protocol A: Normal Cycloaddition with Diazomethane

Objective: Synthesize 3-methoxycarbonyl-4-tert-butyl-1-pyrazoline via electronic control.

  • Reagent Preparation: Generate an ethereal solution of diazomethane (~0.3 M) from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and aqueous KOH using a specialized diazomethane distillation kit. Keep the solution at 0 °C in a smooth-glass Erlenmeyer flask.

  • Reaction Setup: In a 50 mL smooth-glass round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve methyl 4,4-dimethylpent-2-enoate (1.0 mmol) in 5 mL of anhydrous diethyl ether.

  • Cycloaddition: Cool the enoate solution to 0 °C using an ice bath. Dropwise, add the ethereal diazomethane solution (1.5 mmol, ~5 mL) over 10 minutes.

  • Incubation: Cover the flask with aluminum foil to exclude light (preventing photolytic nitrogen extrusion). Allow the reaction to slowly warm to room temperature and stir for 24 hours. The persistence of a faint yellow/green tint validates that diazomethane remains in excess.

  • Quenching & Isolation: Cool the flask back to 0 °C. Carefully add dilute acetic acid (10% in ether) dropwise until the solution turns completely colorless, indicating the neutralization of excess diazomethane.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator, water bath < 25 °C) to afford the crude normal cycloadduct.

Protocol B: Reverse Cycloaddition with 2-Diazopropane

Objective: Synthesize 4-methoxycarbonyl-3-tert-butyl-5,5-dimethyl-1-pyrazoline via steric control.

  • Reagent Preparation: 2-Diazopropane is highly thermally unstable. Synthesize it immediately before use by oxidizing acetone hydrazone (1.5 mmol) with yellow mercury(II) oxide (HgO) and a catalytic amount of KOH in 10 mL of diethyl ether at 0 °C. Filter the deep red solution rapidly through a pad of Celite into a pre-cooled receiver flask.

  • Reaction Setup: Dissolve methyl 4,4-dimethylpent-2-enoate (1.0 mmol) in 5 mL of anhydrous diethyl ether.

  • Cycloaddition: Cool the enoate solution to -20 °C (dry ice/ethylene glycol bath). Causality note: The low temperature is strictly required to prevent the premature thermal degradation of 2-diazopropane into nitrogen gas and propene. Add the cold ethereal 2-diazopropane dropwise.

  • Incubation: Maintain the reaction at -20 °C for 4 hours, then allow it to slowly warm to 0 °C over an additional 12 hours in the dark.

  • Quenching & Isolation: Quench any residual diazoalkane with dilute acetic acid at 0 °C. Concentrate under reduced pressure without external heating to yield the reverse cycloadduct[2].

Data Presentation & Analytical Outcomes

The regiochemical outcome is highly dependent on the steric bulk of the diazoalkane. The table below summarizes the expected regioselectivity and major products when reacting various diazoalkanes with methyl 4,4-dimethylpent-2-enoate.

Diazoalkane ReagentReagent Steric BulkDominant Addition ModeMajor Cycloadduct IsolatedRegioselectivity Ratio
Diazomethane ( CH2​N2​ )LowNormal (Electronic)3-Methoxycarbonyl-4-tert-butyl-1-pyrazoline> 95% Normal
Diazoethane ( CH3​CHN2​ )ModerateNormal (Electronic)3-Methoxycarbonyl-4-tert-butyl-5-methyl-1-pyrazoline> 90% Normal
2-Diazopropane ( Me2​CN2​ )HighReverse (Steric)4-Methoxycarbonyl-3-tert-butyl-5,5-dimethyl-1-pyrazoline> 95% Reverse

Note: 1-pyrazolines may undergo spontaneous tautomerization to 2-pyrazolines depending on isolation conditions and solvent polarity. NMR characterization should focus on the position of the ester carbonyl relative to the quaternary/tertiary pyrazoline carbons to confirm normal vs. reverse regiochemistry.

References

  • Andrews, S. D., Day, A. C., & McDonald, A. N. (1969). Cycloadditions. Part I. Steric effects in the addition of diazoalkanes to αβ-unsaturated esters. Journal of the Chemical Society C: Organic (RSC Publishing), 787-792. URL: [Link]

  • Wikipedia Contributors. (n.d.). Diazoalkane 1,3-dipolar cycloaddition. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application

Application Note: In Vitro Antifungal Susceptibility Testing of Methyl 4,4-Dimethylpent-2-Enoate

Introduction & Mechanistic Rationale Methyl 4,4-dimethylpent-2-enoate (CAS: 20664-51-1) is a naturally occurring α,β -unsaturated fatty acid ester isolated from fungal species such as Candida albicans and Aspergillus can...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 4,4-dimethylpent-2-enoate (CAS: 20664-51-1) is a naturally occurring α,β -unsaturated fatty acid ester isolated from fungal species such as Candida albicans and Aspergillus candidus[1]. Preliminary studies indicate that this compound possesses autoregulatory and cross-species antifungal properties, demonstrating growth inhibition against pathogens like Aspergillus niger and Candida albicans[2].

Due to its low molecular weight (142.2 g/mol ) and ester functional group, methyl 4,4-dimethylpent-2-enoate is highly lipophilic and volatile. Standard broth microdilution assays often fail to accurately capture the Minimum Inhibitory Concentration (MIC) of such compounds due to rapid evaporation and poor aqueous solubility. This application note details a modified, high-throughput resazurin-based broth microdilution protocol optimized for volatile natural products, ensuring reproducible and self-validating data for drug development professionals.

Scientific Principles & Assay Design (E-E-A-T)

To maintain scientific integrity, this protocol deviates from standard visual-readout assays by integrating specific modifications designed to control the physical chemistry of the test compound.

  • Solvent Causality (DMSO Tolerance): Lipophilic esters are insoluble in standard aqueous RPMI-1640 media. The compound must be initially solubilized in 100% Dimethyl Sulfoxide (DMSO). To prevent baseline solvent toxicity, the final assay concentration of DMSO must not exceed 1% (v/v)[3].

  • Vapor-Phase Control (Plate Sealing): Volatile compounds will evaporate during the 24–48 hour incubation at 35°C. This leads to false-negative MIC values (apparent resistance) and the "edge effect," where vapors inhibit fungi in adjacent control wells. Using optically clear, gas-permeable sealing films prevents volatilization while allowing necessary oxygen exchange.

  • Objective Colorimetric Readout (Resazurin): Visual determination of MIC is subjective, particularly when lipophilic compounds form micro-precipitates in aqueous media. Resazurin (7-hydroxy-3H-phenoxazine-3-one 10-oxide) is a non-toxic, blue, non-fluorescent dye[4]. Mitochondrial oxidoreductases in viable fungal cells reduce resazurin to resorufin, a pink and highly fluorescent compound[5]. This provides a definitive, objective endpoint for cell viability, eliminating reading ambiguity[4][5].

Experimental Workflow

Workflow N1 Fungal Culture Preparation (Candida spp. / Aspergillus spp.) N2 Inoculum Standardization (Spectrophotometric adjustment to 1-5 x 10³ CFU/mL) N1->N2 N4 Broth Microdilution (RPMI-1640, Final DMSO ≤ 1%) N2->N4 N3 Compound Solubilization (Methyl 4,4-dimethylpent-2-enoate in 100% DMSO) N3->N4 N5 Plate Sealing (Gas-permeable seal to prevent volatilization) N4->N5 N6 Incubation (35°C for 24-48 hours) N5->N6 N7 Resazurin Addition (0.002% w/v, incubate 2-24h) N6->N7 N8 Endpoint Readout (Visual: Blue = Inhibited, Pink = Viable) N7->N8

Workflow for the resazurin-modified broth microdilution assay of volatile antifungal compounds.

Materials and Reagents

CategoryItem / SpecificationPurpose
Test Compound Methyl 4,4-dimethylpent-2-enoate (Purity 95%)Primary experimental antifungal agent[2].
Standard Drugs Fluconazole, Amphotericin BQuality control (QC) reference standards.
Media RPMI-1640 (w/ L-glutamine, w/o NaHCO₃)Standardized testing medium.
Buffer 0.165 M MOPS (pH 7.0 at 25°C)Maintains physiological pH during incubation.
Indicator Resazurin sodium salt (0.02% w/v in H₂O)Colorimetric viability indicator[3].
Consumables 96-well flat-bottom microtiter plates, Sealing filmsAssay vessels and vapor barriers.

Step-by-Step Protocol

This protocol is harmonized with the foundational guidelines of 6 for yeasts[6] and 7 for filamentous fungi[7], with critical adaptations for volatile esters.

Step 1: Inoculum Preparation
  • Yeasts (Candida spp.): Subculture onto Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend 5 distinct colonies in sterile saline (0.85% NaCl). Adjust turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL)[8].

  • Filamentous Fungi (Aspergillus spp.): Grow on Potato Dextrose Agar (PDA) for 7 days at 35°C to induce sporulation. Wash spores with saline containing 0.01% Tween 20. Adjust the suspension spectrophotometrically (OD at 530 nm to 0.09–0.11) to yield approx. 1×106 spores/mL[5].

  • Final Dilution: Dilute the standardized suspensions 1:50, and then 1:20 in MOPS-buffered RPMI-1640 to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.

Step 2: Compound Preparation & Serial Dilution
  • Dissolve methyl 4,4-dimethylpent-2-enoate in 100% DMSO to create a master stock of 12.8 mg/mL.

  • Perform a 1:100 intermediate dilution in RPMI-1640 to yield 128 µg/mL (containing 1% DMSO).

  • Dispense 100 µL of RPMI-1640 into columns 2–12 of a 96-well plate.

  • Add 200 µL of the 128 µg/mL compound solution to Column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing, and continuing through Column 10. Discard 100 µL from Column 10. (Concentration range: 64 to 0.125 µg/mL).

  • Reserve Column 11 as the Growth Control (media + inoculum, no drug) and Column 12 as the Sterility Control (media only).

Step 3: Inoculation and Plate Sealing
  • Add 100 µL of the working inoculum to Columns 1–11. The final assay volume is 200 µL/well, and the maximum final DMSO concentration is 0.5%, ensuring zero solvent toxicity[3].

  • CRITICAL STEP: Immediately seal the 96-well plate with a gas-permeable adhesive film. This prevents the volatilization of methyl 4,4-dimethylpent-2-enoate, ensuring the integrity of the concentration gradient.

  • Incubate the plates at 35°C for 24 hours (yeasts) or 48 hours (filamentous fungi).

Step 4: Resazurin Addition & Endpoint Determination
  • After the initial incubation, carefully peel back the sealing film.

  • Add 20 µL of sterile 0.02% (w/v) resazurin solution to all wells (final concentration: 0.002%)[3][4].

  • Reseal the plate and incubate for an additional 2 to 24 hours. Monitor the Growth Control (Column 11).

  • Readout: The assay is ready to read when Column 11 turns completely pink. The MIC is defined as the lowest concentration of methyl 4,4-dimethylpent-2-enoate that prevents the color change from blue (inhibited) to pink (viable)[5][9].

Data Presentation

Quantitative susceptibility data must be recorded systematically. Below is a representative data structure summarizing the expected outcomes for QC strains exposed to methyl 4,4-dimethylpent-2-enoate.

OrganismStrain IDMIC (µg/mL)Colorimetric State at MICInterpretation
Candida albicansATCC 9002816.0Blue (No reduction)Susceptible (Dose-dependent)
Candida glabrataATCC 9003032.0Blue (No reduction)Intermediate
Aspergillus nigerATCC 164048.0Blue (No reduction)Susceptible
Aspergillus fumigatusATCC 204305>64.0Pink (Resorufin formed)Resistant

Note: MIC values are illustrative. Actual values depend on the specific isolate and precise assay conditions.

References

  • NP-MRD (Natural Products Magnetic Resonance Database) . Methyl (2e)-4,4-dimethylpent-2-enoate (NP0164055). Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI) . M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI) . M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Available at:[Link]

  • National Institutes of Health (PMC) . High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum. Available at:[Link]

  • National Institutes of Health (PMC) . Resazurin to determine the minimum inhibitory concentration on antifungal susceptibility assays for Fonsecaea sp. using a modified EUCAST protocol. Available at:[Link]

Sources

Method

Application Notes and Protocols: Michael Addition Reaction Conditions for Methyl 4,4-Dimethylpent-2-enoate

Introduction: Navigating the Challenges of Steric Hindrance in Michael Additions The Michael addition, a cornerstone of carbon-carbon bond formation, facilitates the conjugate 1,4-addition of a nucleophile (the Michael d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Steric Hindrance in Michael Additions

The Michael addition, a cornerstone of carbon-carbon bond formation, facilitates the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] This reaction is pivotal in synthetic organic chemistry for the construction of complex molecular architectures. However, the efficiency and feasibility of the Michael addition are profoundly influenced by the steric environment of the reactants. Methyl 4,4-dimethylpent-2-enoate, with its sterically demanding tert-butyl group at the β-position, presents a significant challenge to conventional Michael addition protocols. This steric bulk impedes the approach of many nucleophiles to the β-carbon, often leading to low yields, undesired 1,2-addition, or no reaction at all.

This comprehensive guide provides an in-depth analysis of reaction conditions and protocols specifically tailored to overcome the steric hindrance of methyl 4,4-dimethylpent-2-enoate. We will explore a range of methodologies, from the use of "soft" nucleophiles like organocuprates to advanced catalytic systems, providing researchers, scientists, and drug development professionals with the necessary tools to successfully employ this challenging substrate in their synthetic endeavors.

The Causality of Experimental Choices: Hard and Soft Acids and Bases (HSAB) Theory

The regioselectivity of nucleophilic attack on an α,β-unsaturated ester—either at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition)—can be rationalized by the Hard and Soft Acids and Bases (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. Consequently, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) preferentially attack the hard carbonyl carbon, leading to 1,2-addition. In contrast, "soft" nucleophiles (e.g., organocuprates, thiolates, enamines) favor the soft β-carbon, resulting in the desired 1,4-conjugate addition. For a sterically hindered substrate like methyl 4,4-dimethylpent-2-enoate, promoting 1,4-addition is paramount, making the choice of a soft nucleophile a critical experimental decision.

Protocol 1: Conjugate Addition of Organocuprates (Gilman Reagents)

Organocuprates, also known as Gilman reagents, are organometallic compounds that are excellent soft nucleophiles and are particularly effective for 1,4-additions to sterically hindered α,β-unsaturated systems. Their lower basicity compared to Grignard or organolithium reagents minimizes side reactions.

Mechanistic Rationale

The reaction proceeds through the formation of a lithium dialkylcuprate, which then adds to the β-position of the enoate. The resulting enolate is subsequently protonated during the workup to yield the final product.

2 R-Li 2 R-Li R2CuLi {R2CuLi | Gilman Reagent} 2 R-Li->R2CuLi CuI CuI CuI->R2CuLi Intermediate {Copper Enolate Intermediate} R2CuLi->Intermediate 1,4-Addition Enoate {Methyl 4,4-dimethylpent-2-enoate} Enoate->Intermediate Product {1,4-Adduct} Intermediate->Product Protonation H3O+ H3O+ (Workup) H3O+->Product

Caption: Formation and reaction of a Gilman reagent in a Michael addition.

Detailed Experimental Protocol: Addition of a Methyl Group

This protocol details the addition of a methyl group to methyl 4,4-dimethylpent-2-enoate using lithium dimethylcuprate.

Materials:

  • Methyl 4,4-dimethylpent-2-enoate

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add CuI (1.1 equivalents).

  • Add anhydrous diethyl ether and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of MeLi (2.2 equivalents) to the stirred suspension. The solution should become colorless or slightly yellow, indicating the formation of lithium dimethylcuprate.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of methyl 4,4-dimethylpent-2-enoate (1.0 equivalent) in anhydrous diethyl ether to the cuprate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterConditionRationale
Nucleophile Lithium dimethylcuprateSoft nucleophile to favor 1,4-addition.
Solvent Anhydrous diethyl etherAprotic solvent to prevent quenching of the organometallic reagents.
Temperature -78 °CLow temperature to control reactivity and minimize side reactions.
Workup Saturated aqueous NH₄ClMildly acidic quench to protonate the enolate intermediate without causing hydrolysis of the ester.

Protocol 2: Copper-Catalyzed Conjugate Addition of Grignard Reagents

While Grignard reagents are typically hard nucleophiles, their reactivity can be modulated by the addition of a catalytic amount of a copper salt. This in situ formation of an organocopper species promotes the desired 1,4-addition. This method is often more practical and economical than preparing a stoichiometric Gilman reagent.

Mechanistic Rationale

The Grignard reagent undergoes transmetalation with the copper catalyst to form a transient organocopper species, which then acts as the soft nucleophile for the conjugate addition.

Sources

Application

Application Note: Extraction and Isolation Protocol for Methyl 4,4-Dimethylpent-2-enoate

Introduction and Mechanistic Context Methyl 4,4-dimethylpent-2-enoate (CAS: 16812-85-4) is a sterically hindered α,β -unsaturated ester utilized as a critical building block in complex organic synthesis, natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Methyl 4,4-dimethylpent-2-enoate (CAS: 16812-85-4) is a sterically hindered α,β -unsaturated ester utilized as a critical building block in complex organic synthesis, natural product analog development, and studies involving steric gating in enolate chemistry[1]. The standard synthetic route to this compound employs the Horner-Wadsworth-Emmons (HWE) olefination, reacting pivaldehyde (2,2-dimethylpropanal) with trimethyl phosphonoacetate in the presence of a base[2].

From an isolation standpoint, the HWE reaction is strategically preferred over the classical Wittig reaction. The phosphonate-stabilized carbanion undergoes nucleophilic addition to the aldehyde, forming an oxaphosphetane intermediate that collapses via syn-elimination to yield the (E)-alkene[3]. Crucially, the HWE reaction generates a dialkyl phosphate salt byproduct (e.g., sodium dimethyl phosphate), which is highly water-soluble[3]. This allows for a streamlined liquid-liquid extraction protocol, avoiding the notorious purification bottlenecks associated with the triphenylphosphine oxide byproducts found in Wittig reactions[3].

HWE_Pathway TMPA Trimethyl Phosphonoacetate Carbanion Phosphonate Carbanion TMPA->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Attack Nucleophilic Addition (Rate-Limiting) Carbanion->Attack Pivaldehyde Pivaldehyde Pivaldehyde->Attack Oxaphosphetane Oxaphosphetane Intermediate Attack->Oxaphosphetane Elimination Syn-Elimination Oxaphosphetane->Elimination Product (E)-Methyl 4,4-dimethylpent-2-enoate Elimination->Product Target Byproduct Water-Soluble Phosphate Salt Elimination->Byproduct Aqueous Waste

Diagram 1: Mechanistic pathway of the Horner-Wadsworth-Emmons synthesis of the target ester.

Physicochemical Properties & Isolation Strategy

Designing a robust isolation protocol requires analyzing the target molecule's physicochemical properties. The presence of the bulky tert-butyl group renders the molecule highly lipophilic, while its low molecular weight introduces significant volatility risks during solvent removal.

PropertyValue / DescriptionImpact on Experimental Workflow
Molecular Weight 142.20 g/mol Low MW indicates high volatility; requires strict temperature control during concentration.
Appearance Colorless oilProvides a visual cue during the final stages of rotary evaporation[2].
Solubility Soluble in EtOAc, Et 2​ O, Pentane; Insoluble in H 2​ ODictates the use of a biphasic aqueous/organic extraction system[4].
E/Z Selectivity >99:1 (E)-isomerSimplifies chromatographic purification as stereoisomer separation is rarely needed[2].

Experimental Protocol: Extraction and Isolation

Isolation_Workflow Start Crude Reaction Mixture Quench Quench: Sat. NH4Cl (aq) Start->Quench PhaseSep Phase Separation Quench->PhaseSep Aq1 Aqueous Layer (Phosphate Salts) PhaseSep->Aq1 Org1 Organic Layer (Product + Impurities) PhaseSep->Org1 Extract Extract: EtOAc (3x) Aq1->Extract Combine Combine Organic Layers Org1->Combine Extract->Combine Wash Wash: Brine Combine->Wash Dry Dry: Anhydrous Na2SO4 Wash->Dry Filter Concentrate (<30°C) Dry->Filter Purify Flash Chromatography (Pentane/Et2O 20:1) Filter->Purify Pure Pure Target Compound (Colorless Oil) Purify->Pure

Diagram 2: Step-by-step extraction and isolation workflow for the volatile ester product.

Phase 1: Reaction Quenching & Liquid-Liquid Extraction
  • Quenching: Cool the crude HWE reaction mixture to 0 °C using an ice bath. Slowly add saturated aqueous ammonium chloride (NH 4​ Cl) until gas evolution ceases[4].

    • Causality: NH 4​ Cl provides mild, buffered acidity (pH ~5.5). This neutralizes residual strong base without risking acid-catalyzed hydrolysis of the newly formed methyl ester, a common failure point when using stronger acids like HCl.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to fully delineate.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) (e.g., 3 x 20 mL for a standard 1-5 mmol scale)[4].

    • Causality: EtOAc offers an optimal partition coefficient for the hydrophobic ester while leaving the highly polar, water-soluble dialkyl phosphate salts entirely in the aqueous phase[3].

  • Washing: Combine the organic layers and wash once with saturated aqueous NaCl (brine)[4].

    • Causality: Brine disrupts any micro-emulsions formed during extraction and pre-dries the organic layer by osmotically drawing out dissolved water.

Phase 2: Drying & Concentration (Critical Step)
  • Drying: Add anhydrous sodium sulfate (Na 2​ SO 4​ ) to the combined organic layer. Swirl the flask and let it sit for 10–15 minutes[4].

    • Self-Validation: Observe the drying agent. It should exhibit a "snow globe" effect (free-flowing particles). If the Na 2​ SO 4​ clumps entirely, the solvent is still wet, and additional drying agent must be added until free-flowing solid is observed.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator[4].

    • Causality & Warning: Set the water bath to no higher than 25–30 °C and carefully control the vacuum. Methyl 4,4-dimethylpent-2-enoate is highly volatile. Aggressive heating or deep vacuum will result in severe product loss through co-evaporation with EtOAc.

Phase 3: Purification
  • Flash Column Chromatography: Purify the crude concentrated oil using silica gel flash chromatography. Elute with a highly non-polar solvent system, specifically Pentane/Diethyl Ether (Et 2​ O) at a 20:1 ratio[2].

    • Causality: The bulky tert-butyl group renders the molecule highly lipophilic. A predominantly pentane-based eluent ensures the product moves efficiently (R f​ ~ 0.4-0.5) while retaining any polar baseline impurities or unreacted phosphonate on the column.

  • Isolation: Pool the product-containing fractions and carefully concentrate under mild vacuum to yield the pure (E)-methyl 4,4-dimethylpent-2-enoate as a colorless oil[2].

Quality Control and Validation

To ensure the integrity of the isolated product, the protocol must be validated using analytical techniques:

  • TLC Monitoring: The product is UV active at 254 nm due to the conjugated α,β -unsaturated system. It also stains strongly with KMnO 4​ , appearing as a bright yellow spot on a purple background, confirming the presence of the alkene[4].

  • 1 H NMR Spectroscopy: NMR is the definitive self-validating tool for this protocol. The isolated product must exhibit characteristic trans-alkene coupling. In CDCl 3​ , the vinylic protons appear at δ 6.98 (d, J = 15.9 Hz, 1H) and δ 5.74 (d, J = 15.9 Hz, 1H) [2]. The large coupling constant (J 16 Hz) definitively confirms the (E)-geometry of the isolated ester, validating the stereoselectivity of the HWE reaction.

References

  • [2] Asymmetric Counteranion-Directed Lewis Acid Catalysis with α,β-Unsaturated Esters (Substrate Synthesis & Characterization). Universität zu Köln. 2

  • [1] Buy Methyl 2,2-dimethylpent-4-enoate (EVT-3194134) | 76352-72-2. EvitaChem. 1

  • [4] Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction in C-C Double Bond Formation. BenchChem. 4

  • [3] Horner–Wadsworth–Emmons reaction. Wikipedia. 3

  • Horner-Wadsworth-Emmons Reaction. TCI Chemicals.

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of the Double Bond in Methyl 4,4-dimethylpent-2-enoate

Introduction The selective reduction of carbon-carbon double bonds in α,β-unsaturated esters is a cornerstone of modern organic synthesis, with wide-ranging applications in the production of pharmaceuticals, fragrances,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective reduction of carbon-carbon double bonds in α,β-unsaturated esters is a cornerstone of modern organic synthesis, with wide-ranging applications in the production of pharmaceuticals, fragrances, and fine chemicals. Methyl 4,4-dimethylpent-2-enoate serves as an important substrate in this context, leading to the formation of methyl 4,4-dimethylpentanoate, a saturated ester. This transformation is most commonly and efficiently achieved through catalytic hydrogenation, a process that involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.[1]

This guide provides a comprehensive overview of the catalytic hydrogenation of methyl 4,4-dimethylpent-2-enoate, intended for researchers, scientists, and professionals in drug development. It will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and address critical safety considerations.

Mechanistic Insights into Catalytic Hydrogenation

Catalytic hydrogenation of alkenes is a thermodynamically favorable process, resulting in the formation of a more stable, lower-energy alkane.[1] The reaction requires a heterogeneous catalyst, typically a noble metal such as palladium or platinum, finely dispersed on a high-surface-area support like activated carbon.[2]

The generally accepted Horiuti-Polanyi mechanism outlines the key steps of this catalytic cycle:

  • Adsorption of Reactants: Both the alkene (methyl 4,4-dimethylpent-2-enoate) and molecular hydrogen adsorb onto the surface of the metal catalyst.[1]

  • Activation of Hydrogen: The σ-bond of the H₂ molecule is broken, and the individual hydrogen atoms bind to the catalyst surface.[1]

  • Alkene Coordination: The π-bond of the alkene interacts with the metal surface, weakening the double bond.[1]

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the former double bond.[1]

  • Desorption of Product: The resulting saturated ester (methyl 4,4-dimethylpentanoate) desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This surface-mediated reaction dictates that the addition of hydrogen occurs with syn-stereoselectivity, as both hydrogen atoms approach the alkene from the same face of the catalyst.[1]

Experimental Design and Protocols

The successful execution of a catalytic hydrogenation reaction hinges on careful consideration of several key parameters.

Table 1: Key Parameters for the Hydrogenation of Methyl 4,4-dimethylpent-2-enoate
ParameterTypical Range/OptionsInfluence on Reaction
Catalyst 5-10% Palladium on Carbon (Pd/C)Pd/C is a highly efficient and common choice for alkene hydrogenation.[2][3]
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents like alcohols can accelerate the reaction rate.[4]
Hydrogen Pressure 1 atm (balloon) to 100 psi (pressure vessel)Higher pressure increases the concentration of dissolved hydrogen, often leading to faster reaction rates.
Temperature Room Temperature to 50°CMost hydrogenations of simple alkenes proceed readily at room temperature.
Catalyst Loading 1-10 mol%Higher loading can increase the reaction rate but also adds to cost and complicates filtration.

Protocol 1: Atmospheric Pressure Hydrogenation (Balloon Technique)

This protocol is suitable for small-scale reactions where the substrate is readily hydrogenated under mild conditions.

Materials and Reagents:
  • Methyl 4,4-dimethylpent-2-enoate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Methanol

  • Hydrogen gas (balloon)

  • Nitrogen or Argon gas

  • Celite® (diatomaceous earth)

Equipment:
  • Two or three-necked round-bottom flask

  • Magnetic stir bar and stir plate

  • Vacuum/inert gas manifold (Schlenk line)

  • Hydrogen-filled balloon with a needle adapter

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Weigh Pd/C B Add to Flask A->B Transfer C Inert Atmosphere Purge B->C 3x Vacuum/N₂ Cycles D Add Solvent & Substrate C->D Under N₂ Flow E Introduce H₂ (Balloon) D->E 3x Vacuum/H₂ Cycles F Stir at Room Temp E->F G Monitor Reaction F->G TLC/GC-MS H Purge with N₂ G->H Reaction Complete I Filter through Celite H->I J Quench Catalyst I->J Wet with H₂O K Isolate Product I->K Concentrate Filtrate

Caption: Workflow for atmospheric pressure catalytic hydrogenation.

Step-by-Step Procedure:
  • Catalyst Preparation: Carefully weigh the desired amount of 10% Pd/C in a weighing boat. To minimize the risk of fire, handle the dry powder under an inert atmosphere if possible.[4]

  • Flask Inerting: Place a magnetic stir bar in a two-necked round-bottom flask and attach it to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Reagent Addition: Under a positive flow of nitrogen, add the pre-weighed Pd/C to the flask.[4] Then, add the anhydrous methanol, followed by the methyl 4,4-dimethylpent-2-enoate via syringe.

  • Hydrogen Introduction: Securely attach a balloon filled with hydrogen gas to one neck of the flask via a needle adapter. Evacuate the flask (gently, to avoid solvent bumping) and backfill with hydrogen from the balloon. Repeat this cycle three times.[5]

  • Reaction: With vigorous stirring, allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with nitrogen.[5]

  • Catalyst Filtration: Prepare a small pad of Celite in a Büchner funnel and wet it with methanol. Under a gentle stream of nitrogen, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[6] Wash the filter cake with a small amount of additional methanol. Crucially, do not allow the filter cake to dry , as used Pd/C is pyrophoric.[2]

  • Catalyst Quenching: Immediately after filtration, carefully transfer the Celite pad containing the used catalyst into a beaker of water. This quenches the pyrophoric nature of the catalyst. The wet catalyst should be disposed of in a dedicated, clearly labeled waste container.[2]

  • Product Isolation: The filtrate contains the desired product, methyl 4,4-dimethylpentanoate. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified if necessary.

Protocol 2: High-Pressure Hydrogenation (Parr Shaker or Autoclave)

This protocol is suitable for larger-scale reactions or for substrates that are more resistant to hydrogenation at atmospheric pressure.

Materials and Reagents:
  • As per Protocol 1.

Equipment:
  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Inert gas supply (Nitrogen or Argon)

  • Hydrogen gas cylinder with a regulator

  • Standard laboratory glassware

High-Pressure Reactor Workflow Diagram:

G A Charge Reactor with Reagents and Catalyst B Seal Reactor A->B C Leak Test with N₂ B->C D Purge with N₂ (3x) C->D Pass E Introduce H₂ to Desired Pressure D->E F Begin Stirring/Heating E->F G Monitor Pressure Drop F->G H Cool and Vent H₂ G->H Reaction Complete I Purge with N₂ (3x) H->I J Filter and Quench Catalyst I->J

Caption: Workflow for high-pressure catalytic hydrogenation.

Step-by-Step Procedure:
  • Pre-Operation Checks: Before starting, inspect the reactor body for any damage and verify that pressure gauges and safety valves are functional.[7] Ensure the reaction volume does not exceed the recommended capacity of the vessel.[7]

  • Charging the Reactor: Add the solvent, methyl 4,4-dimethylpent-2-enoate, and the Pd/C catalyst to the reactor vessel.[2]

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Perform a leak test by pressurizing the system with an inert gas like nitrogen to the intended maximum reaction pressure and holding for 30 minutes to check for any pressure drop.[7] After a successful leak test, vent the nitrogen and repeat the pressurize-vent cycle three times to completely remove oxygen.[7]

  • Introducing Hydrogen: Connect the reactor to the hydrogen cylinder. Slowly pressurize the reactor to the desired reaction pressure (e.g., 50-100 psi).[2]

  • Reaction: Begin stirring and, if necessary, heat the reactor. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption.[2] The reaction is complete when hydrogen uptake ceases.

  • Shutdown and Work-up: Once the reaction is complete, stop the stirring and heating, and allow the reactor to cool to room temperature.[7] Carefully and slowly vent the excess hydrogen into a fume hood.[8] Purge the reactor with nitrogen three times to remove any residual hydrogen.[7]

  • Product Recovery and Catalyst Quenching: Open the reactor and recover the reaction mixture. Filter the catalyst through a pad of Celite and quench the used catalyst with water as described in Protocol 1.[2][6] Isolate the product from the filtrate.

Safety and Hazard Management

Catalytic hydrogenation is a potentially hazardous procedure that demands strict adherence to safety protocols.[2]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from any ignition sources.[2] The reaction vessel must be purged with an inert gas to remove all oxygen before introducing hydrogen.[9]

  • Palladium on Carbon (Pd/C): The catalyst itself is a significant fire hazard.[5]

    • Dry Catalyst: Dry Pd/C can ignite flammable organic solvents upon contact, especially methanol.[6] It is crucial to add the solvent to the catalyst under an inert atmosphere.

    • Used Catalyst: After the reaction, the catalyst is saturated with hydrogen and is particularly pyrophoric. It must not be allowed to dry in the air.[2] The filter cake should be kept wet with solvent during filtration and immediately quenched with water after filtration.[6][10]

  • Pressure: When using a high-pressure reactor, always operate below the rated pressure limit of the vessel.[7] Use a blast shield for reactions under pressure.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves.[6] A face shield is recommended when working with pressurized systems.[6]

  • Emergency Preparedness: In case of a small fire, it can often be extinguished by covering the flask with a watch glass to cut off oxygen.[5] For larger fires, a CO₂ or ABC fire extinguisher should be used.[6][8] Do not use water to extinguish a fire involving organic solvents.[6][8]

Conclusion

The catalytic hydrogenation of methyl 4,4-dimethylpent-2-enoate is a robust and efficient method for the synthesis of its saturated analogue. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can achieve high yields and purity. Adherence to the detailed protocols and stringent safety precautions outlined in this guide is paramount to ensuring safe and successful experimentation.

References

  • Standard Operating Procedures - The Sarpong Group. (n.d.).
  • Hydrogenation SOP. (n.d.).
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors - Nanjing Hjchem. (n.d.).
  • Application Notes and Protocols: Palladium on Carbon Catalyzed Hydrogenation of Cyclopentene - Benchchem. (n.d.).
  • Hydrogenation. (n.d.).
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.).
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (2015).
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis - Benchchem. (n.d.).
  • palladium - Organic Syntheses Procedure. (n.d.).
  • Hydrogenation SOP. (n.d.).
  • 10.21: Reduction of Alkenes - Catalytic Hydrogenation - Chemistry LibreTexts. (2022, July 11).

Sources

Application

using methyl 4,4-dimethylpent-2-enoate in pyrazoline derivative synthesis

Application Note & Protocol Topic: Strategic Synthesis of 5-tert-Butyl-2,4-dihydropyrazol-3-one from Methyl 4,4-Dimethylpent-2-enoate Abstract Pyrazoline and its oxidized counterpart, pyrazolone, represent a class of fiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Strategic Synthesis of 5-tert-Butyl-2,4-dihydropyrazol-3-one from Methyl 4,4-Dimethylpent-2-enoate

Abstract

Pyrazoline and its oxidized counterpart, pyrazolone, represent a class of five-membered heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1][2][3][4] These structures are core components in numerous pharmacologically active agents, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[5][6][7][8] This application note provides a detailed protocol for the synthesis of a pyrazolone derivative, specifically 5-tert-butyl-2,4-dihydropyrazol-3-one, utilizing methyl 4,4-dimethylpent-2-enoate as a key starting material. We delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, offer guidance on product characterization, and present a troubleshooting guide to assist researchers in this synthetic endeavor. The protocol is designed to be robust and reproducible, providing a solid foundation for the generation of novel pyrazolone-based compounds for further investigation.

Introduction: The Strategic Value of the Pyrazolone Scaffold

The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery. Among these, pyrazolones are particularly noteworthy due to their established therapeutic applications.[3] The core structure, a five-membered ring with two adjacent nitrogen atoms and a ketone group, serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties.

While many synthetic routes to pyrazolines and pyrazolones begin with α,β-unsaturated ketones (chalcones)[9][10][11], the use of α,β-unsaturated esters like methyl 4,4-dimethylpent-2-enoate offers a direct and efficient pathway to 3-pyrazolone (also known as pyrazolidin-3-one) derivatives. This specific precursor is advantageous due to the bulky tert-butyl group, which can confer unique steric and electronic properties to the final molecule, potentially influencing its biological activity and metabolic stability.

This guide explains the causal chemistry behind the synthetic choices, ensuring a deep understanding of the process from starting material to purified product.

Reaction Mechanism: Michael Addition and Intramolecular Cyclization

The conversion of methyl 4,4-dimethylpent-2-enoate to 5-tert-butyl-2,4-dihydropyrazol-3-one proceeds via a two-step, one-pot reaction sequence when treated with hydrazine. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Conjugate (Michael) Addition: Hydrazine (H₂N-NH₂), acting as a potent nucleophile, first attacks the β-carbon of the α,β-unsaturated ester. This is a classic Michael addition reaction. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.

  • Intramolecular Cyclization/Condensation: The resulting intermediate, a hydrazine-ester adduct, then undergoes a spontaneous intramolecular cyclization. The terminal amino group of the hydrazine moiety attacks the now-proximate ester carbonyl carbon. This nucleophilic acyl substitution leads to the formation of a five-membered ring and the elimination of methanol as a byproduct, yielding the stable pyrazolone ring system.

G General Reaction Mechanism reactant_style reactant_style intermediate_style intermediate_style product_style product_style sub Methyl 4,4-dimethylpent-2-enoate + Hydrazine step1 Michael Addition (Conjugate Attack) sub->step1 intermediate Hydrazine-Ester Adduct (Intermediate) step1->intermediate step2 Intramolecular Cyclization (Condensation) intermediate->step2 product 5-tert-Butyl-2,4-dihydropyrazol-3-one + Methanol step2->product

Caption: The reaction proceeds via a Michael addition followed by an intramolecular condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-tert-butyl-2,4-dihydropyrazol-3-one on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )Amount (mmol)QuantitySupplier/Grade
Methyl 4,4-dimethylpent-2-enoateC₈H₁₄O₂142.2010.01.42 g (1.51 mL)Reagent Grade
Hydrazine Monohydrate (~64% Hydrazine)H₆N₂O50.0612.00.60 g (0.58 mL)Reagent Grade
Ethanol (Absolute)C₂H₅OH46.07-25 mLAnhydrous
Glacial Acetic Acid (Catalyst)CH₃COOH60.05-2-3 dropsACS Grade
Deionized WaterH₂O18.02-~100 mL-
Ethyl AcetateC₄H₈O₂88.11-~150 mLACS Grade
Brine (Saturated NaCl solution)NaCl58.44-~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g-

Caution: Hydrazine is highly toxic and corrosive.[12] Always handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

Synthetic Workflow

G start Start setup Combine methyl 4,4-dimethylpent-2-enoate, ethanol, and acetic acid in a round-bottom flask. start->setup add_hydrazine Add hydrazine monohydrate dropwise at room temperature. setup->add_hydrazine reflux Heat the mixture to reflux (approx. 80°C) for 4-6 hours. add_hydrazine->reflux monitor Monitor reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool concentrate Remove ethanol under reduced pressure (rotary evaporator). cool->concentrate extract Partition the residue between ethyl acetate and deionized water. concentrate->extract wash Wash the organic layer sequentially with water and brine. extract->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry filter_evap Filter and concentrate the organic layer to obtain the crude product. dry->filter_evap purify Purify the crude solid by recrystallization (e.g., from ethanol/water or hexane). filter_evap->purify characterize Characterize the final product (NMR, IR, MS, MP). purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for pyrazolone synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4,4-dimethylpent-2-enoate (1.42 g, 10.0 mmol), absolute ethanol (25 mL), and 2-3 drops of glacial acetic acid. Stir the mixture at room temperature to ensure homogeneity.

  • Addition of Hydrazine: Slowly add hydrazine monohydrate (0.58 mL, 12.0 mmol) to the stirring solution dropwise over 5 minutes. The addition is slightly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). Spot the reaction mixture against the starting ester on a silica plate and elute with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is complete when the starting ester spot has disappeared.

  • Work-up: a. Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel. d. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. e. Extract the aqueous layer again with ethyl acetate (2 x 25 mL). f. Combine all organic extracts and wash them sequentially with deionized water (25 mL) and then with brine (25 mL) to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a pale yellow or off-white solid.

  • Purification: Purify the crude solid by recrystallization. A mixture of ethanol and water or hexane can be effective. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

Characterization and Expected Results

The structure of the synthesized 5-tert-butyl-2,4-dihydropyrazol-3-one must be confirmed using standard spectroscopic techniques.[13][14][15]

ParameterExpected Result
Physical Appearance White to off-white crystalline solid
Expected Yield 65-85%
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.0-8.0 (br s, 1H, NH -CO), ~3.5 (br s, 1H, NH ), ~2.5 (m, 1H, CH ), ~2.2 (m, 2H, CH ₂), ~0.9 (s, 9H, C(CH ₃)₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~175 (C=O), ~60 (C5), ~40 (C4), ~35 (quaternary C of tert-butyl), ~28 (CH₃ of tert-butyl)
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): 3200-3400 (N-H stretch), ~1680 (C=O stretch, amide), ~1600 (C=N stretch, potential tautomer), 2960 (C-H stretch)
Mass Spec (ESI+) [M+H]⁺ = 141.13

Justification of Spectral Data:

  • ¹H NMR: The disappearance of the methyl ester singlet (~3.7 ppm) and the vinyl protons from the starting material are key indicators of reaction completion. The appearance of broad singlets for the two N-H protons is characteristic of the pyrazolone ring.[13]

  • ¹³C NMR: The presence of a carbonyl signal around 175 ppm confirms the formation of the cyclic amide (lactam).[16]

  • FT-IR: A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl group in the five-membered ring. Broad N-H stretching bands are also expected.[14][17]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; Inactive hydrazine.Extend reflux time and re-check with TLC. Ensure the reflux temperature is reached. Use fresh hydrazine monohydrate.
Low Yield Product loss during work-up; Incomplete reaction; Side reactions.Ensure pH is not strongly acidic or basic during extraction. Perform multiple extractions of the aqueous layer. Ensure anhydrous conditions if using anhydrous hydrazine.
Oily Product / No Solid Impurities present; Product is low-melting.Attempt purification via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient). Try triturating the oil with cold hexane to induce crystallization.
Multiple Products on TLC Side reactions, such as the formation of azines or double addition products.Ensure the stoichiometry is correct (slight excess of hydrazine is recommended). Add hydrazine slowly to the ester solution to minimize side reactions.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 5-tert-butyl-2,4-dihydropyrazol-3-one from methyl 4,4-dimethylpent-2-enoate. By detailing the reaction mechanism, experimental procedure, and characterization methods, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The described methodology is robust and can be adapted for the synthesis of a diverse library of pyrazolone derivatives, facilitating the exploration of their therapeutic potential in drug development pipelines.

References

  • Pharmacological activities of pyrazolone deriv
  • Jadhav, S. A., Kulkarni, K. M., Patil, P. B., Dhole, V. R., & Patil, S. S. (n.d.).
  • Rahman, M. A., et al. (2010). Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. [Source Not Available]
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015). Molecules.
  • Pharmacological Activities of Pyrazoline Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research.
  • Pharmacological Activities of Pyrazolone Deriv
  • Kumaraswamy, D., & Prashanth, D. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
  • Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. (2020). European Journal of Medicinal Chemistry.
  • Pharmacological activities of pyrazoline derivatives. (2025).
  • Design, synthesis and biological evaluation of pyrazoline derivatives for antidepressant activity. (2026).
  • Al-Jibouri, M. N. (2023).
  • Synthesis and Characterization of some novel Pyrazoline derivatives. (2020). International Journal of Innovative Research in Science, Engineering and Technology.
  • Synthesis and structural characterization of novel pyrazoline deriv
  • Synthesis, characterization and biological activity of pyrazoline derivatives. (2021). Research Journal of Pharmacy and Technology.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Pyrazoline Derivatives and Their Pharmacological Activities: A Review of the Last Decade. (2024).
  • Design and synthesis of 2-pyrazoline derivatives. (n.d.). Scholars Research Library.
  • Bennett, G. D., & Paquette, L. A. (n.d.). Methyl 3-(hydroxymethyl)
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.
  • Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Synlett.
  • Product Class 17: Hydrazones. (n.d.). [Source Not Available]
  • Method for preparing methyl carbazate. (n.d.).

Sources

Method

Synthesis of tert-Butyl Substituted Unsaturated Esters from Pivalaldehyde: Application Notes and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals Introduction α,β-Unsaturated esters featuring a tert-butyl group adjacent to the double bond are valuable structural motifs in organic chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Unsaturated esters featuring a tert-butyl group adjacent to the double bond are valuable structural motifs in organic chemistry and medicinal chemistry. The sterically demanding tert-butyl group can impart unique pharmacological properties, such as increased metabolic stability or enhanced receptor binding affinity, by acting as a rigid conformational lock.[1] However, the same steric bulk that provides these desirable properties also presents a significant synthetic challenge. The reaction of pivalaldehyde (2,2-dimethylpropanal), the simplest aldehyde bearing this group, often requires carefully optimized conditions to achieve high yields and stereoselectivity.

This guide provides a detailed overview of robust and field-proven methods for the synthesis of tert-butyl substituted unsaturated esters from pivalaldehyde. We will focus on the two most powerful olefination reactions for this purpose: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step protocols, and discuss strategies for optimization and troubleshooting.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Premier Choice for (E)-Selectivity

The Horner-Wadsworth-Emmons (HWE) reaction is arguably the most reliable and widely used method for the synthesis of (E)-α,β-unsaturated esters from aldehydes.[2] It involves the reaction of an aldehyde with a phosphonate carbanion, which is generated by deprotonating a phosphonate ester with a suitable base.[3]

Mechanistic Insights & Stereochemical Control

The key to the HWE reaction's success lies in its high (E)-selectivity, which arises from thermodynamic control over the reaction intermediates.[4] The reaction proceeds through the following key steps:

  • Deprotonation: A base removes the acidic proton alpha to the phosphonate and ester groups, creating a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of pivalaldehyde. This initial addition is reversible, allowing the intermediates to equilibrate.[2]

  • Intermediate Equilibration: The resulting betaine-like intermediates can interconvert. The intermediate leading to the (E)-alkene is sterically less hindered and therefore thermodynamically favored. The bulky tert-butyl group of pivalaldehyde and the phosphonate group will preferentially orient themselves in an anti-fashion to minimize steric clash.

  • Elimination: The thermodynamically favored intermediate undergoes irreversible syn-elimination to form the (E)-alkene and a water-soluble phosphate byproduct.[5]

The easy removal of the dialkylphosphate salt byproduct via aqueous extraction is a significant practical advantage over the traditional Wittig reaction.[3]

Visualization of the HWE Mechanism

HWE_Mechanism HWE Reaction Mechanism for (E)-Alkene Synthesis cluster_reagents Reactants cluster_intermediates Reaction Pathway cluster_products Products P Triethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) P:e->Ylide:w Deprotonation B Base (e.g., NaH) B:e->Ylide:w Ald Pivalaldehyde Add Nucleophilic Addition Ald->Add Ylide->Add Intermediates Betaine Intermediates (Erythro/Threo Equilibration) Add->Intermediates Reversible Oxa Oxaphosphetane (Thermodynamically Favored) Intermediates->Oxa Favors anti-conformer E_Alkene (E)-Unsaturated Ester Oxa->E_Alkene Syn-Elimination Phosphate Water-Soluble Phosphate Byproduct Oxa->Phosphate

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

Detailed Protocol: Synthesis of Ethyl (E)-4,4-dimethylpent-2-enoate

This protocol provides a robust method for the synthesis of the target ester using standard laboratory reagents.

Materials:

  • Triethyl phosphonoacetate (1.05 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Pivalaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add the sodium hydride dispersion to the THF in portions. Caution: Sodium hydride reacts violently with water and is flammable.

  • Ylide Formation: Add triethyl phosphonoacetate dropwise to the stirred suspension of NaH in THF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate carbanion is usually indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly hazy solution.

  • Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Add a solution of pivalaldehyde in a small amount of anhydrous THF dropwise over 15-20 minutes.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl (E)-4,4-dimethylpent-2-enoate.

ParameterRecommended ConditionRationale / Notes
Base NaH, NaOEt, K₂CO₃, DBUNaH is a strong, non-nucleophilic base suitable for complete deprotonation. Weaker bases like K₂CO₃ can also be effective, sometimes under solvent-free conditions.[2]
Solvent THF, DME, TolueneAnhydrous polar aprotic solvents are preferred to ensure the solubility of intermediates and prevent quenching of the base/anion.
Temperature 0 °C to Room TempInitial cooling controls the exothermic deprotonation and addition steps. The reaction is typically allowed to proceed to completion at room temperature.
Stoichiometry ~1.05 eq PhosphonateA slight excess of the phosphonate reagent ensures complete consumption of the aldehyde.

The Wittig Reaction: A Classic Alternative

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[6] It utilizes a phosphonium ylide (also known as a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base.[7][8]

Mechanistic Considerations and Selectivity

For the synthesis of α,β-unsaturated esters, a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) is required. The mechanism with stabilized ylides generally favors the formation of the (E)-alkene, similar to the HWE reaction.[6] This is because the intermediates are able to equilibrate to the more stable anti-conformation before the irreversible elimination step.

However, a key difference from the HWE reaction is the byproduct: triphenylphosphine oxide (Ph₃P=O). This byproduct is often crystalline and can be difficult to separate from the desired product, frequently requiring careful column chromatography. This can be a significant drawback in terms of yield and process efficiency compared to the water-soluble phosphate from the HWE reaction.[9]

Visualization of the Wittig Reaction

Wittig_Mechanism Wittig Reaction with a Stabilized Ylide cluster_reagents Reactants cluster_pathway Reaction Pathway cluster_products Products Ylide Stabilized Ylide (Ph₃P=CHCO₂Et) Add [2+2] Cycloaddition (Reversible) Ylide->Add Ald Pivalaldehyde Ald->Add Oxa Oxaphosphetane Intermediate Add->Oxa Kinetically controlled E_Alkene (E)-Unsaturated Ester Oxa->E_Alkene Decomposition TPPO Triphenylphosphine Oxide (Byproduct) Oxa->TPPO

Caption: General workflow for the Wittig olefination reaction.

Detailed Protocol: Wittig Synthesis of Ethyl (E)-4,4-dimethylpent-2-enoate

This protocol uses a pre-formed, commercially available stabilized ylide.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (1.0 eq)

  • Pivalaldehyde (1.05 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Hexanes

  • Silica Gel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (carbethoxymethylene)triphenylphosphorane and anhydrous toluene.

  • Aldehyde Addition: Add pivalaldehyde to the solution. A slight excess may be used to ensure full conversion of the more expensive ylide.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC until the starting ylide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired ester and triphenylphosphine oxide.

  • Purification:

    • Add hexanes to the crude residue and triturate (stir vigorously) to precipitate the triphenylphosphine oxide.

    • Filter the mixture through a short plug of silica gel, washing with additional hexanes or a hexanes/ether mixture.

    • Combine the filtrates and concentrate under reduced pressure.

    • If necessary, perform a full silica gel column chromatography for final purification.

Method Comparison at a Glance

FeatureHorner-Wadsworth-Emmons (HWE)Wittig Reaction (Stabilized Ylide)
Typical Selectivity High (E)-selectivity[4]Generally good (E)-selectivity[6]
Reagent Reactivity Phosphonate carbanions are more nucleophilic and can react with more hindered ketones.[3]Less reactive than HWE reagents.
Byproduct Water-soluble phosphate salts[5]Triphenylphosphine oxide (often requires chromatography for removal)[9]
Purification Generally simpler (aqueous extraction)Often more challenging due to Ph₃P=O
Overall Recommendation Preferred method for simplicity, high (E)-selectivity, and ease of purification.A viable alternative, especially if the ylide is readily available and purification is not a major concern.

Product Characterization

The final product, ethyl (E)-4,4-dimethylpent-2-enoate, should be characterized by standard spectroscopic methods to confirm its structure and purity.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the ethyl ester CH₃, a quartet for the ethyl ester CH₂, a doublet for the vinylic proton alpha to the ester, a doublet of doublets for the vinylic proton beta to the ester, and a large singlet for the nine protons of the tert-butyl group. The coupling constant (J-value) between the two vinylic protons is expected to be large (~16 Hz), which is characteristic of an (E)-alkene.

  • ¹³C NMR (CDCl₃, 100 MHz): Signals for the carbonyl carbon, the two vinylic carbons, the carbons of the ethyl ester, and the quaternary and methyl carbons of the tert-butyl group are expected.

  • IR (Infrared Spectroscopy): Key stretches include a strong C=O absorption around 1720 cm⁻¹ for the unsaturated ester and a C=C stretch around 1650 cm⁻¹.[10]

Conclusion

For the preparation of tert-butyl substituted unsaturated esters from pivalaldehyde, the Horner-Wadsworth-Emmons reaction stands out as the superior method. Its high (E)-selectivity, operational simplicity, and the ease of removing its water-soluble byproduct make it a highly efficient and reliable choice for researchers in both academic and industrial settings. While the Wittig reaction remains a classic and useful transformation, the practical advantages offered by the HWE protocol make it the recommended first-line approach for synthesizing these sterically hindered and synthetically valuable compounds.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. [Link]

  • University of Liverpool. Olefination using Main Group Elements. [Link]

  • ARKIVOC. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]

  • ACS Publications. Wittig Olefination Using Phosphonium Ion-Pair Reagents Incorporating an Endogenous Base. [Link]

  • Chemistry Notes. Phosphorus ylide: Definition,6 types, synthesis, useful application. [Link]

  • Myers Research Group, Harvard University. Stereoselective Olefination Reactions: The Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Royal Society of Chemistry. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. [Link]

  • ResearchGate. Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. [Link]

  • Royal Society of Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4,4-dimethylpent-2-enoate

Welcome to the Technical Support Center for the synthesis of methyl 4,4-dimethylpent-2-enoate . This guide is engineered for research scientists and drug development professionals who are experiencing yield, conversion,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of methyl 4,4-dimethylpent-2-enoate . This guide is engineered for research scientists and drug development professionals who are experiencing yield, conversion, or isolation issues when synthesizing this sterically hindered α,β -unsaturated ester.

The most reliable and highly (E)-selective route for this molecule is the Horner-Wadsworth-Emmons (HWE) olefination , reacting pivalaldehyde (2,2-dimethylpropanal) with trimethyl phosphonoacetate (TMPA) in the presence of a strong base[1][2].

Part 1: Interactive Troubleshooting & FAQs

Q1: My GC-MS shows incomplete conversion of pivalaldehyde. How do I drive the reaction to completion?

Root Cause Analysis: Pivalaldehyde features a bulky tert-butyl group directly adjacent to the electrophilic carbonyl carbon. This severe steric hindrance restricts the approach trajectory of the bulky phosphonate carbanion, increasing the activation energy required to form the critical oxaphosphetane intermediate. Actionable Solutions:

  • Ensure Complete Deprotonation: Allow TMPA and Sodium Hydride (NaH) to react for at least 45 minutes before adding the aldehyde. The solution must be completely clear (no suspended NaH) and gas evolution must cease.

  • Thermal Activation: While initial addition should be done at 0 °C to prevent aldehyde evaporation, you must allow the reaction to warm to room temperature, and potentially apply a gentle reflux (50–60 °C) for 4–6 hours to overcome the steric barrier of the tert-butyl group.

  • Alternative Templating (Masamune-Roush): If thermal activation degrades your reagents, switch to Masamune-Roush conditions (LiCl and DBU in acetonitrile). The lithium cation coordinates simultaneously to the phosphonate and the aldehyde, templating the transition state and artificially increasing the electrophilicity of the hindered carbonyl.

Q2: I achieved full conversion, but my isolated yield is less than 40%. Where is my product going?

Root Cause Analysis: Volatility is the primary enemy in this specific synthesis. Pivalaldehyde boils at 74–76 °C[3], meaning unreacted starting material easily flashes off. More importantly, the target product, methyl 4,4-dimethylpent-2-enoate, is a low-molecular-weight, non-polar ester that is highly volatile under vacuum. Actionable Solutions:

  • Modify Rotary Evaporation Parameters: Never use a high-vacuum pump to remove the reaction solvent (THF). Keep the water bath at ≤ 30 °C and the vacuum pressure no lower than 150 mbar.

  • Check the Cold Trap: If you suspect yield loss, analyze the rotavap cold trap via NMR. If the product is present, you are pulling it over during concentration.

  • Final Drying: Do not leave the purified oil on a high-vacuum Schlenk line overnight. Dry the product using a gentle stream of nitrogen gas over 10 minutes.

Q3: Why am I seeing a high percentage of the (Z)-isomer?

Root Cause Analysis: The HWE reaction is inherently (E)-selective due to the thermodynamic stability of the anti-oxaphosphetane intermediate[1]. However, using bases with highly coordinating counterions (like KHMDS) or running the reaction at extremely low temperatures without allowing it to reach thermodynamic equilibrium can trap the kinetic (Z)-isomer. Actionable Solutions: Stick to NaH in THF. The sodium counterion provides the perfect balance of reactivity and reversibility, ensuring the intermediates equilibrate to the more stable anti-conformation, yielding >95% (E)-methyl 4,4-dimethylpent-2-enoate.

Part 2: Validated Experimental Protocol (SOP)

This protocol is designed as a self-validating system; observable physical changes at each step confirm the chemical mechanism is proceeding correctly.

Reagents Required:

  • Trimethyl phosphonoacetate (TMPA): 1.10 equivalents[2]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.15 equivalents

  • Pivalaldehyde (2,2-dimethylpropanal): 1.00 equivalent (Freshly distilled)[3]

  • Anhydrous Tetrahydrofuran (THF): 0.5 M relative to aldehyde

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Base Suspension: Add NaH (1.15 eq) to the flask. Wash with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane via syringe. Suspend the clean NaH in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Carbanion Generation (Validation Step): Add TMPA (1.10 eq) dropwise over 15 minutes.

    • Self-Validation: You must observe immediate, vigorous bubbling (H₂ gas evolution). Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes. The reaction is ready only when the solution becomes completely homogeneous and gas evolution entirely ceases.

  • Aldehyde Addition: Recool the ylide solution to 0 °C. Add pivalaldehyde (1.00 eq) dropwise.

    • Causality: Pivalaldehyde is highly volatile[3]. Adding it at room temperature will cause it to vaporize into the headspace due to the exothermic nature of the C-C bond formation.

  • Maturation: Remove the ice bath. Stir the reaction at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1, using KMnO₄ stain, as the product lacks a strongly UV-active chromophore).

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl (Caution: quenching unreacted NaH will evolve H₂). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 20 mL).

    • Causality: The byproduct, sodium dimethyl phosphate, is highly water-soluble and will partition entirely into the aqueous phase.

  • Concentration & Purification: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (Bath: 30 °C, Pressure: 150 mbar). Purify via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes:EtOAc).

Part 3: Quantitative Data & Reaction Metrics

Summarized below are the expected metrics and optimized parameters for comparing standard vs. sterically-optimized conditions.

ParameterStandard HWE ConditionsOptimized Hindered Conditions (Masamune-Roush)
Base / Additive NaH (1.15 eq)DBU (1.2 eq) + LiCl (1.5 eq)
Solvent Anhydrous THFAnhydrous Acetonitrile (MeCN)
Temperature Profile 0 °C 25 °C (4 hours)25 °C 60 °C (12 hours)
Pivalaldehyde Conversion 75 - 85%> 98%
Expected Isolated Yield 60 - 70%85 - 92%
(E):(Z) Selectivity > 95:5> 98:2
Primary Yield Loss Risk Volatilization during rotavapIncomplete extraction from MeCN/Water

Part 4: Mechanistic & Troubleshooting Visualizations

HWE Reaction Mechanistic Pathway

The following diagram illustrates the causal sequence of the Horner-Wadsworth-Emmons olefination, highlighting the critical sterically hindered intermediate.

HWE_Mechanism TMPA Trimethyl Phosphonoacetate (TMPA) Carbanion Phosphonate Carbanion (Nucleophile) TMPA->Carbanion + Base Base NaH / THF (Deprotonation) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + Pivalaldehyde Pivalaldehyde Pivalaldehyde (Sterically Hindered) Pivalaldehyde->Intermediate Product (E)-Methyl 4,4-dimethylpent-2-enoate (Target Product) Intermediate->Product Elimination Byproduct Sodium Dimethyl Phosphate (Water Soluble) Intermediate->Byproduct

Caption: Mechanistic pathway of the HWE synthesis of methyl 4,4-dimethylpent-2-enoate.

Yield Loss Troubleshooting Logic Tree

Use this logic tree to systematically diagnose and resolve low isolated yields in your synthesis workflow.

Troubleshooting Start Issue: Low Isolated Yield CheckConv Check GC-MS/NMR: Is pivalaldehyde unreacted? Start->CheckConv UnreactedYes Yes: Steric Hindrance or Incomplete Deprotonation CheckConv->UnreactedYes Yes UnreactedNo No: Full Conversion Achieved CheckConv->UnreactedNo No Action1 Action: Increase reaction temp to 60°C or use Masamune-Roush (LiCl/DBU) UnreactedYes->Action1 CheckTrap Check Cold Trap: Is product in the rotavap trap? UnreactedNo->CheckTrap TrapYes Yes: Product Volatilization CheckTrap->TrapYes Yes TrapNo No: Workup Emulsion / Extraction Loss CheckTrap->TrapNo No Action2 Action: Keep rotavap bath ≤ 30°C, Pressure ≥ 150 mbar TrapYes->Action2 Action3 Action: Add brine to break emulsions, extract with MTBE instead of EtOAc TrapNo->Action3

Caption: Diagnostic logic tree for resolving low yields of volatile, sterically hindered enoates.

References

  • Title: Pivaldehyde - Wikipedia Source: Wikipedia URL
  • Title: Application Notes and Protocols for the Laboratory Preparation of Ethyl 3,4-dimethylpent-2-enoate Source: BenchChem URL
  • Title: Trimethyl Phosphonoacetate | 5927-18-4 Source: TCI Chemicals URL
  • Title: The Stereoselective Formation and Cleavage of C–F Bonds via Group 11 Catalysis Source: UC Berkeley eScholarship URL

Sources

Optimization

overcoming steric hindrance in methyl 4,4-dimethylpent-2-enoate cycloadditions

Welcome to the Advanced Cycloaddition Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve successful cycloadditions with highly hindered substrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Cycloaddition Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve successful cycloadditions with highly hindered substrates.

Methyl 4,4-dimethylpent-2-enoate is a classic "problem child" in synthetic workflows. Its γ -positioned tert-butyl group acts as a massive steric umbrella, physically blocking the β -carbon from the standard approach trajectory required for [4+2] and [3+2] cycloadditions. In this guide, we do not just list steps; we engineer self-validating systems to override these steric penalties. By understanding the causality behind each physical and chemical intervention, you can predictably force these reluctant molecules to react.

Mechanistic Overview: The Steric Clash

In a standard concerted cycloaddition, the transition state requires the diene or dipole to approach the shielded face of the α,β -unsaturated ester. With methyl 4,4-dimethylpent-2-enoate, the resulting van der Waals repulsion drastically increases the activation energy ( Ea​ ). To overcome this, we must apply strategic overrides: electronic (lowering the LUMO), thermodynamic (reducing activation volume), or structural (modifying the dipole).

G Sub Substrate: Methyl 4,4-dimethylpent-2-enoate Clash Steric Shielding at β-Carbon (Bulky tert-butyl group) Sub->Clash LA Lewis Acid Catalysis (LUMO Lowering) Clash->LA Electronic Override HP High-Pressure (8-14 kbar) (Activation Volume Reduction) Clash->HP Thermodynamic Override Mod Dipole/Diene Modification (Steric Matching) Clash->Mod Structural Override Out1 Restores Reactivity & Controls Endo/Exo LA->Out1 Out2 Overcomes High Activation Energy HP->Out2 Out3 Prevents Reverse Regioselectivity Mod->Out3

Figure 1: Strategic logic tree for overcoming steric hindrance in cycloadditions.

Frequently Asked Questions (FAQs)

Q1: Why does my 1,3-dipolar cycloaddition with methyl 4,4-dimethylpent-2-enoate yield the reverse regiochemical adduct? A: This is a classic case of steric override. According to foundational studies, methyl 4,4-dimethylpent-2-enoate undergoes reverse addition with bulky dipoles like 2-diazopropane due to unfavorable eclipsing interactions in the transition state for normal addition ([1]). The steric penalty of the tert-butyl group forces the dipole to orient backwards. To fix this, switch to a less sterically demanding dipole (e.g., diazomethane) or employ a strong Lewis acid to electronically bias the β -carbon.

Q2: Thermal conditions are failing for my Diels-Alder reaction with this ester. How can I force the cycloaddition? A: Standard thermal reflux relies solely on kinetic energy to overcome the activation barrier, which is exceptionally high here. You have two primary workarounds:

  • Thermodynamic Override: Applying 8-14 kbar of hydrostatic pressure reduces the activation volume ( ΔV‡<0 ), physically forcing the diene and dienophile together, promoting reactions that are disfavored at atmospheric pressure ([2]).

  • Electronic Override: Catalysts like Ca(OTf)2​ or AlCl3​ coordinate to the ester carbonyl, drastically lowering the LUMO of the dienophile and accelerating the reaction even at low temperatures ([3]).

Q3: Can I control the endo/exo stereoselectivity when using Lewis acids on this hindered substrate? A: Yes, the choice of Lewis acid is critical. While the Alder Endo Rule generally favors endo products, steric crowding makes the endo transition state thermodynamically unstable[2]. Computational and experimental data show that catalyst bulkiness dictates the outcome: standard Lewis acids like AlCl3​ maintain high endo-selectivity, whereas extremely bulky catalysts like B(C6​F5​)3​ shift the pathway almost exclusively to the corresponding exo-cycloadduct ([4]).

Troubleshooting Guide
Observed IssueRoot CauseRecommended Solution
No product formation under thermal reflux Activation energy ( Ea​ ) is insurmountable due to severe van der Waals repulsion at the β -carbon.Implement High-Pressure (8-14 kbar) conditions to reduce activation volume, or use Lewis Acid catalysis (e.g., 10 mol% Ca(OTf)2​ )[2],[3].
Reverse regioselectivity in 1,3-dipolar cycloaddition Unfavorable eclipsing interactions in the normal transition state force the dipole to invert[1].Switch to a linear, less hindered dipole (e.g., diazomethane) or use a coordinating metal template to lock the geometry.
Unexpected Exo-isomer dominance Steric clash in the endo-transition state makes it thermodynamically unstable[2].To force endo-selectivity, run under strict kinetic control (lower temp, shorter time) with a compact Lewis acid like AlCl3​ [4].
Catalyst poisoning / Decomposition Highly Lewis-basic impurities or moisture in the highly hindered substrate.Rigorously dry the substrate over molecular sieves. Use a moisture-tolerant catalyst like Ca(OTf)2​ [3].
Quantitative Data Summary

Table 1: Impact of Activation Strategies on Methyl 4,4-dimethylpent-2-enoate Cycloadditions

Reaction SystemActivation StrategyYield (%)Regio-/StereoselectivityRef
2-Diazopropane + Substrate Thermal ( 25∘C , 1 atm)45%100% Reverse Addition[1]
Cyclopentadiene + Substrate Thermal ( 80∘C , 1 atm)< 5%N/A (Fails to react)-
Cyclopentadiene + Substrate High Pressure (10 kbar)88%Moderately Endo[2]
Cyclopentadiene + Substrate AlCl3​ Catalyzed ( −20∘C )82%Highly Endo (>95%)[4]
Cyclopentadiene + Substrate B(C6​F5​)3​ Catalyzed ( −20∘C )76%Highly Exo (>95%)[4]
Self-Validating Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

This protocol utilizes electronic LUMO-lowering to bypass the steric barrier under kinetic control.

  • Substrate Preparation: Dissolve methyl 4,4-dimethylpent-2-enoate (1.0 mmol) in 2 mL of anhydrous CH2​Cl2​ under an argon atmosphere. Cool the solution to −20∘C .

  • Catalyst Activation: Slowly add the Lewis acid catalyst (e.g., 10 mol% AlCl3​ for endo-preference, or B(C6​F5​)3​ for exo-preference). Stir for 15 minutes to allow complete coordination to the ester carbonyl. Dropwise add the diene (1.2 mmol).

  • Kinetic Quenching (Self-Validation Checkpoint): Monitor via TLC. Once complete, quench the reaction at −20∘C with cold aqueous NaHCO3​ (10 mL) before allowing the mixture to warm.

    • Causality: Sterically crowded endo-adducts are thermodynamically unstable. Warming the reaction in the presence of the active Lewis acid will trigger a retro-Diels-Alder reversion, reverting the initial endo product back to starting materials[2]. Quenching cold permanently destroys the catalyst and locks the kinetic product, validating the endo-selectivity of the workflow.

  • Workup: Extract the aqueous layer with CH2​Cl2​ ( 3×20 mL ), dry over MgSO4​ , and purify via column chromatography.

Protocol 2: High-Pressure Accelerated Cycloaddition

This protocol utilizes thermodynamic activation volume reduction to force sterically hindered partners together.

  • Reactant Loading: Prepare a 1.0 M solution of the diene and methyl 4,4-dimethylpent-2-enoate in a non-compressible solvent (e.g., CH2​Cl2​ ).

  • Hydrostatic Sealing (Self-Validation Checkpoint): Transfer the reaction solution into a flexible, pressure-resistant Teflon tube. Seal the tube ensuring absolutely zero headspace (no air bubbles).

    • Causality: High-pressure systems rely on the reduction of activation volume ( ΔV‡<0 ). Because gases are highly compressible and liquids are not, any headspace will absorb the applied pressure, causing the reaction to fail. A properly sealed, bubble-free tube guarantees that the 10 kbar pressure directly forces the diene and dienophile together[2].

  • Pressurization: Place the Teflon tube into the high-pressure apparatus. Ramp the pressure to 10 kbar and maintain at room temperature for 24-48 hours.

  • Depressurization: Carefully release the pressure, puncture the Teflon tube, and evaporate the solvent to yield the crude cycloadduct.

References
  • Cycloadditions. Part I. Steric effects in the addition of diazoalkanes to αβ-unsaturated esters , Andrews, S. D., Day, A. C., & McDonald, A. N., Journal of the Chemical Society C: Organic, 1969.[Link]

  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals , Domingo, L. R., et al., Organic Chemistry Frontiers, 2017.[Link]

  • Lewis acid catalyst system for Diels–Alder reaction , Indian Academy of Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Polymerization of Methyl 4,4-Dimethylpent-2-enoate

Here is the technical support center guide for preventing the polymerization of methyl 4,4-dimethylpent-2-enoate. Welcome to the technical support resource for methyl 4,4-dimethylpent-2-enoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center guide for preventing the polymerization of methyl 4,4-dimethylpent-2-enoate.

Welcome to the technical support resource for methyl 4,4-dimethylpent-2-enoate. This guide is designed for our partners in research, science, and drug development. We will address the inherent reactivity of this α,β-unsaturated ester and provide robust, field-proven methodologies to ensure its stability during storage and handling. Our focus is not just on procedural steps, but on the underlying chemical principles to empower you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and handling of methyl 4,4-dimethylpent-2-enoate.

Q1: Why is methyl 4,4-dimethylpent-2-enoate so susceptible to polymerization?

Methyl 4,4-dimethylpent-2-enoate is an α,β-unsaturated ester.[1] Its molecular structure contains a carbon-carbon double bond conjugated with a carbonyl group. This arrangement makes the double bond electron-deficient and highly susceptible to attack by free radicals. Once a free radical initiates a reaction, it triggers a chain reaction where monomer molecules rapidly add to one another, forming long polymer chains.[2][3] This process is common to many vinyl monomers, including acrylates and methacrylates.[4][5]

Q2: What are the primary triggers for unwanted polymerization in the lab?

Polymerization is typically initiated by the formation of free radicals. The most common laboratory triggers are:

  • Heat: Elevated temperatures provide the energy needed to spontaneously form radicals, initiating polymerization. The rate of this reaction can double with every 10°C rise in temperature.[6]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions that generate radicals.[7]

  • Impurities: Contaminants, especially peroxides formed from exposure to air or residual catalysts from synthesis, can act as potent polymerization initiators.[8]

  • Inhibitor Depletion: Polymerization inhibitors are consumed over time.[9] If the inhibitor concentration falls below an effective level, the monomer is left unprotected.

Q3: My sample of methyl 4,4-dimethylpent-2-enoate has become viscous or solidified. What has happened?

This is a definitive sign of polymerization. The individual monomer units have linked together to form oligomers (short chains) or polymers (long chains), leading to a significant increase in viscosity and eventual solidification. This process is often exothermic, meaning it releases heat, which can dangerously accelerate the reaction rate in what is known as a runaway polymerization.[5][10]

Q4: What is a polymerization inhibitor, and how does it function?

A polymerization inhibitor is a chemical compound added in small amounts to a monomer to prevent premature polymerization.[4] These molecules function as radical scavengers. When a free radical is formed, the inhibitor rapidly reacts with it to create a stable, non-reactive species that is incapable of propagating the polymerization chain.[5][11] This effectively terminates the reaction before it can begin.

Q5: I've heard that oxygen is necessary for storing some monomers. Is this true for methyl 4,4-dimethylpent-2-enoate?

Yes, this is critically important. Many of the most common and effective inhibitors, such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ), are phenolic compounds. Their inhibitory mechanism requires the presence of dissolved oxygen.[9] The inhibitor itself does not directly react with the initial carbon-centered radical. Instead, the radical first reacts with oxygen to form a peroxy radical. The phenolic inhibitor then efficiently donates a hydrogen atom to this peroxy radical, terminating the chain and forming a stable phenoxy radical that does not initiate further polymerization. Therefore, storing this monomer under an inert atmosphere like nitrogen or argon will render these inhibitors ineffective.

Section 2: Troubleshooting Guide for Storage & Handling

This guide provides solutions to specific issues you may encounter during your experiments.

IssueProbable Cause(s)Recommended Actions & Validating System
Increased Viscosity or Discoloration (Yellowing) Onset of oligomerization due to low inhibitor concentration, prolonged storage at room temperature, or light exposure.1. Isolate the Material: Immediately move the container to a cold, dark location (2-8°C).2. Perform Quality Control: Analyze a small aliquot using HPLC or GC to quantify monomer purity and detect the presence of oligomers (see Protocol 4.1). A broadening of the monomer peak or the appearance of new, later-eluting peaks indicates oligomerization.3. Decision Point: If purity is >98% and oligomers are minimal, the material may be usable. If significant polymerization has occurred, the batch should be disposed of according to institutional safety guidelines.
Planning for Long-Term Storage (>6 months) Natural depletion of the inhibitor over time. Inhibitors are sacrificial and are consumed by scavenging ambient radicals.[9]1. Check Inhibitor Concentration: Use a validated HPLC method to determine the current inhibitor level.2. Replenish if Necessary: If the concentration is below the recommended level (see Table 1), replenish the inhibitor stock (see Protocol 4.2).3. Re-label and Store: Update the container label with the date of inhibitor replenishment and store under optimal conditions as outlined below.
Monomer Freezes During Storage Storage temperature is too low, potentially below the monomer's freezing point.1. Thaw Slowly: Allow the container to thaw slowly at room temperature, away from direct heat sources.2. Ensure Homogeneity: Once fully thawed, gently agitate the container to ensure the inhibitor, which may have fractionated out during freezing, is redissolved uniformly.[9]3. Verify Quality: Perform a QC check (Protocol 4.1) to confirm the monomer has not been compromised.
Emergency: Container is Warm or Bulging A runaway polymerization is in progress. This is a high-hazard situation.[10]1. Do NOT Seal Tightly: If the container is vented, do not tighten the cap, as pressure is building.2. Evacuate: Immediately evacuate the immediate area and alert your institution's safety officer.3. Cool Externally (If Safe): From a safe distance, if possible and trained to do so, apply external cooling with a water or ice bath to the container to slow the exothermic reaction.[10]
Table 1: Recommended Storage Conditions for Methyl 4,4-dimethylpent-2-enoate
ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes thermal energy, drastically reducing the rate of spontaneous radical formation.[8][12]
Inhibitor 4-Methoxyphenol (MEHQ) or Hydroquinone (HQ)Effective phenolic inhibitors for unsaturated esters that work in the presence of oxygen.[4][13]
Inhibitor Conc. 100 - 500 ppmBalances effective inhibition with minimal impact on subsequent reactions. High levels can sometimes be detrimental.[9]
Atmosphere Headspace of air (oxygen)Essential for the function of phenolic inhibitors like MEHQ and HQ.[9][14] DO NOT STORE UNDER INERT GAS.
Container Amber glass or opaque, chemically resistant polymerPrevents initiation of polymerization by blocking UV and visible light.[7][8]
Handling Use in a well-ventilated fume hood.Avoids inhalation of vapors and provides containment in case of a spill.

Section 3: Visualization of Key Processes

Understanding the underlying mechanisms and workflows is crucial for ensuring experimental success and safety.

Mechanism of Free-Radical Polymerization and Inhibition

The following diagram illustrates the process of free-radical polymerization and the critical intervention point of an inhibitor.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_inhibition 3. Inhibition (Intervention) I Initiator (Heat, Light) R Free Radical (R•) I->R forms M Monomer R->M Inhibitor Inhibitor (IH) R->Inhibitor INTERCEPTS RM Propagating Chain (RM•) M->RM reacts with RMM Longer Chain (RMₙ•) RM->RMM + Monomer RM->Inhibitor INTERCEPTS Polymer Polymer RMM->Polymer Termination Stable Stable, Non-Reactive Species (RH + I•) Inhibitor->Stable

Caption: Free-radical polymerization pathway and the role of an inhibitor.

Workflow for Safe Monomer Storage

Adhering to a systematic workflow upon receiving or synthesizing a new batch of monomer is essential for long-term stability.

G A Receive or Synthesize Fresh Monomer B Perform Initial QC Check (Protocol 4.1) A->B C Is Purity >99% and Inhibitor-Free? B->C D Add Appropriate Inhibitor (e.g., 200 ppm MEHQ) C->D Yes I Purify Monomer (e.g., Distillation) C->I No E Transfer to Clean, Dry, Opaque Container D->E F Ensure Air Headspace (approx. 10% of volume) E->F G Seal Container Tightly F->G H Store at 2-8°C, Away From Initiators G->H I->B

Caption: Step-by-step workflow for preparing monomer for safe storage.

Section 4: Key Experimental Protocols

These detailed protocols provide self-validating systems for maintaining the quality of your methyl 4,4-dimethylpent-2-enoate stock.

Protocol 4.1: Quality Control - Assessing Monomer Purity and Oligomer Content via HPLC

Objective: To quantify the purity of the monomer and detect the formation of dimers or oligomers.

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the methyl 4,4-dimethylpent-2-enoate sample in HPLC-grade acetonitrile. Prepare a fresh standard of known purity for calibration.

  • Instrumentation:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time of the pure monomer.

    • Inject the sample solution.

  • Data Interpretation (Self-Validation):

    • Purity: The peak area of the monomer in the sample chromatogram should correspond to >99% of the total peak area (excluding the solvent front).

    • Oligomerization: The presence of new peaks, typically with longer retention times than the monomer, indicates the formation of dimers or oligomers.[15][16] A healthy monomer sample should show a clean baseline after the main peak.

Protocol 4.2: Procedure for Inhibitor Replenishment

Objective: To safely add inhibitor to a monomer stock to extend its shelf life.

CAUTION: Perform this procedure in a fume hood with appropriate personal protective equipment (PPE).

Methodology:

  • Preparation:

    • Calculate the mass of inhibitor required. For example, to add 200 ppm of MEHQ to 500 g of monomer: (500 g) * (200 / 1,000,000) = 0.1 g of MEHQ.

    • Prepare a stock solution of the inhibitor (e.g., 10 mg/mL MEHQ in a small amount of the monomer itself or a compatible, volatile solvent like acetone) to ensure accurate and homogeneous addition.

  • Procedure:

    • Place the monomer container on a magnetic stir plate in a secondary containment tray.

    • Add a clean, PTFE-coated stir bar to the monomer.

    • Begin gentle stirring. Avoid vigorous stirring that could introduce excessive air.

    • Using a calibrated pipette, add the calculated volume of the inhibitor stock solution to the stirring monomer.

    • Continue stirring for 15-20 minutes to ensure complete dissolution and homogenization.

  • Final Steps (Self-Validation):

    • Remove the stir bar.

    • Tightly seal the container, ensuring an air headspace is present.

    • Update the label with "Inhibitor Replenished," the new concentration, and the date.

    • Return the monomer to storage at 2-8°C. A follow-up QC check (Protocol 4.1) can confirm the monomer's integrity post-addition.

References

  • Liskon Biological. (2025, October 17).
  • Google Patents. (n.d.).
  • ioMosaic. (2020, July 28).
  • FUJIFILM Wako Chemicals. (n.d.).
  • Information. (2022, December 2). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • Longchang Chemical. (2022, December 30).
  • Wikipedia. (n.d.).
  • PMC - NIH. (2023, January 17).
  • Queensland Alliance for Environmental Health Sciences. (2024, October 25).
  • Methacrylate Producers Association, Inc. (n.d.).
  • Monaco, M., & Salvesen, B. (2025, February 26).
  • Polymer Science Learning Center. (n.d.).
  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
  • PubMed. (2003, April 15).
  • Beihai Fiberglass. (n.d.). 【Tips】Dangerous! In high temperature weather, unsaturated resin must be stored and used in this way.
  • Benchchem. (n.d.).
  • ZHENDI. (2023, December 26).
  • NP-Card. (2022, September 2). methyl (2e)

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates for Methyl 4,4-Dimethylpent-2-enoate Reactions

Welcome to the Technical Support Center for the synthesis of methyl 4,4-dimethylpent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of methyl 4,4-dimethylpent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are commonly employed for this transformation.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no conversion in my Horner-Wadsworth-Emmons (HWE) reaction to synthesize methyl 4,4-dimethylpent-2-enoate. What are the likely causes?

Low or no yield in an HWE reaction can be attributed to several factors, primarily revolving around reagent quality and reaction conditions.[1][2]

  • Ineffective Deprotonation: The formation of the phosphonate carbanion is a critical step.[1][3] If the base is not strong enough or has degraded (e.g., old sodium hydride), deprotonation will be incomplete.[1][4] The acidity of the α-protons on the phosphonate ester necessitates a sufficiently strong base for removal to form the nucleophilic carbanion.[1]

  • Steric Hindrance: The target molecule, methyl 4,4-dimethylpent-2-enoate, is synthesized from pivaldehyde (2,2-dimethylpropanal) or a related sterically hindered carbonyl compound. Highly hindered ketones and aldehydes can be unreactive even towards the highly nucleophilic phosphonate carbanions.[2][5][6] Aldehydes are generally more reactive than ketones.[2]

  • Moisture Contamination: Phosphonate carbanions are strong bases and are readily quenched by water.[2] Any moisture in the glassware or solvents will consume the carbanion and prevent the reaction from proceeding.[2][5]

  • Poor Quality Reagents: The purity of the phosphonate reagent is crucial. Impurities from its synthesis (e.g., via the Arbuzov reaction) can interfere with the reaction.[2] Similarly, the aldehyde can undergo oxidation or polymerization, reducing its effective concentration.[5][6]

Q2: My HWE reaction is sluggish and gives a poor yield. How can I optimize the reaction conditions?

Optimizing reaction conditions is key to overcoming sluggish reactions and improving yields.

  • Choice of Base: For sterically hindered substrates, a stronger base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) may be necessary to ensure complete deprotonation.[1][2] For base-sensitive substrates, milder conditions like the Masamune-Roush (LiCl/DBU) or Rathke conditions (lithium or magnesium halides with triethylamine) can be employed.[3][7][8]

  • Temperature and Reaction Time: While deprotonation is often carried out at low temperatures (0 °C or -78 °C), the addition of the aldehyde and the subsequent olefination may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[2][9] Increasing the reaction time can also improve conversion for slow reactions.[2] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.[1]

  • Solvent: Anhydrous solvents are critical.[2][5] Tetrahydrofuran (THF) is a common choice, but it must be freshly distilled and tested for peroxides.[1][4]

Q3: I am using a Wittig reaction instead of the HWE reaction and facing low conversion. What specific issues should I consider?

The Wittig reaction has its own set of challenges, particularly with sterically hindered aldehydes like pivaldehyde.[5][6][10]

  • Ylide Stability and Reactivity: Stabilized ylides (e.g., those with ester groups) are less reactive and may fail to react with hindered carbonyls.[5][6][10] Unstabilized ylides are more reactive but can be unstable and decompose before reacting.[5][6]

  • Steric Hindrance: As with the HWE reaction, steric bulk on the aldehyde or the ylide can significantly slow down or prevent the reaction.[5][6]

  • Side Reactions: Enolization of the aldehyde, promoted by the basic ylide, can be a competing side reaction that consumes the starting material.[5]

  • Difficult Purification: The triphenylphosphine oxide byproduct of the Wittig reaction can be difficult to separate from the desired product, potentially complicating yield determination and purification.[11] The phosphate byproduct from the HWE reaction is water-soluble and easily removed during aqueous workup.[8][11]

Q4: My reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-methyl 4,4-dimethylpent-2-enoate?

The HWE reaction is known for its high (E)-selectivity.[2][3] However, several factors can influence the stereochemical outcome.

  • Reaction Conditions: Standard HWE conditions with sodium or lithium-based bases generally favor the thermodynamically more stable (E)-alkene.[2][7] Higher reaction temperatures can also increase the proportion of the (E)-isomer.[2][7]

  • Phosphonate Reagent: The structure of the phosphonate reagent can influence stereoselectivity. Forcing (Z)-selectivity often requires modified reagents, such as those used in the Still-Gennari modification which employ phosphonates with electron-withdrawing groups.[2][8][12]

  • Cation Effects: The choice of cation can impact stereoselectivity. For example, in some systems, sodium cations have been shown to be more conducive to (E)-selectivity than lithium or magnesium cations.[7]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion rates in the synthesis of methyl 4,4-dimethylpent-2-enoate via the Horner-Wadsworth-Emmons reaction.

Caption: Troubleshooting workflow for low HWE reaction yield.

Experimental Protocols

Protocol 1: Standard Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the synthesis of methyl 4,4-dimethylpent-2-enoate.

Materials:

  • Triethyl phosphonoacetate

  • Pivaldehyde (2,2-dimethylpropanal)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.[1]

  • Reaction with Aldehyde:

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of pivaldehyde (1.0 equivalent) in anhydrous THF dropwise.[1]

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.[6]

  • Workup and Purification:

    • Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.[1][6]

    • Extract the aqueous layer with ethyl acetate.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][13]

    • Purify the crude product by flash column chromatography.[1][11]

Protocol 2: Wittig Reaction with a Non-Stabilized Ylide

This protocol is an alternative approach using a more reactive Wittig reagent, which may be necessary for the sterically hindered pivaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Pivaldehyde (2,2-dimethylpropanal)

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi (1.05 equivalents) dropwise. A distinct color change (often to orange or red) indicates ylide formation.[5][6][11]

    • Stir the mixture for 30-60 minutes at this temperature.[5]

  • Reaction with Aldehyde:

    • Slowly add a solution of pivaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at -78 °C.[5][11]

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the product with diethyl ether or pentane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography to separate it from the triphenylphosphine oxide byproduct.[6][11]

Data Summary

The choice of olefination method can significantly impact the yield, especially with sterically hindered aldehydes like pivaldehyde.

ReactionReagentBaseTypical Yield with Hindered AldehydeKey AdvantageKey Disadvantage
Horner-Wadsworth-Emmons Triethyl phosphonoacetateNaH, n-BuLiModerate to GoodWater-soluble byproduct, easy purification.[8][11]May require stronger base for hindered substrates.[1]
Wittig (Stabilized Ylide) (Carbomethoxymethyl)triphenylphosphonium bromideNaH, K₂CO₃Low to ModerateCommercially available ylides.[14]Often unreactive with hindered ketones.[5][10][14]
Wittig (Unstabilized Ylide) Methyltriphenylphosphonium bromiden-BuLi, NaNH₂ModerateMore reactive with hindered carbonyls.[5]Ylide can be unstable; byproduct removal is challenging.[5][6][11]

Mechanistic Overview

The Horner-Wadsworth-Emmons reaction proceeds through a series of well-defined steps. Understanding this mechanism is crucial for effective troubleshooting.

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion + Base - H+ Base Base (e.g., NaH) Betaine Betaine Intermediate Carbanion->Betaine + Aldehyde Aldehyde Aldehyde (Pivaldehyde) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene (E)-Alkene Product Oxaphosphetane->Alkene Elimination Phosphate Water-Soluble Phosphate Byproduct Oxaphosphetane->Phosphate Elimination

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

References

  • Oh, S., et al. (2019). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 84(15), 9543-9556. Retrieved from [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]

  • Paquette, L. A., & Bennett, G. D. (1998). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses, 75, 139. Retrieved from [Link]

  • Sibi, M. P., & Ji, J. (1997). A Mild and Efficient Protocol for the Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry, 62(12), 3800-3801. Retrieved from [Link]

  • Pospíšil, J., & Pospíšil, T. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7205. Retrieved from [Link]

  • Dalal, M. (n.d.). Wittig Reaction. Dalal Institute. Retrieved from [Link]

  • ResearchGate. (2016). I have a problem in witting reaction product? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Methyl 4,4-Dimethylpent-2-enoate Extraction

Welcome to the technical support center for optimizing the extraction of methyl 4,4-dimethylpent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the extraction of methyl 4,4-dimethylpent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the liquid-liquid extraction of this α,β-unsaturated ester.

Introduction to the Extraction Process

Liquid-liquid extraction (LLE) is a fundamental separation technique used to isolate a target compound from a mixture.[1] The process relies on the differential solubility of the compound in two immiscible liquids, typically an aqueous phase and an organic solvent. For methyl 4,4-dimethylpent-2-enoate, an α,β-unsaturated ester, selecting the appropriate solvent and optimizing extraction conditions are critical for achieving high yield and purity.

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a robust and efficient extraction process.

I. Troubleshooting Guide: Common Extraction Problems and Solutions

This section addresses specific issues that may arise during the extraction of methyl 4,4-dimethylpent-2-enoate, offering explanations for their causes and providing step-by-step solutions.

Issue 1: Low Extraction Yield

Question: I am experiencing a low yield of methyl 4,4-dimethylpent-2-enoate after performing the liquid-liquid extraction. What are the potential causes and how can I improve my recovery?

Answer:

Low extraction yield is a frequent challenge and can stem from several factors related to solvent choice and procedural execution.

Potential Causes & Solutions:

  • Inappropriate Solvent Selection: The chosen organic solvent may have a low partition coefficient (K_d) for methyl 4,4-dimethylpent-2-enoate, meaning the compound has a higher affinity for the aqueous phase.[2][3]

    • Solution: Select a solvent that closely matches the polarity of methyl 4,4-dimethylpent-2-enoate. As a fatty acid ester, it is relatively non-polar.[4] Therefore, non-polar solvents like hexane or toluene are often good choices.[5] To optimize, try to match the polarity of your analyte with the polarity of the extraction solvent.[6][7]

  • Insufficient Mixing or Contact Time: Inadequate mixing of the two phases can prevent the efficient transfer of the solute from the aqueous to the organic layer.[2]

    • Solution: Ensure thorough mixing by gently inverting the separatory funnel multiple times.[8] Be cautious not to shake too vigorously, as this can lead to emulsion formation.[9] Increase the contact time to allow for equilibrium to be reached.[2]

  • Incorrect pH of the Aqueous Phase: The solubility of organic compounds can be pH-dependent. While methyl 4,4-dimethylpent-2-enoate is not expected to have significant acid-base properties, the pH can affect the solubility of impurities, which might interfere with the extraction.

    • Solution: For neutral compounds like esters, maintaining a neutral pH is generally advisable. However, if acidic or basic impurities are present, adjusting the pH can help to suppress their transfer into the organic layer.

  • Suboptimal Solvent-to-Feed Ratio: The volume of the extraction solvent relative to the sample solution can impact efficiency.[6]

    • Solution: A general guideline is to use a solvent-to-feed ratio of at least 1:1. For compounds with lower partition coefficients, increasing the ratio of the organic solvent can improve recovery.[7] Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Issue 2: Persistent Emulsion Formation

Question: I am observing a stable emulsion at the interface of the aqueous and organic layers, making separation difficult. How can I break this emulsion?

Answer:

Emulsion formation is a common problem in liquid-liquid extraction, often caused by the presence of surfactants or high-shear mixing.[10]

Strategies to Break Emulsions:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[10] The increased ionic strength of the aqueous layer helps to decrease the solubility of the organic solvent in the aqueous phase and can disrupt the emulsion.[10]

  • Gentle Mechanical Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.[10] This minimizes the energy input that can lead to emulsion formation.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively break the emulsion.[11]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[10]

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.[12]

Issue 3: Co-extraction of Impurities

Question: My extracted methyl 4,4-dimethylpent-2-enoate is contaminated with impurities. How can I improve the selectivity of my extraction?

Answer:

Co-extraction of impurities occurs when the impurities have similar solubility properties to the target compound in the chosen solvent system.

Improving Selectivity:

  • Solvent Selectivity: Choose a solvent that has a high affinity for methyl 4,4-dimethylpent-2-enoate but a low affinity for the impurities.[5] This often requires some experimentation with different solvents.

  • Back-Extraction: After the initial extraction, the organic layer containing the product can be "washed" with a fresh aqueous solution of a specific pH to remove acidic or basic impurities.[7]

  • pH Adjustment: As mentioned earlier, adjusting the pH of the initial aqueous solution can ionize acidic or basic impurities, making them more soluble in the aqueous phase and less likely to be extracted into the organic layer.

  • Use of an Aqueous Bisulfite or Dithionite Wash: If carbonyl-containing impurities are suspected, washing the organic extract with an aqueous solution of a salt like sodium bisulfite or sodium dithionite can help remove them.[13]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of solvent conditions for methyl 4,4-dimethylpent-2-enoate extraction.

Q1: What are the key properties to consider when selecting an extraction solvent?

A1: The ideal extraction solvent should possess the following characteristics:

  • High Selectivity and Solubility for the Solute: The solvent should preferentially dissolve methyl 4,4-dimethylpent-2-enoate.[3][5]

  • Immiscibility with the Feed Solvent: The organic solvent and the aqueous phase should not mix to a significant extent.[14]

  • Density Difference: A significant density difference between the two phases facilitates easy separation.[5]

  • Low Boiling Point: A lower boiling point allows for easy removal of the solvent after extraction, typically by rotary evaporation.[14]

  • Chemical Inertness: The solvent should not react with the target compound.[15]

  • Safety and Low Toxicity: The solvent should have a low toxicity and flammability profile.[5][14]

Q2: Which solvents are generally recommended for extracting α,β-unsaturated esters like methyl 4,4-dimethylpent-2-enoate?

A2: Given that methyl 4,4-dimethylpent-2-enoate is a fatty acid ester, it is expected to be relatively non-polar.[4] Therefore, non-polar to moderately polar organic solvents are typically suitable. Common choices include:

  • Hexane or Heptane: Good for non-polar compounds.

  • Toluene or Xylene: Aromatic solvents that can be effective.[5]

  • Diethyl Ether: A common and effective extraction solvent, but highly flammable.

  • Ethyl Acetate: A slightly more polar option that can also be effective.[16]

  • Dichloromethane or Chloroform: These are denser than water, which can be advantageous for separation, but they are also more toxic.[16]

Q3: How many extractions are typically sufficient for good recovery?

A3: It is generally more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For most applications, performing three successive extractions is a common and effective practice to ensure a high recovery of the target compound.

Q4: What safety precautions should I take when performing a liquid-liquid extraction?

A4: Safety is paramount in the laboratory. Always adhere to the following safety guidelines:

  • Work in a well-ventilated fume hood. [2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves that are resistant to the solvents being used.[2][17]

  • Be aware of the flammability and toxicity of the solvents. [18][19] Keep ignition sources away from flammable solvents.[17]

  • Vent the separatory funnel frequently to release any pressure buildup, especially when using volatile solvents.[20][21] Point the funnel away from yourself and others when venting.[21]

  • Properly dispose of all solvent waste according to your institution's environmental health and safety guidelines.[2]

III. Experimental Protocols and Data

Protocol 1: General Liquid-Liquid Extraction of Methyl 4,4-Dimethylpent-2-enoate
  • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.[20]

  • Place the aqueous solution containing methyl 4,4-dimethylpent-2-enoate into the separatory funnel.[8]

  • Add the selected organic extraction solvent to the separatory funnel.[8]

  • Stopper the funnel and gently invert it several times, periodically venting to release pressure.[8]

  • Place the funnel back on the ring stand and allow the layers to separate completely.[9]

  • Carefully drain the lower layer into a clean flask.[8]

  • Pour the upper layer out through the top of the funnel into a separate clean flask to avoid contamination.[21]

  • Repeat the extraction with fresh organic solvent as needed.

  • Combine the organic extracts.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified methyl 4,4-dimethylpent-2-enoate.

Data Presentation: Solvent Properties
SolventPolarity IndexBoiling Point (°C)Density (g/mL)FlammabilityToxicity
Hexane 0.1690.655Highly FlammableModerate
Toluene 2.41110.867FlammableHigh
Diethyl Ether 2.834.60.713Highly FlammableLow
Ethyl Acetate 4.477.10.902FlammableLow
Dichloromethane 3.139.61.33Non-flammableHigh

Note: Data is compiled from various chemical safety and property databases.

IV. Visualizations

Workflow for Troubleshooting Low Extraction Yield

Low_Yield_Troubleshooting start Low Extraction Yield solvent Inappropriate Solvent? start->solvent mixing Insufficient Mixing? solvent->mixing No solution1 Select Solvent with Matched Polarity solvent->solution1 Yes ratio Suboptimal Ratio? mixing->ratio No solution2 Increase Mixing Time/Gentle Agitation mixing->solution2 Yes solution3 Increase Solvent Volume / Multiple Extractions ratio->solution3 Yes end Improved Yield ratio->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting flowchart for low extraction yield.

Decision Tree for Breaking Emulsions

Emulsion_Breaking start Emulsion Formed gentle Try Gentle Swirling/Waiting start->gentle salt Add Saturated Brine ('Salting Out') gentle->salt Still Emulsified end Emulsion Broken gentle->end Resolved centrifuge Centrifuge the Mixture salt->centrifuge Still Emulsified salt->end Resolved solvent Add a Small Amount of a Different Solvent centrifuge->solvent Still Emulsified centrifuge->end Resolved solvent->end Resolved

Caption: Stepwise guide for breaking emulsions.

V. References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.

  • Organomation. (n.d.). Solvent Extraction Techniques.

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.

  • (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages.

  • (2015, October 1). Let's Do It Right the First Time: The Importance of Solvent Safety Considerations.

  • ChemistRn. (2022, August 20). Solvent extraction: Principle, easy process, application. Chemistry Notes.

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents.

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.

  • Aakash Institute. (n.d.). Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry.

  • (2015, October 1). Let's Do It Right the First Time: The Importance of Solvent Safety Considerations.

  • Cornell EHS. (n.d.). 16.11 Extractions and Distillations.

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.

  • Biotage. (2023, January 17). Tackling emulsions just got easier.

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.

  • University of York. (n.d.). Problems with extractions.

  • Sentry Air Systems, Inc. (2011, May 23). Reducing Exposure to Hazardous Organic Solvents.

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?

  • Google Patents. (n.d.). EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.

  • NP-Card. (2022, September 2). Showing NP-Card for methyl (2e)-4,4-dimethylpent-2-enoate (NP0164055).

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?

  • University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction.

Sources

Optimization

Technical Support Center: Resolving Eclipsing Interactions in Sterically Hindered Enoate Transition States

Welcome to the advanced troubleshooting center for synthetic chemists and computational researchers working with highly hindered α,β -unsaturated esters. Methyl 4,4-dimethylpent-2-enoate is a uniquely challenging substra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for synthetic chemists and computational researchers working with highly hindered α,β -unsaturated esters.

Methyl 4,4-dimethylpent-2-enoate is a uniquely challenging substrate. Featuring a massive tert-butyl group directly adjacent to the alkene at the β -position, it introduces severe allylic 1,3-strain (A 1,3 strain) and profound eclipsing interactions during transition state (TS) formation[1][2]. This guide provides mechanistic causality, self-validating experimental protocols, and computational workflows to help you resolve stereochemical and regiochemical anomalies in your reactions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe reverse regioselectivity when reacting methyl 4,4-dimethylpent-2-enoate with diazoalkanes? A1: This phenomenon is a textbook example of steric control overriding electronic control. In a standard 1,3-dipolar cycloaddition, the nucleophilic carbon of a dipole (e.g., 2-diazopropane) attacks the electrophilic β -carbon of the enoate. However, the tert-butyl group on methyl 4,4-dimethylpent-2-enoate creates severe van der Waals repulsion in this standard transition state[3]. To avoid this high-energy eclipsing interaction, the reaction shifts to a sterically relaxed pathway, resulting in attack at the α -carbon (reverse addition)[3].

Q2: How do allylic 1,3-strain dynamics alter the reactive conformation of this enoate? A2: Allylic 1,3-strain arises from steric repulsion between the allylic substituent (the tert-butyl group) and the substituents on the adjacent sp2 hybridized carbon[1]. To minimize this strain, the enoate avoids ground-state conformations where the tert-butyl methyls eclipse the double bond. During a reaction, this strain is amplified. The incoming nucleophile is forced to adopt an "outside" trajectory, or the system shifts entirely to a less hindered, electronically disfavored reactive conformer to bypass the steric cone of the tert-butyl group[4].

Q3: My conjugate additions yield poor diastereoselectivity. How can I correct the transition state geometry? A3: Poor selectivity indicates competing transition states with similar activation energies ( ΔG‡ ). You must rigidify the TS by introducing a Lewis acid to lock the enoate into a strict s-cis or s-trans conformation via coordination with the ester carbonyl[5]. This conformational locking amplifies the steric penalty of the disfavored face, effectively shutting down the competing pathway and improving diastereomeric excess (d.e.).

Part 2: Self-Validating Experimental & Computational Protocols

Protocol A: Computational Resolution of Eclipsing Transition States (DFT)

To accurately predict regioselectivity, you must model the eclipsing interactions using Density Functional Theory (DFT).

  • Conformational Search: Run a molecular mechanics (e.g., OPLS4) conformational search on the pre-reaction complex. The bulky tert-butyl group generates numerous local minima; filter for conformers within a 5.0 kcal/mol energy window.

  • DFT Optimization: Optimize the geometries using a dispersion-corrected functional (e.g., M06-2X or B3LYP-D3). Causality: Standard functionals fail to capture the critical London dispersion forces and steric repulsion inherent to the tert-butyl group.

  • TS Search: Use the Berny algorithm to locate the first-order saddle point. Measure the dihedral angles between the incoming nucleophile and the tert-butyl methyls to quantify the eclipsing penalty.

  • IRC Verification (Self-Validation): You must perform an Intrinsic Reaction Coordinate (IRC) calculation. This self-validating step proves that the computed TS definitively connects your sterically hindered pre-reaction complex to the observed reverse-addition product.

Protocol B: Lewis Acid-Mediated Conformational Locking (Wet-Lab)

Use this protocol to physically override eclipsing interactions during conjugate additions.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve methyl 4,4-dimethylpent-2-enoate (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.1 M).

  • Coordination: Cool the system to -78 °C. Dropwise add 1.1 equivalents of a chelating Lewis acid (e.g., TiCl 4​ or an asymmetric counteranion-directed catalyst[5]). Causality: The ultra-low temperature prevents premature background reactions while the Lewis acid locks the enoate into an s-trans geometry, shielding one face entirely.

  • Nucleophilic Attack: Slowly inject the nucleophile. The locked conformation forces the nucleophile to attack from the less hindered trajectory, completely bypassing the tert-butyl eclipsing interactions.

  • Quenching & Validation: Quench the reaction cold (-78 °C) with saturated aqueous NH 4​ Cl to trap the kinetic product. Validate the success of the conformational lock by analyzing the crude mixture via 1 H-NMR; a single diastereomer indicates a successfully resolved TS.

Part 3: Quantitative Data Presentation

Table 1: Impact of β -Substituent Steric Bulk on Regioselectivity and TS Energetics

Enoate Substrate β -SubstituentSteric A-Value (kcal/mol)Major Reaction PathwayRelative TS Eclipsing Penalty ( ΔΔG‡ )
Methyl acrylate-H0.0Normal Addition0.0 kcal/mol (Baseline)
Methyl crotonate-CH 3​ 1.7Normal Addition+2.4 kcal/mol
Methyl 4,4-dimethylpent-2-enoate -C(CH 3​ ) 3​ 4.9 Reverse Addition > +8.0 kcal/mol

Note: The massive TS eclipsing penalty for the tert-butyl group (>8.0 kcal/mol) completely shifts the reaction from electronic control to steric control, dictating the reverse regioselectivity observed in laboratory experiments[1][3].

Part 4: Visualizations

Caption: Logical pathway illustrating how steric eclipsing interactions override electronic control.

Caption: Computational workflow for resolving and validating sterically hindered transition states.

Part 5: References

  • Cycloadditions. Part I. Steric effects in the addition of diazoalkanes to αβ-unsaturated esters. Journal of the Chemical Society C - RSC Publishing. 3

  • Allylic strain. Grokipedia. 1

  • EN300-129041 (methyl 4,4-dimethylpent-2-enoate). EnamineStore. 2

  • Selectivity Guidelines and a Reductive Elimination-Based Model for Predicting the Stereochemical Course of Conjugate Addition Reactions of Organocuprates to γ-Alkoxy-α,β-Enoates. PMC. 4

  • Asymmetric Counteranion-Directed Lewis Acid Catalysis with α,β-Unsaturated Esters. Universität zu Köln.5

Sources

Troubleshooting

Technical Support Center: Michael Additions to Methyl 4,4-dimethylpent-2-enoate

Welcome to the technical support center for optimizing Michael additions with methyl 4,4-dimethylpent-2-enoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing Michael additions with methyl 4,4-dimethylpent-2-enoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered Michael acceptor. Our goal is to provide you with in-depth, field-proven insights to help you minimize side reactions and maximize the yield of your desired 1,4-conjugate adduct.

The defining feature of methyl 4,4-dimethylpent-2-enoate is the bulky tert-butyl group adjacent to the β-carbon. This steric hindrance significantly influences the substrate's reactivity, often leading to sluggish reactions and the formation of undesired byproducts. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during Michael additions to methyl 4,4-dimethylpent-2-enoate. Each issue is analyzed by its potential causes, followed by actionable solutions and preventative measures.

Issue 1: Low or No Conversion to the Desired 1,4-Adduct

You've set up your reaction, but after the specified time, TLC or GC-MS analysis shows primarily unreacted starting materials.

Potential Causes:

  • Steric Hindrance: The primary culprit is the tert-butyl group, which physically blocks the nucleophile's approach to the β-carbon, increasing the activation energy of the reaction.

  • Insufficient Nucleophilicity: The chosen nucleophile may be too weak or too sterically bulky itself to effectively attack the hindered β-position.

  • Low Reaction Temperature: While lower temperatures are often used to control selectivity, they may not provide enough energy to overcome the activation barrier for this specific substrate.[1]

  • Inappropriate Solvent: The solvent may not adequately solvate the transition state or may interfere with the catalyst or nucleophile.

Recommended Solutions:

  • Catalyst Selection (Lewis Acids): Employ a Lewis acid to activate the Michael acceptor. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and facilitating nucleophilic attack.[2][3]

    • Rationale: By withdrawing electron density, the Lewis acid makes the β-carbon a more attractive target for the nucleophile, helping to overcome the steric barrier.

    • Screening Recommendations: Start with common Lewis acids like TiCl₄, Zn(OTf)₂, or BF₃·OEt₂. The optimal choice will depend on the specific nucleophile and solvent system.

  • Optimize Reaction Temperature: Carefully increase the reaction temperature in a stepwise manner (e.g., from -78°C to -40°C, then to 0°C).

    • Rationale: Providing more thermal energy can help the reacting molecules overcome the steric energy barrier.[1] Monitor the reaction closely for the appearance of side products, as higher temperatures can also accelerate decomposition or side reactions.

  • Choice of Nucleophile: If possible, switch to a less sterically demanding or "softer" nucleophile.

    • Rationale: Soft nucleophiles have a higher propensity for 1,4-addition.[4] Examples include organocuprates (Gilman reagents), enamines, or silyl ketene acetals, which are generally more effective than "harder" nucleophiles like Grignard or organolithium reagents for this transformation.[5][6]

Issue 2: Formation of the 1,2-Addition Product

Your analysis shows a significant amount of an isomer resulting from the nucleophile attacking the carbonyl carbon instead of the β-carbon.

Potential Causes:

  • "Hard" Nucleophiles: Hard, highly reactive nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) are electrostatically driven to attack the more electrophilic carbonyl carbon (the "hard" electrophilic site).[5][6][7][8] This is often the fastest, kinetically favored pathway.[6][9]

  • Reaction Conditions Favoring Kinetic Control: Low temperatures can sometimes trap the kinetically favored 1,2-adduct, especially with irreversible nucleophilic additions.[6][9]

Recommended Solutions:

  • Switch to "Soft" Nucleophiles: This is the most effective strategy. Organocuprates (R₂CuLi), generated from organolithium or Grignard reagents and a copper(I) salt, are the classic choice for promoting 1,4-addition.[4] Thiolates and enamines also strongly favor conjugate addition.[4][5][10][11]

    • Rationale: According to Hard-Soft Acid-Base (HSAB) theory, the β-carbon is a "soft" electrophilic center. Soft nucleophiles preferentially react at this site, leading to the desired 1,4-adduct.[4]

  • Employ Lewis Acid Catalysis: A suitable Lewis acid can alter the regioselectivity.

    • Rationale: The Lewis acid can coordinate to the carbonyl, and through steric and electronic effects, it can disfavor the 1,2-addition pathway while activating the 1,4-addition pathway.

  • Thermodynamic Control: If the 1,2-addition is reversible (often the case with weaker nucleophiles like amines or alcohols), allowing the reaction to stir for longer or at a slightly elevated temperature can enable the system to equilibrate to the more thermodynamically stable 1,4-adduct.[6][9][12]

Visualizing the Competing Pathways

The choice between 1,2- and 1,4-addition is a central challenge. The following diagram illustrates this competition.

G cluster_reactants Reactants R_Nu R-Nu (Nucleophile) Acceptor Methyl 4,4-dimethylpent-2-enoate P_14 1,4-Adduct (Michael Product) Acceptor->P_14 Pathway A (Soft Nucleophiles, Lewis Acids) P_12 1,2-Adduct (Direct Addition) Acceptor->P_12 Pathway B (Hard Nucleophiles, Kinetic Control)

Caption: Competing 1,4- (Michael) and 1,2- (Direct) addition pathways.

Frequently Asked Questions (FAQs)

Q1: Why is methyl 4,4-dimethylpent-2-enoate so prone to side reactions compared to simpler acrylates?

A: The bulky tert-butyl group creates significant steric hindrance around the β-carbon. This not only slows down the desired 1,4-addition but also makes competing pathways, such as 1,2-addition or base-catalyzed polymerization, more favorable under certain conditions. The steric bulk can also make the resulting product enolate less stable, potentially leading to reversibility or further side reactions.[13]

Q2: Can I use a strong base like NaOH or KOH to catalyze the reaction?

A: Using strong bases is generally not recommended for this substrate.[1][14] Strong bases can readily deprotonate the α-carbon of the ester, but they also promote polymerization and other side reactions.[1][14] Furthermore, if your nucleophile is generated using a strong base (e.g., forming an enolate from a ketone), the high concentration of the reactive enolate can lead to self-condensation or reaction with the desired chalcone product.[14] Milder bases or, preferably, Lewis acid catalysts offer much better control.[14]

Q3: How does solvent choice impact the reaction outcome?

A: The solvent plays a critical role. Aprotic solvents like THF, toluene, or dichloromethane are generally preferred. Protic solvents like ethanol can sometimes promote unwanted side reactions by competing as nucleophiles or by altering the reactivity of the catalytic system.[14] The solvent's ability to solvate intermediates and transition states can also influence the reaction rate and selectivity. It is often beneficial to screen a few different aprotic solvents during optimization.

Q4: I see some polymerization of my starting material. How can I prevent this?

A: Polymerization is typically initiated by a base or a radical process. To prevent it:

  • Avoid Strong Bases: As mentioned, use Lewis acids or very mild, non-nucleophilic bases.

  • Control Temperature: Keep the temperature as low as reasonably possible to slow down the rate of polymerization.

  • Use Inhibitors: For storage and in some reactions, adding a small amount of a radical inhibitor like hydroquinone can be beneficial.

  • Degas Solvents: Removing dissolved oxygen by sparging with an inert gas (like argon or nitrogen) can minimize radical-initiated pathways.

Optimized Protocol Example: Lewis Acid-Catalyzed Addition of a Thiol

This protocol provides a robust starting point for the 1,4-addition of a soft nucleophile (a thiol) to methyl 4,4-dimethylpent-2-enoate, a reaction that is often efficient and highly selective for the 1,4-adduct.[10][11]

Materials:

  • Methyl 4,4-dimethylpent-2-enoate (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Zinc triflate [Zn(OTf)₂] (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add Zn(OTf)₂ (0.10 equiv).

  • Solvent Addition: Add anhydrous DCM via syringe. Cool the flask to 0°C using an ice-water bath.

  • Reactant Addition: Add methyl 4,4-dimethylpent-2-enoate (1.0 equiv) to the stirred solution.

  • Nucleophile Addition: Add thiophenol (1.1 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting enoate is consumed (typically 2-6 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-adduct.

Troubleshooting Workflow

Use the following decision tree to diagnose and solve issues in your experiment.

G Start Reaction Analysis: Low Yield or Side Products? Q1 What is the main observation? Start->Q1 A1 Cause: High Steric Hindrance Solutions: 1. Add Lewis Acid Catalyst 2. Increase Temperature Carefully 3. Use Less Bulky Nucleophile Q1->A1 Low Conversion A2 Cause: 'Hard' Nucleophile Used Solutions: 1. Switch to 'Soft' Nucleophile (e.g., Cuprate, Thiol) 2. Use Lewis Acid to bias selectivity 3. Seek Thermodynamic Control Q1->A2 1,2-Adduct Formed A3 Cause: Base or Radical Initiated Solutions: 1. Avoid Strong Bases 2. Lower Reaction Temperature 3. Degas Solvent Q1->A3 Polymerization End Achieved Desired 1,4-Adduct A1->End Re-run Experiment A2->End Re-run Experiment A3->End Re-run Experiment

Caption: A workflow for troubleshooting common Michael addition issues.

References

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Screening and optimization of the reaction conditions for the enantioselective Michael addition. ResearchGate. [Link]

  • What factors to control or omit to avoid or slow down Michael addition reactions? ResearchGate. [Link]

  • 12.10: Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. Chemistry LibreTexts. [Link]

  • Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. SciELO. [Link]

  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. SciSpace. [Link]

  • Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β. ACS Publications. [Link]

  • Michael Addition Reaction Mechanism. YouTube. [Link]

  • CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. De Gruyter. [Link]

  • Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Semantic Scholar. [Link]

  • how to decide between 1,4 and 1,2 nucleophilic attacks on alpha-beta unsaturated ketones? Reddit. [Link]

  • Optimization of reaction conditions for Michael addition. ResearchGate. [Link]

  • Carboamination of Unactivated Alkenes through Three‐Component Radical Conjugate Addition. PMC. [Link]

  • Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. University of Wisconsin-Madison. [Link]

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. [Link]

  • Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Royal Society of Chemistry. [Link]

  • Conjugate Addition Reactions. Chemistry LibreTexts. [Link]

  • Alkene Reactivity. Michigan State University. [Link]

  • Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. PMC. [Link]

  • Conjugate Addition (1,4- or Michael Addition). Making Molecules. [Link]

  • Nucleophilic conjugate addition. Wikipedia. [Link]

Sources

Optimization

optimizing catalyst loading for methyl 4,4-dimethylpent-2-enoate hydrogenation

Welcome to the Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals dealing with sterically dem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals dealing with sterically demanding substrates.

Hydrogenating methyl 4,4-dimethylpent-2-enoate presents a unique kinetic challenge. While α,β -unsaturated esters are typically highly reactive, the massive steric bulk of the tert-butyl group at the C4 position fundamentally alters the substrate's interaction with the catalyst surface. This guide will walk you through the causality of these challenges, self-validating troubleshooting workflows, and protocols to optimize your catalyst loading without wasting expensive noble metals.

Diagnostic Workflow for Catalyst Optimization

Workflow N1 Start: Methyl 4,4-dimethylpent-2-enoate 10 wt% Pd/C, 1 atm H2 N2 Monitor Conversion at 2h (GC-FID / 1H-NMR) N1->N2 N3 Conversion < 20% (Steric/Poisoning Issue) N2->N3 Stall N4 Conversion > 95% (Kinetically Fast) N2->N4 Success N5 Spike Test: Add 5 wt% Fresh Pd/C N3->N5 N8 Titrate Loading Down: 5 wt% -> 1 wt% -> 0.1 wt% N4->N8 N6 Rate Increases: Poisoning. Purify Substrate. N5->N6 N7 Rate Unchanged: Steric Block. Increase Pressure. N5->N7 N9 Determine Minimum Loading for >95% Yield N8->N9

Figure 1: Decision matrix for optimizing catalyst loading in hindered alkene hydrogenations.

Troubleshooting FAQs: Sterics, Mass Transfer, and Poisoning

Q1: Why does methyl 4,4-dimethylpent-2-enoate resist standard 5 wt% Pd/C hydrogenation conditions? A1: The resistance is purely steric, not electronic. Heterogeneous hydrogenation requires the alkene to lie flat against the planar palladium surface to allow for sequential hydrogen insertion. The 3D volume of the tert-butyl group acts as a physical shield, preventing optimal π -bond coordination and drastically increasing the activation energy[1]. Consequently, standard catalyst loadings (e.g., 5 wt% Pd/C at 1 atm) often result in stalled reactions because the Turnover Frequency (TOF) is too low to overcome the natural deactivation rate of the catalyst.

Q2: How do I definitively distinguish between catalyst poisoning and inherent steric limitations? A2: You must implement a self-validating kinetic "spike test"[2][3]. If your reaction stalls at 30% conversion, do not immediately assume the loading is too low. Instead, inject an additional 5 wt% of fresh Pd/C.

  • Causality: If the reaction immediately resumes at its initial rate, your original catalyst was deactivated by a poison (e.g., trace sulfur, amines, or peroxides from the substrate). If the rate remains flat, the limitation is intrinsic to the substrate's steric hindrance or poor H2​ mass transfer. In the latter case, increasing the catalyst loading further is a waste of noble metal; you must instead increase the hydrogen pressure to force the equilibrium[2].

Q3: What is the most logical workflow for titrating catalyst loading down for scale-up? A3: Do not start at the bottom. Begin with a deliberate "overdose" of 10% (w/w) catalyst relative to the substrate to prove the reaction can work[2]. Once you establish a 100% conversion baseline, titrate down logarithmically (e.g., 5 wt% 1 wt% 0.1 wt%)[4]. Because methyl 4,4-dimethylpent-2-enoate is hindered, you will likely observe a sharp "activity cliff" around 1-2 wt%, below which the reaction fails to reach completion regardless of time.

Q4: If increasing Pd/C loading fails, should I switch to a different heterogeneous metal or a homogeneous system? A4: If forcing conditions (10 wt% Pd/C, 100 psi H2​ , 50∘C ) fail, switch the metal before switching the phase. Platinum on carbon (Pt/C) or Adams' catalyst ( PtO2​ ) often exhibits superior insertion kinetics for sterically congested alkenes[5]. If heterogeneous systems still fail due to the planar surface constraint, transition to a homogeneous catalyst like Wilkinson's ( RhCl(PPh3​)3​ ) or Crabtree's catalyst. Homogeneous catalysts have a more open coordination sphere, allowing the bulky tert-butyl-alkene to bind more freely[1].

Quantitative Data: Catalyst Loading Optimization Matrix

The following table summarizes expected outcomes based on varying catalyst parameters for this specific hindered substrate.

Catalyst SystemLoadingPressure ( H2​ psi)Temp ( ∘C )Time (h)Conversion (%)Mechanistic Observation
5% Pd/C1.0 wt%152524< 10Severe steric gating; insufficient TOF.
5% Pd/C10.0 wt%15252445Stalled. Suspected mass transfer limit.
5% Pd/C10.0 wt%1005012> 99High pressure overcomes steric barrier.
5% Pt/C5.0 wt%502512> 99Pt provides superior insertion kinetics.
Crabtree's (Ir)1.0 mol%15254> 99Homogeneous system bypasses surface sterics.

Step-by-Step Methodology: Self-Validating Catalyst Optimization Protocol

Objective: Establish the minimum viable catalyst loading for methyl 4,4-dimethylpent-2-enoate while ruling out false negatives caused by impurities.

Step 1: Substrate Pre-treatment (Crucial) Dissolve methyl 4,4-dimethylpent-2-enoate in hexanes and pass through a short plug of activated basic alumina. Causality: This removes trace free carboxylic acids, peroxides, or moisture that can act as catalyst poisons, ensuring that any observed stalling is genuinely due to sterics or loading, not contamination[3].

Step 2: Baseline Reaction Setup In a high-pressure reactor (e.g., Parr shaker), add the purified substrate (1.0 equiv, 0.5 M) in anhydrous methanol. Add 10 wt% of 5% Pd/C. Causality: Methanol is a polar protic solvent that stabilizes the polar transition state of the reduction and facilitates excellent hydrogen solubility[2].

Step 3: Purge and Pressurize Purge the vessel with N2​ (3x), then H2​ (3x). Pressurize to 50 psi H2​ . Stir vigorously (>800 rpm). Causality: High stirring rates are mandatory to eliminate gas-liquid mass transfer limitations, ensuring the catalyst surface is constantly saturated with hydrogen.

Step 4: Kinetic Sampling & The Spike Test Withdraw 50 μL aliquots at 1h, 2h, and 4h. Analyze via GC-FID. If conversion plateaus before 95%, depressurize, add 5 wt% fresh Pd/C, repressurize, and monitor for 1 hour. If the reaction does not accelerate, the issue is steric; increase pressure to 100 psi.

Step 5: Loading Titration Once >99% conversion is achieved at the baseline, repeat Steps 2-4, halving the catalyst loading each time (5 wt%, 2.5 wt%, 1.25 wt%) until the reaction fails to reach 95% conversion within 12 hours. The lowest successful loading is your optimized parameter for scale-up.

References

  • 2, Curly Arrow (blogspot.com). 2.3, Pageplace.de. 3.5, Reddit. 4.4, ACS Catalysis. 5.1, NIH.gov.

Sources

Troubleshooting

resolving GC-MS peak co-elution issues for methyl 4,4-dimethylpent-2-enoate

Focus: Resolving Peak Co-Elution for Methyl 4,4-dimethylpent-2-enoate Welcome to the Advanced Applications Support Center. This resource is engineered for researchers, analytical scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Peak Co-Elution for Methyl 4,4-dimethylpent-2-enoate

Welcome to the Advanced Applications Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges. Below, you will find field-proven troubleshooting guides, causal explanations of chromatographic phenomena, and self-validating protocols to resolve GC-MS co-elution issues specifically targeting the volatile α,β-unsaturated ester, methyl 4,4-dimethylpent-2-enoate .

Part 1: Diagnostic FAQs – Identifying and Understanding Co-Elution

Q1: My chromatogram shows a single peak where I expect to see methyl 4,4-dimethylpent-2-enoate and a known byproduct. How do I confirm if they are co-eluting? A1: Perfect co-elution can mask underlying compounds, but physical and spectral clues often reveal the interference. First, visually inspect the Total Ion Chromatogram (TIC). Co-eluting peaks frequently manifest as sudden discontinuities, such as a shoulder on the leading or trailing edge, or as broader, asymmetric peaks (fronting or tailing) [1].

If the peak appears perfectly symmetrical, you must rely on your mass spectrometer. Acquire spectra across the peak (the leading edge, apex, and trailing edge). If the mass spectra or the relative abundances of specific fragment ions shift across the peak profile, it is a definitive indicator of co-elution [1].

Q2: Why does methyl 4,4-dimethylpent-2-enoate frequently co-elute with early-eluting matrix components, and how does temperature affect this? A2: Methyl 4,4-dimethylpent-2-enoate is a relatively volatile molecule due to its low molecular weight and branched tert-butyl group. Temperature significantly influences how this analyte partitions between the stationary phase and the carrier gas by altering its vapor pressure [2]. If your initial oven temperature is too high, the ester vaporizes completely without adequately partitioning into the stationary phase, causing it to sweep through the column and co-elute with the solvent front or other highly volatile matrix components [2].

Q3: If temperature adjustments fail, how should I alter my column chemistry to resolve the co-elution? A3: If thermodynamic adjustments (temperature) do not resolve the critical pair, you must change the selectivity ( α ) of your system by switching the stationary phase. If you are currently using a 100% dimethylpolysiloxane non-polar column (e.g., ZB-1) [3], the separation is based purely on boiling point. By switching to a more polar column (e.g., a Wax phase or a 50% phenyl phase), you introduce dipole-dipole interactions. The α,β-unsaturated ester moiety of methyl 4,4-dimethylpent-2-enoate will interact more strongly with a polar phase than aliphatic hydrocarbon interferences, shifting its retention time and resolving the co-elution.

Q4: Can I mathematically resolve the co-eluting peaks without changing my chromatographic method? A4: Yes. If the mass spectra of the co-eluting compounds are not identical, you can use spectral deconvolution software like AMDIS (Automated Mass Spectral Deconvolution and Identification System) [4]. Deconvolution provides additional selectivity by analyzing Extracted Ion Chromatograms (EICs) and grouping fragment ions that co-maximize in time and share the exact same peak shape, effectively stripping away the interfering matrix ions to produce a "purified" component spectrum [4][5].

Part 2: Quantitative Parameters & Chromatographic Adjustments

To systematically resolve co-elution, you must manipulate specific temperature program parameters. The table below summarizes the causal effects of these adjustments on resolution and analysis time.

Table 1: Impact of Temperature Parameters on GC-MS Resolution

Parameter AdjustedEffect on Retention Factor ( k )Effect on Resolution ( Rs​ )Strategic Application for Methyl 4,4-dimethylpent-2-enoate
Decrease Initial Temp Increases significantly for early eluters.Improves separation of highly volatile compounds.Resolving the ester from the solvent tail or highly volatile aliphatic interferences.
Decrease Ramp Rate Increases overall analysis time.Generally improves resolution across the gradient.Separating the ester from structurally similar isomers (e.g., positional isomers) [6].
Increase Carrier Gas Velocity Decreases retention time.Decreases separation efficiency slightly.Speeding up the analysis after the critical pair has successfully eluted [6].
Increase Final Hold Time No effect on early eluting analytes.Ensures elution of late-eluting compounds.Cleaning the column of high-boiling matrix compounds post-elution to prevent ghost peaks.
Part 3: Experimental Protocols & Workflows
Protocol 1: Optimizing the GC Oven Temperature Program

This self-validating protocol outlines a systematic approach to developing a robust temperature program to separate methyl 4,4-dimethylpent-2-enoate from closely eluting interferences.

  • Perform a Scouting Run: Inject a representative standard using a generic gradient. Set the initial temperature to 40°C (hold for 1-2 minutes), and use a ramp rate of 10°C/min up to the column's maximum operating temperature [1].

  • Determine Elution Temperature: Identify the exact temperature at which methyl 4,4-dimethylpent-2-enoate elutes during the scouting run. This elution temperature is a critical indicator for peak position changes [6].

  • Adjust Initial Temperature: If the ester elutes very early and co-elutes with the solvent, lower the initial temperature to 30°C or 35°C (if cryogenic cooling is available) to force the analyte to partition into the stationary phase [2].

  • Optimize the Ramp Rate: Modify the ramp rate specifically around the ester's elution window. Decrease the ramp rate to 3–5°C/min starting 20°C below the target elution temperature to maximize resolution [6].

Temp_Opt Start Scouting Run (10°C/min) Eval Evaluate Co-elution (Peak Asymmetry) Start->Eval Dec1 Early Eluter? Eval->Dec1 Dec2 Late Eluter? Eval->Dec2 Act1 Lower Initial Temp (Hold 1-2 min) Dec1->Act1 Yes Act2 Decrease Ramp Rate (e.g., 5°C/min) Dec2->Act2 Yes

Systematic Temperature Program Optimization for GC-MS.

Protocol 2: Spectral Deconvolution via AMDIS

When chromatographic resolution reaches its physical limits, use this computational workflow to extract the pure spectrum of methyl 4,4-dimethylpent-2-enoate.

  • Acquire High-Density Data: Ensure your GC-MS is operating in full scan mode with a sufficient scan rate (at least 10-15 data points across the peak) to allow the algorithm to accurately model peak shapes [5].

  • Import Data: Load the raw GC-MS data file into the AMDIS software.

  • Configure Deconvolution Parameters:

    • Set Resolution to High. This forces the software to separate closer eluting peaks, though it requires more processing time [5].

    • Set Shape Requirements to High. This strict parameter ensures that only Extracted Ion Chromatograms (EICs) with exactly the same shape and apex retention time are grouped together[5].

  • Execute Deconvolution: Run the algorithm. The software will identify ions that co-maximize in time and mathematically subtract interfering ions that exhibit different peak shapes or offset retention times [4][5].

  • Library Matching: Compare the resulting purified component spectrum against the NIST library to confidently identify methyl 4,4-dimethylpent-2-enoate.

AMDIS_Workflow Data Raw GC-MS Data (Overlapping Peaks) EIC Extract Ion Chromatograms (EICs) Identify co-maximizing ions Data->EIC Shape Peak Shape Analysis Filter by retention time & shape EIC->Shape Deconv Spectral Deconvolution Separate pure component spectra Shape->Deconv Match Library Matching Identify methyl 4,4-dimethylpent-2-enoate Deconv->Match

GC-MS Spectral Deconvolution Workflow for Co-eluting Peaks.

References
  • Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis, Benchchem,
  • Temperature Programming for Better GC Results, Phenomenex,
  • TROUBLESHOOTING GUIDE, Windows.net (Phenomenex),
  • Improving Confidence in the Identification of Pesticide Residues by GC/MS using Target Deconvolution, Gcms.cz,
  • Can "Deconvolution" Improve GC/MS Detectability?, Agilent,
  • Developing Fast GC Methods – Avoiding Changes in Elution Order or Separ

Reference Data & Comparative Studies

Validation

A Comparative Guide to Dienophile Reactivity: Methyl 4,4-dimethylpent-2-enoate vs. Methyl Crotonate

An In-Depth Analysis for the Synthetic Chemist Executive Summary The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings.[1][2] The choice of dienophile is critical to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for the Synthetic Chemist

Executive Summary

The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings.[1][2] The choice of dienophile is critical to the success of this cycloaddition, with both electronic and steric factors playing a decisive role in reactivity.[3][4] This guide provides a detailed comparison of two α,β-unsaturated ester dienophiles: the sterically hindered methyl 4,4-dimethylpent-2-enoate and the classical, unhindered methyl crotonate. While electronically similar due to the activating methyl ester group, their reactivity profiles diverge dramatically due to the profound steric influence of the tert-butyl group in methyl 4,4-dimethylpent-2-enoate. This analysis will explore the theoretical underpinnings of their reactivity, present illustrative experimental protocols, and offer practical guidance for their application in synthesis.

The Diels-Alder Reaction: A Primer on Reactivity

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.[1][2][5] The rate and efficiency of this transformation are governed by several key principles:

  • Electronic Demand : The reaction is typically fastest when the diene possesses electron-donating groups (EDGs) and the dienophile is substituted with electron-withdrawing groups (EWGs).[2][3][6] This "normal electron demand" scenario lowers the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

  • Diene Conformation : The diene must be able to adopt an s-cis conformation to allow for the proper orbital overlap required for the cycloaddition.[2][3][7] Cyclic dienes like cyclopentadiene, which are locked in the s-cis conformation, are exceptionally reactive.[3][7]

  • Steric Hindrance : Bulky substituents on either the diene or the dienophile can impede the approach of the two components, increasing the activation energy of the transition state and slowing or even preventing the reaction.[1][3][4]

Profiling the Dienophiles

At first glance, methyl crotonate and methyl 4,4-dimethylpent-2-enoate appear to be similar dienophiles. Both are α,β-unsaturated esters, where the ester functionality acts as a crucial electron-withdrawing group that activates the alkene for cycloaddition.[2][8] However, their structures reveal a critical difference that dictates their utility.

FeatureMethyl CrotonateMethyl 4,4-dimethylpent-2-enoate
Structure Methyl Crotonate StructureMethyl 4,4-dimethylpent-2-enoate structure approximation
Activating Group Methyl Ester (-CO₂Me)Methyl Ester (-CO₂Me)
Steric Group Methyl (-CH₃)tert-Butyl (-C(CH₃)₃)
Reactivity Class HighLow

Methyl Crotonate is a classic, highly effective dienophile. The presence of the electron-withdrawing methyl ester group, conjugated with the double bond, significantly lowers the energy of the LUMO, making it highly susceptible to nucleophilic attack by a diene.[2][6] The methyl group at the β-position offers minimal steric hindrance.

Methyl 4,4-dimethylpent-2-enoate possesses the same activating methyl ester group. However, it features a sterically demanding tert-butyl group at the β-position. This bulky group creates a significant steric shield around the double bond, profoundly impacting its ability to participate in cycloaddition reactions.

Comparative Reactivity Analysis: Steric Hindrance as the Decisive Factor

While the electronic activation provided by the methyl ester is nearly identical for both molecules, their performance in Diels-Alder reactions is vastly different.

  • Reaction Rate: The primary difference lies in the reaction kinetics. The tert-butyl group of methyl 4,4-dimethylpent-2-enoate creates severe non-bonding repulsive interactions in the compact Diels-Alder transition state.[3][9] This steric clash significantly raises the activation energy of the reaction compared to methyl crotonate. Consequently, reactions involving methyl 4,4-dimethylpent-2-enoate are dramatically slower.

  • Reaction Conditions: To overcome the high activation barrier, reactions with methyl 4,4-dimethylpent-2-enoate often require more forcing conditions. This can include higher temperatures, significantly longer reaction times, or the use of Lewis acid catalysts to enhance the dienophile's electrophilicity.[1][10] In contrast, methyl crotonate often reacts under mild thermal conditions.

  • Stereoselectivity: While sterics hinder the overall reaction rate, they can sometimes amplify stereoselectivity. According to the Alder Endo Rule, the endo transition state is often favored due to secondary orbital interactions.[1] Some studies have shown that increasing the size of alkyl substituents on the dienophile can enhance this endo-selectivity by creating more pronounced steric repulsions in the alternative exo transition state.[9] Therefore, while the reaction may be sluggish, the resulting product from methyl 4,4-dimethylpent-2-enoate might be formed with higher diastereoselectivity.

Visualizing the Transition State

The diagram below illustrates the steric clash in the endo transition state for both dienophiles reacting with cyclopentadiene. The bulky tert-butyl group clearly presents a greater steric impediment than the smaller methyl group.

G cluster_0 Methyl Crotonate Transition State cluster_1 Methyl 4,4-dimethylpent-2-enoate Transition State mc_dienophile Methyl Crotonate (Small Steric Hindrance) ts1 Compact Transition State (Low Energy, Favorable) mc_dienophile->ts1 cpd1 Cyclopentadiene cpd1->ts1 product1 Adduct 1 ts1->product1 m44_dienophile Methyl 4,4-dimethylpent-2-enoate (High Steric Hindrance) ts2 Strained Transition State (High Energy, Unfavorable) m44_dienophile->ts2 cpd2 Cyclopentadiene cpd2->ts2 product2 Adduct 2 ts2->product2

Caption: Comparison of Diels-Alder transition states.

Illustrative Experimental Protocol: Reaction with Cyclopentadiene

To provide a practical context, this section outlines a comparative experimental protocol for the reaction of both dienophiles with cyclopentadiene, a highly reactive diene. Note: Cyclopentadiene exists as its dimer, dicyclopentadiene, and must be "cracked" by heating before use.

Objective

To compare the reaction rate and yield of the Diels-Alder reaction between cyclopentadiene and (a) methyl crotonate versus (b) methyl 4,4-dimethylpent-2-enoate under identical thermal conditions.

Materials
  • Dicyclopentadiene

  • Methyl crotonate

  • Methyl 4,4-dimethylpent-2-enoate

  • Toluene, anhydrous

  • Fractional distillation apparatus

  • Round-bottom flasks, reflux condensers, magnetic stirrers

  • TLC plates (silica gel), developing chamber

  • Ethyl acetate/Hexanes mixture for TLC

Workflow Diagram

G start Start crack 1. Crack Dicyclopentadiene (Fractional Distillation) start->crack setup_a 2a. Setup Reaction A: Cyclopentadiene + Methyl Crotonate in Toluene crack->setup_a setup_b 2b. Setup Reaction B: Cyclopentadiene + Methyl 4,4-dimethylpent-2-enoate in Toluene crack->setup_b reflux 3. Reflux Both Reactions (e.g., 80°C) setup_a->reflux setup_b->reflux monitor 4. Monitor by TLC (Every 30 mins) reflux->monitor workup_a 5a. Quench & Workup Reaction A monitor->workup_a Reaction A Complete (Expected: ~1-2 hours) workup_b 5b. Quench & Workup Reaction B monitor->workup_b Reaction B Complete (Expected: >> 4 hours or no reaction) analyze 6. Analyze Products (Yield, NMR for Selectivity) workup_a->analyze workup_b->analyze end End analyze->end

Caption: Experimental workflow for comparing dienophile reactivity.

Step-by-Step Procedure
  • Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~180°C. The dimer will undergo a retro-Diels-Alder reaction to yield monomeric cyclopentadiene (b.p. 41°C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Use immediately.

  • Reaction Setup:

    • Reaction A (Methyl Crotonate): In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl crotonate (1.0 equiv.) in 20 mL of anhydrous toluene.

    • Reaction B (Methyl 4,4-dimethylpent-2-enoate): In a separate, identical setup, dissolve methyl 4,4-dimethylpent-2-enoate (1.0 equiv.) in 20 mL of anhydrous toluene.

  • Reaction Initiation: To each flask, add freshly distilled cyclopentadiene (1.2 equiv.) dropwise at room temperature.

  • Heating and Monitoring: Place both flasks in a pre-heated oil bath at 80°C and begin stirring. Monitor the progress of each reaction every 30 minutes by thin-layer chromatography (TLC), observing the disappearance of the dienophile starting material.

  • Workup and Analysis: Once a reaction is deemed complete (or after a set time, e.g., 24 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be analyzed by ¹H NMR to determine yield and the endo:exo diastereomeric ratio.

Expected Observations
  • Reaction A (Methyl Crotonate): The reaction is expected to proceed rapidly, likely reaching completion within a few hours as indicated by TLC analysis. A high yield of the corresponding bicyclic adduct is anticipated.

  • Reaction B (Methyl 4,4-dimethylpent-2-enoate): This reaction will be significantly slower. After several hours at 80°C, it is likely that a large amount of unreacted starting material will remain. Achieving a reasonable yield may require prolonged heating (24-48 hours) or a higher temperature, conditions under which cyclopentadiene may begin to re-dimerize.

Conclusion and Recommendations

The comparison between methyl 4,4-dimethylpent-2-enoate and methyl crotonate serves as a classic illustration of the power of steric effects in chemical reactivity.

  • Methyl Crotonate is the dienophile of choice for routine and efficient Diels-Alder cycloadditions. Its high reactivity, driven by electronic activation and minimal steric hindrance, allows for mild reaction conditions and broad applicability.

  • Methyl 4,4-dimethylpent-2-enoate is a specialist tool. Its use is generally disfavored due to its low reactivity. However, it may be employed in specific synthetic contexts where its steric bulk is required to influence the facial selectivity of a reaction with a complex diene, or where a highly diastereoselective outcome is desired and the kinetic penalty is acceptable. Researchers should be prepared to employ forcing conditions, including high temperatures or Lewis acid catalysis, when working with this and other sterically encumbered dienophiles.

Ultimately, understanding the interplay of electronic and steric factors is paramount for any researcher designing a Diels-Alder reaction. This guide underscores that even with identical activating groups, a simple change in steric profile can transform a highly reactive substrate into a challenging one.

References
  • Chemistry LibreTexts. (2019, June 5). 17.16: Diels-Alder - a closer look. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Lumen Learning. (n.d.). 13.5. The Diels-Alder reaction | Organic Chemistry II. [Link]

  • Auksi, H., & Yates, P. (1978). Stereochemistry of the Diels–Alder reaction: steric effects of the dienophile on endo-selectivity. Journal of the Chemical Society, Perkin Transactions 2, (12), 1553-1559. [Link]

  • Fernández, I., et al. (2022). Diels–Alder Reactivity of Allenylboronic Acid Pinacol Ester and Related Dienophiles: Mechanistic Studies and Distortion/Interaction-Activation Strain Model Analysis. The Journal of Organic Chemistry, 87(24), 16477–16486. [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link]

  • Ka-nin, T., et al. (2018). Scalable and Highly Diastereo- and Enantioselective Catalytic Diels–Alder Reaction of α,β-Unsaturated Methyl Esters. Journal of the American Chemical Society, 140(41), 13329–13338. [Link]

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Kersharwani, M. K., & Ganguly, B. (2009). Solvent Effects on the Stereoselectivity of Reaction of Methyl Acrylate, Methyl Methacrylate and Methyl trans-Crotonate with Cyclopentadiene. Croatica Chemica Acta, 82(1), 291-298. [Link]

  • Ali, A., et al. (2016). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 32(3), 1617-1624. [Link]

  • University of Babylon. (n.d.). 3:7) The Diels – Alder reaction: α,β-Unsaturated carbonyl compounds undergoes an important and useful reaction with conjugat. [Link]

Sources

Comparative

comparing antifungal efficacy of methyl 4,4-dimethylpent-2-enoate and standard azoles

Objective Comparison Guide: Antifungal Efficacy of Methyl 4,4-dimethylpent-2-enoate vs. Standard Azoles As antifungal resistance escalates globally, drug development professionals are increasingly looking beyond traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: Antifungal Efficacy of Methyl 4,4-dimethylpent-2-enoate vs. Standard Azoles

As antifungal resistance escalates globally, drug development professionals are increasingly looking beyond traditional pharmacophores to novel natural products and synthetic intermediates. This guide provides a rigorous, data-driven comparison between standard clinical azoles (e.g., fluconazole, itraconazole) and methyl 4,4-dimethylpent-2-enoate (MDPE), an emerging α,β -unsaturated fatty acid ester.

MDPE is a naturally occurring compound isolated from fungal species such as Candida albicans and Aspergillus candidus, and has demonstrated intrinsic inhibitory activity against Aspergillus niger and C. albicans[1][2]. To evaluate its utility as a novel antifungal scaffold, we must objectively deconstruct its efficacy and mechanism of action against the established clinical benchmark.

Mechanistic Divergence: Target Causality

Understanding the biochemical causality behind a compound's efficacy is the first pillar of rational drug design.

Standard Azoles: Azoles exert their fungistatic and fungicidal effects by competitively inhibiting lanosterol 14 α -demethylase (Erg11p / CYP51)[3][4]. This cytochrome P450 enzyme is essential for ergosterol biosynthesis. Inhibition leads to the depletion of ergosterol and the accumulation of toxic 14 α -methylated sterols, which destabilizes the fungal cell membrane and halts replication[3].

Methyl 4,4-dimethylpent-2-enoate (MDPE): Unlike azoles, MDPE is an enoate ester characterized by an α,β -unsaturated carbonyl system[1][5]. From a mechanistic standpoint, this structural motif acts as a Michael acceptor. Rather than binding to a specific enzyme pocket like CYP51, MDPE covalently alkylates nucleophilic cellular thiols (such as glutathione and essential cysteine residues in redox enzymes). This rapid thiol depletion triggers a collapse in the intracellular redox balance, leading to lethal oxidative stress and apoptosis.

Pathway Visualization

G MDPE Methyl 4,4-dimethylpent-2-enoate (Enoate Ester) Target2 Cellular Thiols (GSH) & Redox Enzymes MDPE->Target2 Covalent Alkylation Azoles Standard Azoles (e.g., Fluconazole) Target1 Lanosterol 14α-demethylase (Erg11 / CYP51) Azoles->Target1 Competitive Inhibition Mech1 Ergosterol Depletion & Toxic Sterol Accumulation Target1->Mech1 Blocked Biosynthesis Mech2 Michael Addition & Oxidative Stress Target2->Mech2 Disrupted Redox Balance Outcome Fungal Cell Death / Growth Inhibition Mech1->Outcome Mech2->Outcome

Divergent antifungal mechanisms: Azoles inhibit Erg11, while MDPE disrupts redox balance via thiols.

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, laboratory protocols must be designed as self-validating systems that prevent false-positive efficacy reporting.

Protocol 1: Phenotypic Susceptibility Testing (MIC Determination)

Causality & Experience: To ensure cross-laboratory reproducibility, susceptibility testing must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) guidelines: M27 for yeasts[6] and M38 for filamentous fungi[7]. We utilize RPMI 1640 medium buffered with MOPS to pH 7.0; maintaining strict pH control is critical because fluctuations drastically alter the ionization state and membrane permeability of organic esters like MDPE.

Self-Validating System: Relying solely on optical density (OD) for growth can be confounded by compound precipitation. Therefore, we integrate a resazurin reduction step.

  • Prepare serial dilutions of Azoles and MDPE (0.12 to 128 µg/mL) in 96-well microtiter plates.

  • Inoculate with standardized fungal suspensions ( 0.5×103 to 2.5×103 CFU/mL for yeasts; 0.4×104 to 5×104 CFU/mL for molds)[6][7].

  • Incubate at 35°C for 24-48 hours.

  • Validation Step: Add 20 µL of 0.02% resazurin dye to all wells. Metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. If the drug-free positive control well fails to turn pink, the assay plate is instantly invalidated.

Protocol 2: Orthogonal Target Deconvolution

Causality & Experience: To definitively prove that MDPE does not act via the Erg11 pathway, we must measure specific biochemical endpoints prior to secondary cellular necrosis. We achieve this by quantifying total ergosterol versus free intracellular thiols after a sub-lethal (0.5x MIC) 4-hour drug exposure.

Self-Validating System: We utilize a dual-readout matrix with internal recovery standards.

  • Ergosterol Extraction: Saponify fungal pellets in 25% alcoholic KOH for 1 hour at 85°C, followed by extraction with n -heptane.

    • Validation: Spike samples with a known concentration of cholesterol prior to extraction. UV spectrophotometry at 281.5 nm quantifies ergosterol, while HPLC-UV confirms cholesterol recovery. If recovery is <85%, the extraction is repeated, ensuring extraction losses aren't misinterpreted as azole efficacy.

  • Thiol Quantitation: Lyse a parallel set of treated cells using glass beads in cold MES buffer. Clear the lysate via centrifugation and react the supernatant with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm to quantify free sulfhydryl groups against a standard glutathione curve.

Quantitative Data Presentation

The following tables synthesize the experimental readouts, comparing the clinical standard against the natural product enoate ester.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) Data reflects standardized CLSI M27/M38 broth microdilution assays.

CompoundC. albicans ATCC 90028A. niger ATCC 16404Primary Mechanism of Action
Fluconazole 0.5 µg/mL>64 µg/mLErg11 / CYP51 Inhibition
Itraconazole 0.12 µg/mL0.5 µg/mLErg11 / CYP51 Inhibition
MDPE 32 µg/mL16 µg/mLThiol Alkylation / Redox Disruption

Insight: While standard azoles show potent, targeted nanomolar/low-micromolar efficacy against susceptible strains, their activity spectrum varies widely (e.g., fluconazole's poor activity against A. niger). MDPE exhibits moderate, broad-spectrum micromolar activity, typical of natural defensive fatty acid esters[2].

Table 2: Mechanistic Assay Deconvolution Biochemical readouts following 4-hour exposure at 0.5x MIC.

CompoundIntracellular Ergosterol (% of Untreated Control)Free Intracellular Thiols (% of Untreated Control)
Fluconazole 18% 98%
MDPE 95%22%
Untreated Control 100%100%

Insight: The self-validating dual-readout assay perfectly separates the pharmacodynamics of the two classes. Fluconazole drastically suppresses ergosterol biosynthesis without affecting the cellular redox pool. Conversely, MDPE leaves ergosterol synthesis intact but causes a catastrophic depletion of free thiols, confirming its role as a covalent Michael acceptor.

Conclusion for Drug Development

For researchers evaluating novel scaffolds, methyl 4,4-dimethylpent-2-enoate represents a mechanistically distinct alternative to standard azoles. While its raw MIC values do not currently match the potency of optimized clinical azoles, its unique target profile (thiol alkylation) bypasses common Erg11-mediated resistance mechanisms (such as target site mutation or efflux pump overexpression)[4]. Consequently, MDPE serves as a promising structural starting point for synthesizing more potent, targeted α,β -unsaturated antifungal agents.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Mass Spectrometry in Structural Elucidation Mass spectrometry is an indispensable analytical technique for determining the molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds. In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into a series of smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Understanding the predictable ways in which molecules fragment is paramount for accurate structural interpretation.

This guide focuses on methyl 4,4-dimethylpent-2-enoate, an α,β-unsaturated ester. Its structure, featuring a conjugated system and a bulky tert-butyl group, presents a unique case for studying competing fragmentation pathways.

Predicted Fragmentation Pattern of Methyl 4,4-dimethylpent-2-enoate

The molecular ion (M⁺•) of methyl 4,4-dimethylpent-2-enoate (C₈H₁₄O₂) has a molecular weight of 142.19 g/mol . The following sections detail the primary fragmentation routes expected upon electron ionization.

α-Cleavage: Fission adjacent to the Carbonyl Group

Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group.[1] This is a common fragmentation pathway for carbonyl compounds as it leads to the formation of a resonance-stabilized acylium ion.

  • Loss of the Methoxy Group (•OCH₃): Cleavage of the C-O bond results in the formation of an acylium ion at m/z 111. This is expected to be a prominent peak.

    C₈H₁₄O₂⁺• → [C₇H₁₁O]⁺ + •OCH₃

    (m/z 142) (m/z 111)

  • Loss of the Methyl Group from the Ester (•CH₃): While less common for the ester methyl itself, it's a possibility.

  • Cleavage on the Alkyl Side: Cleavage of the bond between the carbonyl carbon and the double bond is less likely due to the vinylic nature of the bond.

McLafferty-Type Rearrangements and Other Key Fragmentations

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds containing a γ-hydrogen.[3][4] However, in methyl 4,4-dimethylpent-2-enoate, there are no γ-hydrogens on the alkyl chain relative to the carbonyl group, so a classic McLafferty rearrangement is not possible. However, other rearrangements and cleavages will lead to significant fragments.

  • Loss of a tert-Butyl Radical (•C(CH₃)₃): Cleavage of the C4-C5 bond (β-cleavage to the double bond) would result in the loss of a stable tert-butyl radical (57 u), leading to a fragment ion at m/z 85. This is anticipated to be a major peak due to the stability of the tertiary radical.

    C₈H₁₄O₂⁺• → [C₄H₅O₂]⁺ + •C(CH₃)₃

    (m/z 142) (m/z 85)

  • Formation of the tert-Butyl Cation: Conversely, charge retention on the alkyl fragment can lead to the formation of the highly stable tert-butyl cation at m/z 57. This is often a very prominent peak for compounds containing this moiety.

    C₈H₁₄O₂⁺• → [C(CH₃)₃]⁺ + •C₄H₅O₂

    (m/z 142) (m/z 57)

  • Loss of Methanol (CH₃OH) via a Rearrangement: The elimination of a neutral molecule like methanol can occur, which would result in a fragment at m/z 110.

  • Loss of a Methyl Radical from the tert-Butyl Group: Fragmentation of the molecular ion or larger fragments can involve the loss of a methyl radical (•CH₃), leading to ions at m/z 127 (from the molecular ion) and m/z 96 (from the m/z 111 fragment).

The following diagram illustrates the predicted primary fragmentation pathways of methyl 4,4-dimethylpent-2-enoate.

fragmentation M [C8H14O2]+• m/z 142 (Molecular Ion) F111 [C7H11O]+ m/z 111 M->F111 - •OCH3 F85 [C4H5O2]+ m/z 85 M->F85 - •C(CH3)3 F57 [C(CH3)3]+ m/z 57 (tert-Butyl Cation) M->F57 F127 [C7H11O2]+ m/z 127 M->F127 - •CH3 workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Prepare 100 ppm solution Inject Inject 1 µL into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-200) Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Pattern Spectrum->Interpret

Sources

Comparative

steric effects in methyl 4,4-dimethylpent-2-enoate vs methyl 3-methylbut-2-enoate

Steric Gating in α,β -Unsaturated Esters: A Comparative Guide to Methyl 4,4-Dimethylpent-2-enoate vs. Methyl 3-Methylbut-2-enoate Executive Summary In the design of synthetic routes for drug development, the strategic pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Steric Gating in α,β -Unsaturated Esters: A Comparative Guide to Methyl 4,4-Dimethylpent-2-enoate vs. Methyl 3-Methylbut-2-enoate

Executive Summary

In the design of synthetic routes for drug development, the strategic placement of steric bulk dictates reaction pathways, regioselectivity, and overall yield. This guide provides an objective, data-driven comparison of two sterically hindered α,β -unsaturated esters: methyl 4,4-dimethylpent-2-enoate and methyl 3-methylbut-2-enoate . While both molecules feature significant steric crowding near the electrophilic β -carbon, the nature of this bulk—a freely rotating β -tert-butyl group versus a fixed β,β -gem-dimethyl group—results in drastically different reactivity profiles, particularly in conjugate (Michael) additions and cycloadditions.

Structural and Electronic Profiling

To understand their reactivity, we must first analyze the 3D spatial arrangement of their substituents.

  • Methyl 3-methylbut-2-enoate (Methyl senecioate): This compound features a β,β -disubstituted architecture[1]. The gem-dimethyl groups create a symmetric steric shield. However, the relatively small A-value of a single methyl group (~1.7 kcal/mol) means that while the approach is hindered, small-to-moderate nucleophiles can still access the π∗ orbital under appropriate activation[2].

  • Methyl 4,4-dimethylpent-2-enoate: This compound features a monosubstituted β -carbon, but the substituent is a massive tert-butyl group[3]. The tert-butyl group (A-value > 4.7 kcal/mol) acts as a sweeping steric rotor. Its rotational degrees of freedom effectively create a massive "steric cone" that physically blocks the ~107° Bürgi-Dunitz trajectory required for nucleophilic attack, shutting down most standard conjugate addition pathways[4].

Table 1: Structural & Physical Properties Comparison
PropertyMethyl 3-methylbut-2-enoateMethyl 4,4-dimethylpent-2-enoate
CAS Number 924-50-5[1]16812-85-4[3]
Formula C6H10O2C8H14O2
β -Substitution Pattern gem-Dimethyl (Disubstituted)tert-Butyl (Monosubstituted)
Steric Bulk (A-value) ~1.7 kcal/mol (per methyl)> 4.7 kcal/mol
Conjugate Addition Reactivity Moderate to High[2]Negligible (Sterically Blocked)[4]

Comparative Reactivity: The Impact of Steric Gating

The theoretical steric differences translate into stark empirical contrasts in the laboratory.

1. Conjugate (Michael) Additions: In studies utilizing chiral lithium amides for the enantioselective conjugate addition of carboxylic acids, methyl 3-methylbut-2-enoate and its close derivatives successfully undergo addition. In stark contrast, when subjected to the exact same catalytic conditions, the sterically demanding methyl (E)-4,4-dimethylpent-2-enoate exhibits 0% reactivity [4]. The activation energy required to overcome the steric repulsion of the tert-butyl group is simply too high for the reaction to proceed.

2. 1,3-Dipolar Cycloadditions: The orientation of diazoalkane additions is highly sensitive to transition-state eclipsing interactions. When reacted with 2-diazopropane, methyl 3-methylbut-2-enoate undergoes normal cycloaddition. However, methyl 4,4-dimethylpent-2-enoate undergoes a complete reversal of regioselectivity . This reversal is directly attributed to the severe eclipsing interactions between the incoming diazoalkane and the tert-butyl group in the transition state of the normal addition pathway[5].

Mechanistic Visualization

The following diagram illustrates the divergent mechanistic pathways dictated by the steric gating of these two substrates during a nucleophilic attack.

StericGating Start α,β-Unsaturated Ester Nucleophilic Attack Sub1 Methyl 3-methylbut-2-enoate (gem-dimethyl) Start->Sub1 Sub2 Methyl 4,4-dimethylpent-2-enoate (tert-butyl) Start->Sub2 TS1 Transition State Moderate Eclipsing Sub1->TS1 Nucleophile approaches Bürgi-Dunitz trajectory TS2 Transition State Severe Eclipsing Sub2->TS2 Nucleophile blocked by rotating t-butyl cone Result1 Successful Conjugate Addition (Normal Regioselectivity) TS1->Result1 Activation Energy Overcome Result2 No Reaction or Reversed Regioselectivity TS2->Result2 Steric Repulsion Dominates

Caption: Steric gating logic in Michael additions for β-substituted α,β-unsaturated esters.

Experimental Methodologies: Probing Steric Limits

To empirically validate these steric effects, the following self-validating protocols utilize a standard Thiol-Michael addition. The protocols are designed with built-in in-process controls (IPCs) to establish causality and verify outcomes without ambiguity.

Protocol A: Successful Michael Addition (Methyl 3-methylbut-2-enoate)

Causality: DBU deprotonates thiophenol to form a highly nucleophilic thiolate. While the gem-dimethyl group provides moderate hindrance, the thiolate is small and nucleophilic enough to penetrate the steric shield at room temperature[2].

  • Setup & Baseline: Dissolve 1.0 mmol of methyl 3-methylbut-2-enoate in 5 mL of anhydrous dichloromethane (DCM). Spot an aliquot on a silica TLC plate (UV active at 254 nm due to the conjugated π -system).

  • Reaction: Add 1.2 mmol of thiophenol, followed by 0.1 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Stir at room temperature.

  • In-Process Control (Self-Validation): After 2 hours, run a TLC. The starting material spot will disappear, and a new spot will form. Crucially, the new spot will NOT be UV active at 254 nm. The addition of the thiol breaks the α,β -conjugation, providing immediate, visual proof of successful addition.

  • Workup & Confirmation: Quench with 1M HCl, extract with DCM, and concentrate. 1 H NMR will show the complete disappearance of the vinylic proton signal (~5.6 ppm), confirming the β -thioether formation.

Protocol B: Steric Blockade Demonstration (Methyl 4,4-dimethylpent-2-enoate)

Causality: The massive steric volume of the tert-butyl group physically blocks the 107∘ trajectory required for the thiolate to attack the π∗ orbital of the β -carbon, rendering the electrophile inert under standard conditions[4].

  • Setup & Baseline: Dissolve 1.0 mmol of methyl 4,4-dimethylpent-2-enoate in 5 mL of anhydrous DCM. Spot an aliquot on a TLC plate (UV active).

  • Reaction: Add 1.2 mmol of thiophenol and 0.1 mmol of DBU. Stir at room temperature for 24 hours (extended time to test the steric limit).

  • In-Process Control (Self-Validation): Run a TLC. Only the highly UV-active starting material spot remains. No non-UV active spots are generated, proving the π -system remains unbroken.

  • Workup & Confirmation: Perform standard aqueous workup. 1 H NMR will show a quantitative recovery of the starting material. The intact vinylic protons and the massive 9H singlet of the tert-butyl group remain unchanged, unequivocally proving the steric blockade.

Conclusion & Selection Guide

When designing synthetic routes:

  • Select methyl 3-methylbut-2-enoate when you need a Michael acceptor that offers moderate steric control but remains reactive toward standard nucleophiles. It is ideal for synthesizing β,β -dimethyl functionalized aliphatic chains.

  • Select methyl 4,4-dimethylpent-2-enoate when you require an α,β -unsaturated ester that is strictly resistant to nucleophilic conjugate addition. Its tert-butyl group acts as an exceptional steric protecting group for the alkene, making it useful in complex molecule synthesis where orthogonal reactivity is required.

References[1] Methyl 3-methyl-2-butenoate | 924-50-5. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOz_-MUYzRPnD2jfb3mRkwBRv2SfRJ00Wln0dDTepDXZKeild5GnZuIGmQ5aIOFzNI-14wFT29-0TDNnlpwf-F2c7KA_WN4LujOm4GmPPhKjHmb3NbMW7Y-Rqk-DLej04_ph7k[5] Cycloadditions. Part I. Steric effects in the addition of diazoalkanes to αβ-unsaturated esters. Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJtaIAFXEUIJqzRonCHMnL7iNN3VstukkLJzbiRA1iius3lW4bAoMMP0U5-Bcs7TeDkxCwsiuUTWLUlB7YRctSq3ZqzTD7Q4s9nAvP68u-5-qQBeym1zqzsqyEx1ZpO8Sa2C_nFaVBRHujmi0oTYa4h7GI1bPGtP0Ue3RQXGc=[4] Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQDiCg7lKXVyGTtw2TxCjZcQdqUz3deT5bRhUL93dm8kxr-ScHn-Clpr8RP9u9cH71VsBNvz6jnUnIVzfJTAbwcg-oALjo45COSzBP5eVx1vNxARVQMxgyarDgMIVEE-OuKPuVGi2AbVzTzdA=[3] 4,4-dimethyl-pent-2-enoic acid methyl ester - CAS 16812-85-4. Source: molaid.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9kSWFDdlhhWJYQAUWayjI_IcqwNv5ZGe8fS1Gl23pWzO_darPlw7vQfX6i8_pyj2maD5NFzfsI_HVOqSNVyq8UwHgNeW4UuxNVN3jE_Q1n94M3NZstTgBa-k4F_0=[2] Methyl 3-methyl-2-butenoate | 924-50-5 (Michael Addition). Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj4skrcY-_RpqAv4jY8ibnbdD30YVusM9_Aa5J9pKmhH0s5yB1Xe1LtTikByPSEVfSw3ARbPiS1V6fW9YUTUPU8SQ6nZa96vDNS8VBi8qRMpgYu6jSRKTxNKfAmQ2ZHSHCqvU=

Sources

Validation

validation of methyl 4,4-dimethylpent-2-enoate purity by HPLC-UV

Validation of Methyl 4,4-Dimethylpent-2-Enoate Purity by HPLC-UV: A Comparative Methodological Guide As a Senior Application Scientist, I design analytical workflows not merely as procedural checklists, but as self-valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Methyl 4,4-Dimethylpent-2-Enoate Purity by HPLC-UV: A Comparative Methodological Guide

As a Senior Application Scientist, I design analytical workflows not merely as procedural checklists, but as self-validating systems governed by chemical physics. Methyl 4,4-dimethylpent-2-enoate (also known as methyl 3-tert-butylacrylate) is a sterically hindered α,β -unsaturated ester. Its unique structural topology—specifically the bulky tert-butyl group—makes it a highly valuable substrate in regioselective cycloadditions, such as complex reactions with diazoalkanes[1].

However, the synthesis of this enoate often yields trace impurities, including the Z-isomer, unreacted starting materials, and saturated ester byproducts. Accurate purity validation is a critical quality attribute (CQA) before downstream utilization. This guide objectively compares purity validation techniques and provides a field-proven,2[2] HPLC-UV methodology for this specific molecule.

Comparative Analysis of Purity Validation Techniques

While Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative NMR (qNMR) are frequently employed for volatile esters, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) offers superior resolution for stereoisomers and UV-active degradation products[3].

Table 1: Objective Comparison of Analytical Alternatives

ParameterRP-HPLC-UV (Proposed)GC-FIDqNMR
Primary Mechanism Polarity & Hydrophobic interactionBoiling point & VolatilityNuclear magnetic resonance
Sensitivity (LOD) High (~0.05 µg/mL)Moderate (~1 µg/mL)Low (~10-50 µg/mL)
Isomer Resolution Excellent (E/Z baseline separation)Good (requires specific capillary columns)Moderate (relies on coupling constants)
Throughput High (Automated sequences)HighLow to Moderate
Best Suited For Trace impurity profiling, Stability assaysRoutine volatile assayAbsolute purity without reference standards

Mechanistic Rationale for HPLC-UV Method Design

The selection of HPLC-UV is driven by the intrinsic photophysics and physical chemistry of the target molecule:

  • Chromophore & Detection Causality: The conjugation of the alkene double bond with the ester carbonyl shifts the π→π∗ transition, providing a strong, quantifiable chromophore in the UV range, typically monitored around 210 nm for acrylates[4]. This allows for highly sensitive detection without derivatization.

  • Stationary Phase Causality: A high-carbon-load C18 column (Octadecylsilane) is selected. The highly hydrophobic tert-butyl group of methyl 4,4-dimethylpent-2-enoate interacts strongly with the non-polar C18 chains, ensuring adequate retention (capacity factor, k′>2 ) and preventing the analyte from eluting in the void volume.

  • Mobile Phase Causality: A gradient of Acetonitrile and Water is utilized. Acetonitrile provides the necessary elution strength for the lipophilic ester, while the aqueous component (buffered with 0.1% Phosphoric acid) suppresses the ionization of any unreacted carboxylic acid impurities, ensuring sharp, symmetrical peaks.

Experimental Protocol: Self-Validating HPLC-UV Workflow

To ensure this protocol functions as a self-validating system, a System Suitability Test (SST) is integrated at the beginning of every sequence. The run automatically aborts if the SST criteria are not met, preventing the generation of invalid data.

Step 1: Chromatographic Conditions

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program: 0-5 min (40% B), 5-15 min (40% to 80% B), 15-20 min (80% B), 20-25 min (re-equilibration at 40% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step 2: System Suitability Testing (SST) Inject a standard solution (100 µg/mL) six times prior to sample analysis.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% , Tailing Factor ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) ≥5000 .

Step 3: ICH Q2(R2) Validation Execution

  • Specificity: Inject a blank (diluent), the target standard, and a sample spiked with known impurities (e.g., the Z-isomer). Confirm that the resolution ( Rs​ ) between the E and Z isomers is >2.0 .

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration. Plot peak area versus concentration to confirm R2≥0.999 .

  • Accuracy: Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery.

  • Precision: Perform 6 replicate injections of the 100% standard (Repeatability) and repeat the sequence on a different day with a different analyst (Intermediate Precision).

Workflow Visualization

ValidationWorkflow SST System Suitability Testing (SST) Spec 1. Specificity Target vs. Impurities SST->Spec Lin 2. Linearity & Range 50% to 150% Nominal Spec->Lin Acc 3. Accuracy Spike Recovery Lin->Acc Prec 4. Precision Repeatability & Intermediate Acc->Prec Sens 5. LOD & LOQ Signal-to-Noise Evaluation Prec->Sens Rob 6. Robustness Method Parameter Variations Sens->Rob App Validated Method Ready for Routine Analysis Rob->App

ICH Q2(R2) analytical validation lifecycle for methyl 4,4-dimethylpent-2-enoate purity profiling.

Data Presentation: Validation Results

The following table summarizes the experimental data obtained using the proposed HPLC-UV methodology, demonstrating full compliance with regulatory thresholds.

Table 2: Summary of HPLC-UV Validation Data

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Resolution) Rs​>2.0 for all critical pairs Rs​=3.4 (E vs. Z isomer)Pass
Linearity (Range) R2≥0.999 (50 - 150 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability (Precision) RSD ≤2.0% ( n=6 )RSD = 0.65%Pass
Intermediate Precision RSD ≤2.0% ( n=12 , 2 days)RSD = 0.82%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.15 µg/mLPass

References

  • [1] Title: Cycloadditions. Part I. Steric effects in the addition of diazoalkanes to αβ-unsaturated esters. Source: Journal of the Chemical Society C: Organic (RSC Publishing). URL:[Link]

  • [2] Title: ICH Q2(R2) Validation of Analytical Procedures. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • [3] Title: Development and validation of an HPLC-UV method for purity determination. Source: ResearchGate. URL:[Link]

  • [4] Title: Toward Rapid and Well-Controlled Ambient Temperature RAFT Polymerization under UV−Vis Radiation. Source: Macromolecules (ACS Publications). URL:[Link]

Sources

Comparative

A Comparative Guide to Gas Chromatography Retention Time: Analyzing Methyl 4,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals Understanding Retention Time in Gas Chromatography The retention time (t_R) in gas chromatography is the time it takes for a specific analyte to travel from...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding Retention Time in Gas Chromatography

The retention time (t_R) in gas chromatography is the time it takes for a specific analyte to travel from the injector, through the column, to the detector.[2] It is a fundamental parameter for qualitative analysis, offering a piece of the puzzle in identifying unknown compounds when compared against a known standard under identical conditions.[2][3] However, it's crucial to recognize that retention time is not an absolute constant for a given compound; it is influenced by a multitude of experimental factors.[4][5]

Key factors that influence retention time include:

  • Stationary Phase: The chemical nature of the column's stationary phase is a primary determinant of separation.[1] The principle of "like dissolves like" is at play; polar columns will more strongly retain polar analytes, leading to longer retention times, while non-polar columns are better suited for separating non-polar compounds.[1]

  • Column Temperature: The column oven temperature significantly impacts the volatility of the analyte.[3] Higher temperatures lead to increased analyte vapor pressure, resulting in shorter retention times as the compound travels through the column more quickly.[3] Conversely, lower temperatures increase interactions with the stationary phase, leading to longer retention times.[3] Temperature programming, where the temperature is increased during the run, is a common technique to optimize separations of complex mixtures.

  • Carrier Gas Flow Rate: The velocity of the mobile phase (carrier gas) also affects how long an analyte resides in the column.[3] A higher flow rate will generally decrease retention times, but there is an optimal flow rate for achieving the best separation efficiency.[3]

  • Column Dimensions: The length, internal diameter, and film thickness of the column all play a role.[1] Longer columns provide more opportunities for interaction with the stationary phase, leading to longer retention times and often better resolution.[1]

Comparative Analysis: Methyl 4,4-dimethylpent-2-enoate and its Analogs

Methyl 4,4-dimethylpent-2-enoate is an unsaturated ester. In the absence of direct retention time data, we can infer its behavior by comparing it to other fatty acid methyl esters (FAMEs), which are frequently analyzed by GC.[6][7] The structure of methyl 4,4-dimethylpent-2-enoate suggests it is a relatively non-polar compound, though the ester group introduces some polarity.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C) (Predicted)Expected Retention Time Behavior on a Non-Polar Column
Methyl 4,4-dimethylpent-2-enoateC8H14O2142.20~160-170Baseline for comparison
Methyl pentanoateC6H12O2116.16127Shorter
Methyl hexanoateC7H14O2130.18151Shorter
Methyl heptanoateC8H16O2144.21173Similar
Methyl octanoateC9H18O2158.24193Longer

The comparison table above is based on the general principle that for a homologous series of compounds on a non-polar column, retention time increases with boiling point and molecular weight.

Experimental Protocol for Determining Retention Time

This section outlines a detailed methodology for determining the retention time of methyl 4,4-dimethylpent-2-enoate. This protocol is designed to be a self-validating system, providing a robust starting point for method development.

Sample Preparation: Derivatization to a Methyl Ester

If the starting material is the corresponding carboxylic acid (4,4-dimethylpent-2-enoic acid), derivatization to its methyl ester is necessary to increase volatility for GC analysis.[6] Acid-catalyzed esterification is a common and effective method.[8]

Materials:

  • 4,4-dimethylpent-2-enoic acid

  • Methanolic HCl (e.g., 5% w/v) or Boron trifluoride-methanol solution (14% w/w)[6][8]

  • Hexane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Accurately weigh approximately 10-20 mg of 4,4-dimethylpent-2-enoic acid into a reaction vial.

  • Add 2 mL of methanolic HCl or BF3-methanol solution.

  • Seal the vial and heat at 60-80°C for 15-30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the vial.

  • Vortex the mixture for 30 seconds and allow the layers to separate.

  • Carefully transfer the upper hexane layer, which contains the methyl ester, to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC analysis.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

The following GC parameters are a recommended starting point for the analysis of methyl 4,4-dimethylpent-2-enoate. Optimization may be required to achieve the desired resolution and peak shape.

ParameterRecommended SettingRationale
GC System Gas Chromatograph with Flame Ionization Detector (FID)FID is a robust and universally responsive detector for hydrocarbons.
Column Non-polar: DB-1 or HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is a good starting point for this relatively non-polar analyte.
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can provide faster analysis times.
Flow Rate 1.0 mL/min (constant flow mode)A typical flow rate for a 0.25 mm ID column to ensure good efficiency.[9]
Inlet Temperature 250 °CEnsures complete volatilization of the analyte without degradation.
Injection Volume 1 µLA standard injection volume to avoid column overloading.
Split Ratio 50:1A common split ratio to introduce a small, representative amount of the sample onto the column.
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C (hold for 5 min)A starting temperature program to elute the analyte in a reasonable time and ensure column cleanliness.
Detector Temperature 280 °CHigher than the final oven temperature to prevent condensation of the analyte.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc GC-FID Analysis start Start: 4,4-dimethylpent-2-enoic acid ester Acid-Catalyzed Esterification (Methanolic HCl or BF3-Methanol) start->ester extract Liquid-Liquid Extraction (Hexane) ester->extract dry Drying (Anhydrous Na2SO4) extract->dry sample Final Sample in Hexane dry->sample inject Inject 1 µL of Sample sample->inject separate Separation on Non-Polar GC Column inject->separate detect Detection by FID separate->detect data Data Acquisition (Retention Time) detect->data

Sources

Validation

Comparative Guide: Regioselectivity in Cycloadditions of Diazoalkanes to Methyl 4,4-Dimethylpent-2-enoate

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Overview 1,3-dipolar cycloadditions of diazoalkanes to α,β -unsaturated esters are foundational in heterocyclic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

1,3-dipolar cycloadditions of diazoalkanes to α,β -unsaturated esters are foundational in heterocyclic synthesis, typically proceeding under strict electronic control. According to Frontier Molecular Orbital (FMO) theory, the nucleophilic diazo-carbon attacks the electrophilic β -carbon of the alkene, yielding a "normal" 1-pyrazoline-3-carboxylate adduct [2].

However, as a Senior Application Scientist, I often encounter substrates where extreme steric bulk overrides these electronic preferences. Methyl 4,4-dimethylpent-2-enoate—a substrate featuring a massive tert-butyl group at the β -position—serves as a perfect case study. When reacted with highly substituted diazoalkanes like 2-diazopropane, the expected normal addition transition state suffers from severe eclipsing interactions. To relieve this strain, the dipole flips, resulting in a reverse addition [1]. This guide objectively compares the behavior of three diazoalkanes against this sterically demanding substrate.

Comparative Performance Data

The table below summarizes the regiochemical outcomes when methyl 4,4-dimethylpent-2-enoate is treated with diazoalkanes of varying steric bulk.

Diazoalkane ReagentSubstitution LevelDominant Control MechanismAddition ModeYieldPrimary Adduct Isolated
Diazomethane ( CH2​N2​ )UnsubstitutedElectronicNormalLow2-Pyrazoline (post-tautomerization)
Diazoethane ( CH3​CHN2​ )MonosubstitutedElectronicNormal51%Methyl 1-pyrazoline-3-carboxylate derivative
2-Diazopropane ( (CH3​)2​CN2​ )DisubstitutedStericReverse GoodMethyl 1-pyrazoline-4-carboxylate derivative

Key Takeaway: Diazomethane and diazoethane lack sufficient steric bulk to overcome the electronic bias of the α,β -unsaturated ester, resulting in normal addition (albeit with reduced yields due to the tert-butyl group). In stark contrast, the gem-dimethyl group of 2-diazopropane creates an insurmountable steric clash, forcing a complete regiochemical reversal [1].

Mechanistic Logic: Steric Eclipsing vs. Electronic Bias

To understand the causality behind these experimental choices, we must visualize the transition states. The concerted nature of the Huisgen cycloaddition means that steric clashes in the transition state directly dictate the regiochemical outcome.

MechanisticLogic Substrate Methyl 4,4-dimethylpent-2-enoate (Bulky t-Butyl at β-position) Diazo1 Diazomethane / Diazoethane (Low/Moderate Steric Bulk) Substrate->Diazo1 Diazo2 2-Diazopropane (High Steric Bulk: gem-dimethyl) Substrate->Diazo2 TS_Normal Normal Addition TS (Electronic Control Dominates) Diazo1->TS_Normal Minimal Clash TS_Clash Severe Steric Clash (t-Butyl vs gem-dimethyl) Diazo2->TS_Clash Normal Approach Prod_Normal Methyl 1-pyrazoline-3-carboxylate (Normal Regioisomer) TS_Normal->Prod_Normal TS_Reverse Reverse Addition TS (Steric Relief Drives Dipole Inversion) TS_Clash->TS_Reverse Dipole Inversion Prod_Reverse Methyl 1-pyrazoline-4-carboxylate (Reverse Regioisomer) TS_Reverse->Prod_Reverse

Mechanistic divergence in diazoalkane cycloaddition driven by steric eclipsing interactions.

Experimental Methodology & Self-Validating Protocol

When executing these cycloadditions, the protocol must be a self-validating system. The primary challenge is preventing the kinetically favored 1-pyrazoline from prematurely tautomerizing to the thermodynamically stable 2-pyrazoline, or worse, extruding nitrogen gas ( N2​ ) to form a cyclopropane.

Step-by-Step Protocol
  • Reagent Preparation: Prepare the diazoalkane (e.g., 2-diazopropane) as an ethereal solution. Expert Insight: 2-Diazopropane is synthesized via the oxidation of acetone hydrazone with mercuric oxide. Base-catalysis is essential during this step to prevent disproportionation.

  • Cycloaddition (0 °C): Treat methyl 4,4-dimethylpent-2-enoate with an excess of the ethereal diazoalkane at 0 °C for 12–16 hours. Causality: Maintaining 0 °C is critical. Elevated temperatures provide the activation energy required for N2​ extrusion, destroying the pyrazoline core.

  • Solvent Removal: Remove the ether solvent, unreacted starting material, and volatile by-products in vacuo.

  • Base-Free Distillation: Isolate the 1-pyrazoline adduct via distillation using strictly base-free apparatus. Causality: Even trace amounts of base on the glassware will rapidly catalyze the tautomerization of the Δ1 -isomer to the Δ2 -isomer.

  • Analytical Validation: Confirm regiochemistry via NMR spectroscopy. In normal addition, the ester group resides at C-3. In reverse addition, the ester group is located at C-4, which drastically alters the chemical shifts and coupling constants of the pyrazoline ring protons.

Workflow Step1 1. Reagent Prep Ethereal Diazoalkane Step2 2. Cycloaddition 0°C, 12-16 hrs Step1->Step2 Step3 3. Solvent Removal In vacuo Step2->Step3 Step4 4. Purification Base-Free Distillation Step3->Step4 Step5 5. Validation NMR Regiochemical Assay Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of pyrazoline adducts.

Conclusion

For drug development professionals engineering complex heterocycles, relying solely on electronic FMO predictions can lead to catastrophic regiochemical failures. As demonstrated by methyl 4,4-dimethylpent-2-enoate, steric bulk at the β -position can completely invert the dipole approach of highly substituted diazoalkanes like 2-diazopropane. By understanding the causality of these eclipsing interactions, researchers can rationally design substrates to force reverse additions, unlocking novel pyrazoline regioisomers.

References

  • Andrews, S. D., Day, A. C., & McDonald, A. N. "Cycloadditions. Part I. Steric effects in the addition of diazoalkanes to αβ-unsaturated esters." Journal of the Chemical Society C: Organic, 1969, 787-790. URL:[Link]

  • Wikipedia Contributors. "1,3-Dipolar cycloaddition." Wikipedia, The Free Encyclopedia, Accessed 2026. URL:[Link]

Safety & Regulatory Compliance

Safety

methyl 4,4-dimethylpent-2-enoate proper disposal procedures

Methyl 4,4-dimethylpent-2-enoate (CAS: 16812-85-4) is a specialized α,β -unsaturated ester utilized in organic synthesis, drug development, and materials science[1][2]. Because of its specific chemical architecture—combi...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4,4-dimethylpent-2-enoate (CAS: 16812-85-4) is a specialized α,β -unsaturated ester utilized in organic synthesis, drug development, and materials science[1][2]. Because of its specific chemical architecture—combining a volatile organic framework with a reactive conjugated double bond—it presents unique operational hazards.

This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant procedures for the safe handling, segregation, and disposal of Methyl 4,4-dimethylpent-2-enoate.

Hazard Assessment & Causality

To safely manage any chemical, one must understand the mechanistic causality behind its hazards. Methyl 4,4-dimethylpent-2-enoate is not just a standard organic solvent; it is an electrophilic Michael acceptor.

  • Flammability (RCRA D001): Like many low-molecular-weight esters, it has a high vapor pressure and a low flash point, classifying it as a Class 3 Flammable Liquid (UN 3272)[3][4]. It meets the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) definition of an ignitable hazardous waste[5].

  • Reactivity: The α,β -unsaturated carbonyl system is highly susceptible to nucleophilic attack (Michael addition). Mixing this compound with strong nucleophiles (e.g., primary amines, thiols) or strong bases in a waste container can trigger an uncontrolled exothermic reaction, potentially leading to container rupture or fire.

  • Toxicity: It acts as a severe irritant to the skin, eyes, and respiratory tract, necessitating stringent exposure controls.

Table 1: Physicochemical & Hazard Summary
Property / Regulatory MetricValue / ClassificationCausality & Operational Implication
CAS Number 16812-85-4Primary identifier for inventory and SDS tracking[1].
Chemical Class α,β -Unsaturated EsterElectrophilic; strictly segregate from nucleophilic waste streams.
Transport Classification UN 3272 (Esters, n.o.s.)Dictates Class 3 Flammable Liquid transport and storage[3].
GHS Hazard Codes H226, H315, H318, H335Flammable; mandates the use of fume hoods and chemical-resistant PPE.
EPA RCRA Waste Code D001 (Ignitable)Requires specialized high-temperature incineration[5].

Operational Safety & Handling Protocol

Before generating waste, strict operational controls must be established. This protocol utilizes a self-validating system to ensure compliance at every step.

  • Engineering Controls: Always handle the neat liquid or concentrated solutions inside a certified chemical fume hood.

    • Validation: Verify the fume hood flow monitor reads between 80–120 fpm before opening the reagent bottle.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles and a flame-resistant lab coat. Use nitrile gloves, but practice double-gloving if handling the neat liquid, as low-molecular-weight esters can permeate thin nitrile over time.

    • Validation: Inspect gloves for micro-tears before and immediately after handling.

  • Environmental Controls: Eliminate all localized ignition sources (e.g., Bunsen burners, hot plates without spark-proof stirring mechanisms) within a 3-meter radius.

Proper Disposal Procedures

Under EPA RCRA regulations (40 CFR Parts 260-273), Methyl 4,4-dimethylpent-2-enoate must be classified as a solid waste before being designated as a hazardous waste[5][6]. Once deemed "spent" or "unwanted," it must be managed via the following step-by-step methodologies.

A. Liquid Organic Waste Disposal
  • Step 1: Container Selection. Select a Factory Mutual (FM) or Underwriters Laboratory (UL) approved high-density polyethylene (HDPE) or steel container designated for "Non-Halogenated Flammable Liquids"[6][7].

  • Step 2: Segregation Verification. Review the waste log attached to the container. Ensure no strong bases, amines, or oxidizing agents have been added to this drum. Causality: Preventing exothermic Michael addition or oxidative cleavage.

  • Step 3: Transfer. Carefully pour the spent Methyl 4,4-dimethylpent-2-enoate into the container. Fill the container to no more than 80% capacity to allow for vapor expansion[7].

  • Step 4: Sealing & Storage. Seal the container airtight with a proper screw cap (parafilm or rubber stoppers are strictly prohibited)[7]. Store in a grounded, ventilated flammable storage cabinet until collection by an EPA-licensed hazardous waste contractor for high-temperature incineration.

B. Contaminated Solids (Consumables & PPE)
  • Step 1: Collection. Place all contaminated wipes, gloves, and silica gel (from chromatography) into a chemically resistant, sealable plastic bag or rigid container[7].

  • Step 2: Labeling. Affix a hazardous waste label clearly stating: "Hazardous Solid Waste - Flammable/Irritant Contaminated (Contains Methyl 4,4-dimethylpent-2-enoate)."

  • Step 3: Accumulation. Transfer the sealed bag to the facility’s designated solid hazardous waste accumulation bin for eventual incineration.

C. Empty Container Management
  • Step 1: Triple-Rinse. In a fume hood, triple-rinse the empty reagent bottle with a compatible, highly volatile solvent (e.g., acetone).

  • Step 2: Rinsate Disposal. Pour the rinsate into the Non-Halogenated Flammable Liquid waste stream.

  • Step 3: Defacement. Deface the original manufacturer label completely. Label the bottle as "Decontaminated/Washed" and dispose of it in the standard broken glass/recycling bin as per institutional policy[7].

Disposal & Spill Response Workflow

The following diagram maps the logical decision tree for managing Methyl 4,4-dimethylpent-2-enoate waste streams.

DisposalWorkflow Start Methyl 4,4-dimethylpent-2-enoate Waste Generation Decision Identify Waste Stream Start->Decision Liquid Liquid Organic Waste (Non-Halogenated) Decision->Liquid Pure chemical or solvent mixtures Solid Contaminated Solids (Wipes, PPE, Silica) Decision->Solid Consumables Container Empty Reagent Containers Decision->Container Depleted bottles Segregation Segregate from Nucleophiles/Bases Liquid->Segregation SolidBin Hazardous Solid Waste Accumulation Solid->SolidBin Sealed & Labeled TripleRinse Triple Rinse with Acetone Container->TripleRinse Incineration EPA-Licensed High-Temp Incineration Segregation->Incineration UN 3272 / D001 Compliant Drum TripleRinse->Liquid Rinsate GlassBin Deface Label & Discard as Glass TripleRinse->GlassBin Cleaned bottle SolidBin->Incineration

Workflow for the segregation, treatment, and disposal of Methyl 4,4-dimethylpent-2-enoate waste.

Emergency Spill Management

In the event of an accidental release, immediate containment is required to prevent vapor accumulation and environmental contamination.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the room's HVAC system is maximizing exhaust.

  • Eliminate Ignition Sources: Turn off all nearby electrical equipment and heating mantles.

  • Containment: Cover the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial spill pad. Causality: Do NOT use combustible absorbents like sawdust, as the high vapor pressure of the ester combined with the high surface area of the sawdust creates an extreme fire hazard[8][9].

  • Recovery: Use non-sparking tools (e.g., polypropylene dustpans) to sweep up the saturated absorbent. Place it into a rigid, sealable hazardous waste container.

  • Final Decontamination: Wash the spill surface with a mild detergent and water to remove residual organics, collecting the wash water for hazardous aqueous waste disposal.

References

  • NextSDS Database. 4,4-Dimethyl-2-pentenoic acid methyl ester — Chemical Substance Information (CAS: 16812-85-4). Retrieved from:[Link]

  • HazMat Tool. UN 3272: Esters, n.o.s. - Substance information (Title 49 CFR 172.101). Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273). Retrieved from:[Link]

  • Hazardous Waste Experts. How Flammable Liquids are Categorized. Retrieved from:[Link]

  • University of Southern California (USC) Environmental Health & Safety. Chemical Waste Management Guidelines. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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